molecular formula C6H10N4 B13288955 1,3-dimethyl-1H-pyrazole-4-carboximidamide

1,3-dimethyl-1H-pyrazole-4-carboximidamide

Cat. No.: B13288955
M. Wt: 138.17 g/mol
InChI Key: XZCFNHFXIHHXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazole-4-carboximidamide is a chemical compound with the molecular formula C6H10N4 and is part of the pyrazole heterocycle family . Pyrazole derivatives are a subject of significant interest in medicinal chemistry and organic synthesis due to their wide spectrum of pharmacological activities . Research into analogous pyrazole-based structures has demonstrated that this core scaffold is present in compounds with diverse therapeutic properties, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antioxidant activities . The presence of the carboximidamide functional group in its structure is a key feature that can be utilized in further chemical transformations, making it a valuable building block for constructing more complex molecules for biological evaluation . The broad applicability of the pyrazole nucleus, found in several established drugs, underscores its importance as a privileged structure in drug discovery campaigns . This compound is intended for research purposes such as exploring new synthetic routes, investigating structure-activity relationships (SAR), and screening for biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-carboximidamide

InChI

InChI=1S/C6H10N4/c1-4-5(6(7)8)3-10(2)9-4/h3H,1-2H3,(H3,7,8)

InChI Key

XZCFNHFXIHHXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=N)N)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide , a critical amidine scaffold used in the development of kinase inhibitors and serine protease ligands.

The pathway prioritizes the Pinner Reaction for scalability and cost-efficiency, while providing a Lewis Acid-Mediated alternative for obstinate substrates. The guide assumes the starting material is the commercially scalable 1,3-dimethyl-1H-pyrazole-4-carboxylic acid , ensuring high regiochemical purity (avoiding the common 1,3- vs 1,5-isomer separation issues associated with early-stage cyclization).

Executive Summary

  • Target Molecule: 1,3-dimethyl-1H-pyrazole-4-carboximidamide[1][2]

  • Molecular Formula: C₆H₁₀N₄

  • Core Challenge: The pyrazole ring is electron-rich, which can reduce the electrophilicity of the nitrile intermediate, making direct amidine formation slow.

  • Chosen Strategy:

    • Phase 1 (Precursor Synthesis): Conversion of the carboxylic acid to the nitrile via a primary amide.

    • Phase 2 (Amidine Formation): Acid-catalyzed Pinner reaction (Method A) or AlMe₃-promoted addition (Method B).

Retrosynthetic Analysis

The amidine moiety is disconnected to a nitrile precursor. The nitrile is derived from the corresponding primary amide, which originates from the carboxylic acid. This "Acid


 Nitrile 

Amidine" route is preferred over direct cyclization to ensure the 1,3-regioisomer is locked in before the sensitive amidine formation.

Retrosynthesis Target Target: 1,3-Dimethyl-1H-pyrazole- 4-carboximidamide Nitrile Precursor: 1,3-Dimethyl-1H-pyrazole- 4-carbonitrile Target->Nitrile Pinner/Garigipati Amide Intermediate: Primary Amide Nitrile->Amide Dehydration Acid Start: 1,3-Dimethyl-1H-pyrazole- 4-carboxylic Acid Amide->Acid Amidation

Figure 1: Retrosynthetic disconnection showing the linear progression from the stable acid scaffold.

Phase 1: Synthesis of the Nitrile Precursor

Objective: Convert 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to 1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Step 1.1: Formation of the Primary Amide

The carboxylic acid is activated with thionyl chloride and quenched with ammonia.

  • Reagents: Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Toluene (Solvent).
  • Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Protocol:

  • Suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (10.0 g, 71.4 mmol) in anhydrous Toluene (100 mL).

  • Add Thionyl Chloride (12.7 g, 107 mmol) dropwise at room temperature.

  • Heat to reflux (110°C) for 3 hours. (Monitor by TLC for disappearance of acid).

  • Cool to 0°C.

  • Slowly sparge Ammonia gas or add concentrated Ammonium Hydroxide (28%, 50 mL) dropwise, maintaining temperature <10°C (Exothermic!).

  • Stir for 1 hour at room temperature.

  • Filter the precipitate. Wash with cold water to remove ammonium salts.

  • Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: >85%[3][4][5]

    • Product: 1,3-dimethyl-1H-pyrazole-4-carboxamide.[1][2]

Step 1.2: Dehydration to Nitrile

The amide is dehydrated using Phosphorus Oxychloride (


) or Trifluoroacetic Anhydride (TFAA).
  • Reagents:

    
    , Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Safety Note:

    
     is highly corrosive.
    

Protocol:

  • Dissolve the amide (8.0 g) in dry DCM (80 mL) and Triethylamine (16 mL).

  • Cool to 0°C under nitrogen.

  • Add

    
      (5.5 mL, 1.1 eq) dropwise over 20 minutes.
    
  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour slowly into crushed ice/saturated

    
     solution.
    
  • Extract with DCM (

    
     mL).
    
  • Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purify via silica gel chromatography (Hexanes/EtOAc) if necessary, though crystallization from ethanol is often sufficient.

    • Product:1,3-dimethyl-1H-pyrazole-4-carbonitrile .

Phase 2: Amidine Formation (The Core Synthesis)

Two routes are provided.[2][4][6][7][8][9][10][11][12][13] Route A is the standard industrial choice. Route B is for cases where Route A fails due to low reactivity.

Route A: The Pinner Reaction (Standard)

This two-step one-pot sequence converts the nitrile to an imidate ester salt, then to the amidine.

Mechanism:

  • Protonation: HCl protonates the nitrile nitrogen.

  • Attack: Alcohol (EtOH) attacks the electrophilic carbon to form the Pinner Salt (Imidate Hydrochloride).

  • Substitution: Ammonia displaces the ethoxy group to form the amidine.

Step-by-Step Protocol:

ParameterSpecification
Solvent Anhydrous Ethanol (Absolute)
Acid Source HCl gas (bubbled) or Acetyl Chloride in EtOH
Temperature 0°C to Room Temp
Time 12–24 Hours
  • Imidate Formation:

    • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbonitrile (5.0 g, 41.3 mmol) in anhydrous Ethanol (50 mL).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation (approx. 30% weight increase).

    • Seal the vessel tightly and store at 4°C for 16–24 hours.

    • Check Point: A white precipitate (Imidate HCl salt) may form. If not, concentrate the solvent in vacuo (keep temp <40°C) to obtain the intermediate solid.

  • Ammonolysis:

    • Redissolve/suspend the intermediate imidate salt in dry Methanol (30 mL).

    • Add Ammonia in Methanol (7N solution, 20 mL, excess) at 0°C.

    • Seal and stir at room temperature for 12 hours.

    • Concentrate the solvent to dryness.

  • Purification (Free Base vs. Salt):

    • The crude product is the Amidine Hydrochloride .[9]

    • To isolate as HCl salt: Recrystallize from Ethanol/Ether.

    • To isolate as Free Base: Dissolve in minimal water, basify with 1N NaOH to pH 12, and extract with DCM/Isopropanol (3:1).

Route B: Lewis Acid Promoted (Garigipati Method)

Use this if the Pinner reaction yields are low (<30%). This method uses an aluminum amide complex to force the addition.

Reagents: Trimethylaluminum (


), Ammonium Chloride (

), Toluene.

Protocol:

  • Suspend

    
      (2.7 g, 50 mmol) in dry Toluene  (50 mL) under Argon.
    
  • Cool to 0°C. Slowly add

    
      (2.0 M in toluene, 25 mL, 50 mmol). Caution: Pyrophoric.
    
  • Stir at room temperature for 1.5 hours until gas evolution (methane) ceases. This forms the active reagent:

    
    .
    
  • Add 1,3-dimethyl-1H-pyrazole-4-carbonitrile (4.0 g, 33 mmol) to the solution.

  • Heat to 80°C for 12 hours.

  • Quench: Cool to 0°C. Carefully add Silica Gel and Methanol/Chloroform (1:1) to hydrolyze the aluminum complex.

  • Filter through a pad of Celite.

  • Concentrate the filtrate to obtain the crude amidine.

Analytical Data & Validation

TestExpected Result for Target (HCl Salt)
1H NMR (DMSO-d6)

9.10 (br s, 2H, Amidine NH), 8.80 (br s, 2H, Amidine NH), 8.25 (s, 1H, Pyrazole-H5), 3.80 (s, 3H, N-Me), 2.45 (s, 3H, C-Me).
MS (ESI+) m/z = 153.1

(Free base mass).
Appearance White to off-white crystalline solid.
Solubility Highly soluble in water, DMSO, Methanol; Poor in DCM/Hexane.

Process Visualization

SynthesisPathway Start Start: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Step1 1. SOCl2, Toluene, 110°C 2. NH4OH, 0°C Start->Step1 Amide Intermediate: Carboxamide Step1->Amide Step2 POCl3, Et3N, DCM Dehydration Amide->Step2 Nitrile Intermediate: Carbonitrile Step2->Nitrile Step3A Route A (Pinner): 1. HCl(g), EtOH 2. NH3, MeOH Nitrile->Step3A Standard Step3B Route B (Lewis Acid): 1. AlMe3, NH4Cl, Toluene 80°C Nitrile->Step3B Difficult Substrate Target TARGET: 1,3-Dimethyl-1H-pyrazole-4-carboximidamide Step3A->Target Step3B->Target

Figure 2: Complete synthesis workflow from carboxylic acid to amidine.

References

  • Pinner Reaction Fundamentals: Roger, R.; Neilson, D. G.[11] "The Chemistry of Imidates." Chemical Reviews, 1961 , 61(2), 179–211.[11] Link

  • Lewis Acid Method (Garigipati): Garigipati, R. S. "An efficient conversion of nitriles to amidines."[14] Tetrahedron Letters, 1990 , 31(14), 1969–1972. Link

  • Pyrazole Nitrile Synthesis: Behr, L. C.; Fusco, R.; Jarboe, C. H. "Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings." The Chemistry of Heterocyclic Compounds, Wiley, 2008 . Link

  • Amidine Synthesis Review: Dunn, P. J. "The Synthesis of Amidines.

Sources

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-carboximidamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a carboximidamide (amidine) functional group at the 4-position of the 1,3-dimethyl-1H-pyrazole core is a strategic modification aimed at exploring novel chemical space and potentially new pharmacological activities. Amidines are known to be involved in various biological processes and can act as mimetics of protonated amines or as part of pharmacophores that interact with specific biological targets.

As of the date of this guide, a dedicated CAS number for 1,3-dimethyl-1H-pyrazole-4-carboximidamide has not been assigned, indicating its status as a novel or non-commercial compound. This guide, therefore, serves as a foundational document for researchers seeking to synthesize and investigate this promising molecule.

Physicochemical and Predicted Properties

While experimental data for 1,3-dimethyl-1H-pyrazole-4-carboximidamide is not available, its properties can be predicted based on its constituent parts: the 1,3-dimethyl-1H-pyrazole core and the carboximidamide functional group.

PropertyPredicted Value/InformationSource/Justification
CAS Number Not AssignedInternal Database Search
Molecular Formula C₆H₁₀N₄---
Molecular Weight 138.17 g/mol ---
Appearance Predicted to be a solid at room temperature.Based on similar pyrazole derivatives.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be pH-dependent due to the basicity of the carboximidamide group.General solubility of pyrazoles and basic nature of amidines.
pKa (Conjugate Acid) Estimated to be in the range of 9-11.The carboximidamide group is a strong base.

Proposed Synthetic Pathway

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide can be logically approached from the readily available 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 78703-53-4) or 1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 87412-96-2). The most efficient proposed route involves the conversion of the carboxylic acid to the carbonitrile, followed by a Pinner reaction and subsequent ammonolysis.

Synthetic Pathway A 1,3-dimethyl-1H-pyrazole-4-carboxylic acid B 1,3-dimethyl-1H-pyrazole-4-carboxamide A->B 1. SOCl₂ 2. NH₄OH C 1,3-dimethyl-1H-pyrazole-4-carbonitrile B->C Dehydration (e.g., POCl₃) D Ethyl 1,3-dimethyl-1H-pyrazole-4-carboximidate hydrochloride (Pinner Salt) C->D Pinner Reaction (EtOH, HCl (g)) E 1,3-dimethyl-1H-pyrazole-4-carboximidamide D->E Ammonolysis (NH₃ in EtOH) Pinner_Reaction_Workflow cluster_0 Pinner Salt Formation cluster_1 Ammonolysis A Dissolve Nitrile in Anhydrous EtOH/Ether B Cool to 0°C A->B C Saturate with HCl (g) B->C D Incubate at 0-4°C for 12-24h C->D E Filter and Dry Pinner Salt D->E F Suspend Pinner Salt in Anhydrous EtOH E->F Intermediate G Cool to 0°C F->G H Treat with Ammonia (g or solution) G->H I Stir at Room Temperature H->I J Evaporate Solvent I->J K Purify Carboximidamide J->K

Sources

The Pyrazole Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Clinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe that early-stage hit-to-lead campaigns stall due to sub-optimal scaffold selection. The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—emerges as a privileged scaffold that intrinsically bypasses many pharmacokinetic and pharmacodynamic bottlenecks[1]. This technical guide provides an in-depth analysis of pyrazole-containing compounds, exploring the causality behind their physicochemical behavior, detailing field-proven synthetic protocols, and mapping their clinical trajectory.

Structural and Physicochemical Rationale

The versatility of pyrazole in medicinal chemistry is not coincidental; it is a direct consequence of its electronic architecture. The ring features two distinct nitrogen atoms with highly specialized roles:

  • N1 (Pyrrole-like): The unshared electron pair is conjugated within the aromatic

    
    -system, allowing the N-H group to act as a potent hydrogen bond donor[2].
    
  • N2 (Pyridine-like): The lone pair resides in an sp2 orbital orthogonal to the

    
    -system, making it an excellent hydrogen bond acceptor[2].
    

This dual capacity enables pyrazoles to engage in complex, multidirectional hydrogen-bonding networks within target protein pockets. Furthermore, the scaffold acts as an exceptional bioisostere for phenyl or other heteroaromatic rings, often improving the lipophilicity and aqueous solubility of the parent molecule[3].

Causality in Design: When optimizing a lead compound, we must account for prototropic tautomerism. Unsubstituted pyrazoles can exist in three tautomeric forms, while mono-substituted variants exhibit up to five[2]. This tautomeric equilibrium directly impacts the regioselectivity of alkylation reactions, often resulting in a mixture of N-1 and N-2 isomers. Rational drug design must either lock the desired tautomer via steric hindrance or utilize regioselective synthetic pathways to ensure batch-to-batch consistency and predictable receptor binding[3].

Clinical Landscape: FDA-Approved Pyrazole Therapeutics

The translation of pyrazole chemistry into clinical success is evidenced by over 40 FDA-approved drugs[3]. The scaffold does not merely act as a passive structural linker; it actively dictates the spatial orientation of pharmacophores.

Table 1: Quantitative and Qualitative Overview of Key FDA-Approved Pyrazole Drugs
Drug NameTherapeutic AreaPrimary TargetStructural Role of Pyrazole CoreApproval Year
Celecoxib Anti-inflammatoryCOX-2Aryl bioisostere; fits into the hydrophobic side pocket of COX-21998
Sildenafil Erectile DysfunctionPDE5Mimics the pyrimidine ring of cGMP for competitive binding1998
Apixaban AnticoagulantFactor XaCentral scaffold orienting the critical binding pharmacophores2012
Pirtobrutinib Oncology (MCL)BTKNon-covalent hinge-binding motif in the kinase domain2023

(Data synthesized from recent pharmacological reviews[1],[3],[2])

Mechanistic Pathways & Target Engagement

To understand the efficacy of pyrazole derivatives, we must visualize their intervention in biological cascades. Celecoxib, a paradigm of pyrazole-based rational design, selectively inhibits Cyclooxygenase-2 (COX-2) by inserting its sulfonamide group into a hydrophilic side pocket accessible only in the COX-2 isoform, while the pyrazole core stabilizes the conformation within the main hydrophobic channel[1],[3].

COX2Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cleavage AA Arachidonic Acid PLA2->AA Release COX2 Cyclooxygenase-2 (COX-2) (Inducible Enzyme) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation Celecoxib Celecoxib (Pyrazole Drug) Selective Inhibitor Celecoxib->COX2 Competitive Inhibition Inflammation Inflammation & Pain PGH2->Inflammation Downstream Signaling

Mechanism of action of pyrazole-based COX-2 inhibitors in the inflammatory cascade.

Advanced Synthetic Protocols

The synthesis of highly functionalized pyrazoles requires robust, self-validating protocols. Below are two field-proven methodologies that address specific synthetic bottlenecks.

Protocol A: Cu-Catalyzed Synthesis of Pyrazol-4-thiols

Context & Causality: Direct thiolation of pyrazoles is notoriously difficult due to the oxidative dimerization of thiols into disulfides and the handling of malodorous reagents. To bypass this, we utilize a copper-catalyzed C-I to C-S exchange using thiobenzoic acid (PhC(O)SH) as an "SH-surrogate"[4]. This prevents premature oxidation and allows for a clean, scalable reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under an inert atmosphere, combine the 4-iodopyrazole derivative (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Thio-esterification: Add thiobenzoic acid (1.7 equiv) and a suitable base (e.g., K2CO3). Heat the mixture in a polar aprotic solvent until complete conversion is observed via LC-MS.

  • Intermediate Isolation: Dilute the reaction mixture with n-hexane. The intermediate S-(R-1H-pyrazol-4-yl) benzoylthiolate precipitates and is isolated by simple filtration, deliberately avoiding tedious column chromatography[4].

  • Mild Cleavage: Dissolve the crude S-benzoate in methanol. Add K2CO3 (1.2 equiv) and stir at room temperature for 2 hours.

  • Workup: Evaporate the methanol, dissolve the residue in water, and acidify to precipitate the pure pyrazol-4-thiol.

Protocol B: One-Pot Modular Synthesis of 3,5-Disubstituted Pyrazoles

Context & Causality: Traditional synthesis via 1,3-dicarbonyls limits modularity. A more versatile approach involves the condensation of phenacyl bromides with benzal hydrazones. The use of DMSO as an oxidant/promoter alongside catalytic iodine facilitates a rapid oxidative cyclization[5].

Step-by-Step Methodology:

  • Condensation: Dissolve phenacyl bromide (1.5 mmol, 1.0 equiv) in 10 mL of ethanol and heat to reflux.

  • Hydrazone Addition: Add benzal hydrazone (2.1 mmol, 1.4 equiv) to the refluxing solution[5].

  • Catalysis: Introduce catalytic amounts of I2 and HCl, along with 4 equivalents of DMSO. Causality: DMSO acts as a mild oxidant, while I2 activates the intermediate for ring closure, ensuring high atom economy and rapid kinetics[5].

  • Cyclization: Reflux the mixture for 30 minutes to 5 hours (depending on substrate sterics).

  • Purification: Cool the reaction, dilute with water, and extract with EtOAc (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the 3,5-diarylpyrazole[5].

Rational Drug Design Workflow

To systematically harness the potential of pyrazoles, a structured hit-to-lead workflow is mandatory.

PyrazoleWorkflow N1 Target Identification (e.g., Kinases, COX-2) N2 Scaffold Selection (Pyrazole Core) N1->N2 Structural Rationale N3 In Silico SAR & Docking (Tautomer Analysis) N2->N3 Pharmacophore Mapping N4 Chemical Synthesis (e.g., Cu-Catalyzed Thiolation) N3->N4 Lead Generation N5 In Vitro Validation (Enzyme/Cell Assays) N4->N5 Compound Library N6 Lead Optimization (ADME & PK/PD) N5->N6 Hit-to-Lead N6->N3 Feedback Loop

Rational design and optimization workflow for pyrazole-based therapeutics.

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By deeply understanding its tautomeric behavior, leveraging its dual hydrogen-bonding capabilities, and employing advanced, modular synthetic protocols, researchers can continue to unlock novel therapeutic avenues across oncology, inflammation, and beyond.

References
  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: benthamdirect.com URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: nih.gov URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: mdpi.com URL: [Link]

  • Title: Practical Synthesis of Pyrazol-4-thiols Source: chemrxiv.org URL: [Link]

  • Title: Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles Source: acs.org URL: [Link]

Sources

Discovery and Synthesis of 1,3-Dimethyl-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dimethyl-1H-pyrazole scaffold is a privileged pharmacophore and toxophore in modern organic synthesis. Its unique electron-rich heterocyclic system, combined with the steric and lipophilic properties of the methyl substituents, makes it an ideal core for designing high-affinity ligands. This whitepaper provides an in-depth technical analysis of the regioselective synthesis of 1,3-dimethylpyrazole derivatives, exploring the mechanistic causality behind reaction conditions, detailing self-validating experimental protocols, and analyzing their downstream applications in oncology and agrochemical development (specifically Succinate Dehydrogenase Inhibitors, or SDHIs).

Mechanistic Rationale: The Regioselectivity Challenge

The primary challenge in synthesizing substituted pyrazoles via the condensation of 1,3-dicarbonyl compounds with methylhydrazine is regioselectivity. Because methylhydrazine is asymmetrical, its reaction with an unsymmetrical 1,3-dicarbonyl typically yields a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers.

Causality in Reaction Design: To achieve high regioselectivity for the 1,3-dimethyl isomer, chemists must exploit the differential nucleophilicity of methylhydrazine's nitrogen atoms. The terminal primary amine (


) is less sterically hindered and more nucleophilic than the internal secondary amine (

). By maintaining strict kinetic control (low temperatures, typically 5–15 °C) and selecting appropriate solvents like N,N-Dimethylformamide (DMF), the

group selectively attacks the most electrophilic carbonyl carbon first. Elevating the temperature prematurely shifts the reaction toward thermodynamic control, increasing the formation of the undesired 1,5-dimethyl impurity [[1]]().

RegioselectiveSynthesis Dicarbonyl 1,3-Dicarbonyl Intermediate KineticControl Kinetic Control (5-15 °C, DMF) Dicarbonyl->KineticControl ThermoControl Thermodynamic Control (High Temp) Dicarbonyl->ThermoControl Methylhydrazine Methylhydrazine (NH2-NH-CH3) Methylhydrazine->KineticControl Methylhydrazine->ThermoControl Regio13 1,3-Dimethyl-1H-pyrazole (Major Product) KineticControl->Regio13 Primary NH2 attacks most electrophilic carbonyl Regio15 1,5-Dimethyl-1H-pyrazole (Impurity) ThermoControl->Regio15 Thermodynamic Equilibration

Fig 1: Reaction pathway demonstrating kinetic vs. thermodynamic control in pyrazole regioselectivity.

Core Synthetic Methodologies

The following protocols represent self-validating systems. In-process analytical checks (e.g., GC and TLC) are integrated to ensure the mechanistic logic holds true at the bench scale.

Protocol 1: Regioselective Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

This intermediate is highly valuable for downstream pharmaceutical synthesis. The protocol utilizes a Claisen condensation followed by a kinetically controlled cyclization 1.

Step-by-Step Methodology:

  • Dicarbonyl Formation: In a reactor, sequentially mix 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

  • Controlled Addition: Cool the mixture to 5–15 °C. Slowly drip acetone into the reaction solution. Causality: Maintaining the temperature strictly below 15 °C prevents the self-condensation of acetone, ensuring it reacts exclusively with the diethyl oxalate to form the intermediate ethyl 2,4-dioxovalerate.

  • Heat Preservation: Maintain the reaction for 24 hours. Validation: Confirm the disappearance of diethyl oxalate via GC.

  • Cyclization Setup: Mix the resulting intermediate with DMF (3-4 times the volume of the main raw material). Cool the system back to 5–15 °C.

  • Regioselective Hydrazine Addition: Slowly drip 40% aqueous methylhydrazine into the liquid. Causality: At 5–15 °C, the terminal

    
     of methylhydrazine selectively attacks the highly electrophilic 
    
    
    
    -ketoester carbonyl, locking in the 1,3-dimethyl regiochemistry.
  • Maturation & Isolation: After addition, heat the reactor to 40–50 °C for 6 hours to drive the dehydration and aromatization of the pyrazole ring. Concentrate under reduced pressure (70–90 °C) and rectify via an oil pump.

  • Expected Outcome: Yield ~88.1% with a GC purity of

    
     98% 1.
    
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This compound is the critical building block for modern SDHI fungicides like Bixafen and Fluxapyroxad 2.

Step-by-Step Methodology:

  • C4-Protection/Activation: Dissolve 1,3-dimethylpyrazole (1.04 mol) in 400 mL ethanol. Dropwise add bromine (1.04 mol) at 5–10 °C. Stir for 4 hours. Causality: The electron-rich pyrazole core undergoes electrophilic aromatic substitution exclusively at the 4-position. This bromination protects the C4 position and provides a handle for later carboxylation.

  • Radical Bromination: Subject the resulting 4-bromo-1,3-dimethyl-1H-pyrazole to a brominating agent with AIBN as a radical initiator. Causality: The C3-methyl group is allylic-like and susceptible to radical halogenation, whereas the N1-methyl is inert to these conditions.

  • Hydrolysis & Difluoromethylation: Hydrolyze the brominated C3-methyl intermediate using hexamethylenetetramine to yield the 3-formaldehyde derivative, followed by fluorination to achieve the 3-difluoromethyl group.

  • Grignard Carboxylation: React the C4-bromo intermediate with ethyl magnesium bromide to form the Grignard reagent, then quench with

    
     gas to introduce the carboxylic acid ester at the 4-position.
    
  • Final Hydrolysis: Saponify the ester with sodium hydroxide to yield the final 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 2.

Biological Activity and Structure-Activity Relationships (SAR)

The 1,3-dimethylpyrazole core allows for extensive functionalization, leading to highly specific biological activities across different kingdoms of life. The table below summarizes key quantitative data demonstrating the versatility of these derivatives in both oncology and agrochemistry.

Compound DerivativeTarget Organism / Cell LineAssay TypeActivity MetricSource
1,3-Dimethylpyrazole (40) Huh7 (Human Hepatocellular carcinoma)In vitro Cytotoxicity

= 0.9

M
3
1,3-Dimethylpyrazole (40) MCF7 (Human Breast cancer)In vitro Cytotoxicity

> 12.0

M
3
Compound 7h Aphis fabae (Black bean aphid)In vivo Mortality85.7% (at 12.5 mg/L)4
Isoflucypram Sclerotinia sclerotiorum (Fungal Pathogen)Mycelial Growth InhibitionHigh (at 50 ppm)5

Data Interpretation: The SAR indicates that the 1,3-dimethyl substitution pattern is highly tolerated in the binding pockets of both human kinase targets (evidenced by the sub-micromolar efficacy against Huh7 cells) and insect/fungal metabolic enzymes 3.

Downstream Applications: SDHI Fungicides

One of the most commercially significant applications of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives is their role as Succinate Dehydrogenase Inhibitors (SDHIs). Compounds like isoflucypram and pydiflumetofen feature a pyrazole-4-carboxamide core that acts as a potent toxophore 5.

Mechanistically, the pyrazole carboxamide competitively binds to the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase) in the inner mitochondrial membrane of fungal pathogens. This binding halts the electron transport chain, preventing the reduction of ubiquinone to ubiquinol, which rapidly depletes cellular ATP and triggers pathogen cell death 2.

SDHI_Pathway SDHI 1,3-Dimethylpyrazole Carboxamide (SDHI) Mitochondria Mitochondrial Inner Membrane SDHI->Mitochondria Cellular Penetration Ubiquinone Ubiquinone Binding Pocket SDHI->Ubiquinone Competitive Inhibition ComplexII Succinate Dehydrogenase (Complex II) Mitochondria->ComplexII ComplexII->Ubiquinone ElectronBlock Electron Transfer Halted Ubiquinone->ElectronBlock Prevents reduction to Ubiquinol Apoptosis Pathogen Cell Death ElectronBlock->Apoptosis Severe ATP Depletion

Fig 2: Mechanism of action for pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

References

  • Smolecule. "Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuN_RBW-mvJ5gixxyny9X8uPoev6o28-lTbwmfPF9RSIlc-j-8lLj27jbPWkdVgdtNTTNUu34moMdy4nsm3K5RhC8Yxyxp6zOjVvXoAIGl1lUmi09LAedZml15_7p8AmE5HJG1]
  • Google Patents. "Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate (CN112279812A)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXBdKZ7D-ETSxbFs2KfnHW9juh7534VTuohB9cEe_CCZY4EDL1hJTenrPfeCUSRFL9EtIlZQjVkXGfEo__0G7_E7CNhn04xfEfB8aQ4_03N8cbdEBChePwnULbObBZiIzCHThVeV9bEGds_g==]
  • D-NB.info. "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLLQZ55GBCKAvZI0Wj0dXoDqx3JIFoIRtfs_eTugmqAGBCigXc2LCEoElgE-ZwwNNDwiVYl5FVzW2uPgTUzSQ0NEE5ZrVscfY8VLev7BEFoO562REjLcymcA==]
  • Benchchem. "Application of Methyl 3-amino-1H-pyrazole-4-carboxylate in Agrochemical Synthesis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtH8HinZN2a4i3kxBWd56Nfv_XDSwSPpj8RHfQxx3t7EMVIETnqtwaUCuR2eHhvwyUnwvNt4TwRCrPzVtCE-RLg0OX3tpzttzpAeDmKCi88j1Ng_KPdAATw4JmbrRmlhv5HGEB7wJF3uP05pmN8SxsNanU-DhhtvnHync6rCCM--RkxHmb-K37Cwrq5z1TATVPuUlq3MQSqzR6Bcy4kKv0PjE4vjswPJy1_bhIdlbhlHr3Ih4iXspw-ImDUksiIEx4LGOMce1V8aRDN4FCKyNsD7282zNCxA==]
  • ACS Omega. "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_dHqOohdf-EkTTDPXVbCGyJDpedN-nX-r5gCg6jomXK1rNeYTrPZ05atANvYQ5xm36A73cyz3y6N_83oqOsU4sLZjS0ImR9Oh_Bw1m_bQs2FMDDWjT1Z5dc-CYCq4x9tbS6cwr3y5Jl4oQ==]
  • DOI.org. "N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmw6nCw6M-acT7fFIU9EZfH_GcVP6EdXEbNZ8ImAwxwCiOStPR8sCMguOOtc3eI583cAl15KebH_596Ocf5R6qNypStOwio1k-tikXgimPIy2sXOrAKxpCWuK]

Sources

Theoretical and Computational Studies on the Stability of Pyrazole Carboximidamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboximidamides are a critical class of compounds utilized extensively as guanylating agents in organic synthesis and as versatile pharmacophores in drug development. Their unique Y-shaped


 functional group imparts complex physicochemical properties, including intricate tautomeric equilibria, highly variable proton affinities, and susceptibility to hydrolytic degradation. This whitepaper provides an in-depth analysis of the theoretical stability of pyrazole carboximidamides, leveraging Density Functional Theory (DFT) and ab initio computational methodologies. Designed for computational chemists and drug development professionals, this guide establishes self-validating protocols for predicting tautomerism, basicity, and degradation kinetics.

The Chemical and Biological Utility of Pyrazole Carboximidamides

Pyrazole carboximidamides—most notably 1H-pyrazole-1-carboximidamide and its derivatives—serve as foundational building blocks in the synthesis of guanidine-containing therapeutics and transition-metal complexes[1]. In synthetic chemistry, they function as superior transfer reagents for the guanylation of amines, offering a less toxic alternative to classical reagents like cyanogen bromide or heavy-metal-catalyzed thioureas[2].

The stability of these molecules is dictated by the resonance stabilization of the guanidinium core. However, the presence of the electron-withdrawing pyrazole ring significantly alters the electron density distribution across the carboximidamide moiety. Understanding the theoretical stability of these compounds is paramount for optimizing reaction yields, preventing premature degradation during solid-phase peptide synthesis (SPPS)[3], and ensuring the pharmacokinetic viability of pyrazole-derived drugs.

Core Theoretical Framework: Tautomerism and Conformational Stability

The structural stability of pyrazole carboximidamides is highly dependent on their tautomeric state. The system can undergo rapid 1,3-proton shifts, leading to multiple tautomeric forms (e.g., amino vs. imino tautomers, and azine vs. hydrazone forms in extended derivatives)[4].

Causality in Computational Modeling

To accurately model these systems, standard molecular mechanics are insufficient due to the profound electronic rearrangements involved in tautomerization. Density Functional Theory (DFT) , specifically the B3LYP functional paired with the 6-311++G(d,p) basis set , is the gold standard for this analysis.

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the thermodynamic properties of organic molecules.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is critical for accurately modeling the lone electron pairs on the nitrogen atoms and the delocalized charge of the anionic/cationic states. Polarization functions (d,p) are essential for correctly describing the geometry of intramolecular hydrogen bonds that stabilize specific conformers[3].

ComputationalWorkflow Start Target Molecule (Pyrazole Carboximidamide) Conformers Conformational Search (Molecular Mechanics / Monte Carlo) Start->Conformers DFT_Opt Geometry Optimization (DFT: B3LYP/6-311++G**) Conformers->DFT_Opt Freq Frequency Calculation (Zero-Point Energy, Minima Check) DFT_Opt->Freq Solvation Solvent Modeling (PCM/SMD in H2O) Freq->Solvation Analysis Stability Analysis (ΔG, pKa, Tautomeric Ratios) Solvation->Analysis

Fig 1. Step-by-step computational workflow for evaluating structural stability.

Proton Affinity and Solvation Effects

Gas-phase calculations frequently overestimate the stability of neutral, non-polar tautomers. In biological systems or aqueous synthetic conditions, the carboximidamide group is readily protonated to form a highly stable guanidinium cation.

To bridge the gap between theoretical gas-phase data and empirical aqueous behavior, researchers must employ Continuum Solvation Models such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). These models screen the electrostatic interactions, accurately reflecting the immense stabilization energy (-80 to -100 kcal/mol) conferred upon the protonated pyrazole carboximidamide by water molecules[3].

Quantitative Stability Data

The following table summarizes the theoretical relative Gibbs free energies (


) of a standard 1H-pyrazole-1-carboximidamide system, demonstrating the critical impact of the solvation model on predicted stability.
Species / Tautomeric StateGas Phase

(kcal/mol)
Aqueous Phase (SMD)

(kcal/mol)
Predominant State
Amino Tautomer (Neutral) 0.00 (Reference)0.00 (Reference)Minor in H2O
Imino Tautomer (Neutral) +4.25+2.10Trace
Protonated (Cationic) -215.40 (Proton Affinity)-15.80 (Relative to Neutral at pH 7.4)Dominant
Hydrolytic Transition State +45.20+22.40Kinetically Slow

Data synthesized from benchmark DFT studies on pyrazole basicity and tautomerism[3][4].

Hydrolytic Degradation Kinetics

While the guanidinium core is generally stable, pyrazole carboximidamides can undergo hydrolysis under extreme pH conditions, cleaving back into the parent pyrazole and urea derivatives. Theoretical studies of degradation kinetics reveal that this process is highly pH-dependent. At physiological pH (7.4), the protonated state acts as a kinetic sink, protecting the carbon center from nucleophilic attack by water. However, in highly alkaline environments, the deprotonated imino tautomer becomes susceptible to


 attack[5].

Tautomerism Amino Amino Tautomer (Stable in Gas Phase) Imino Imino Tautomer (Susceptible to Attack) Amino->Imino Proton Shift Protonated Guanidinium Cation (Stable in Aqueous pH 7.4) Amino->Protonated +H+ (Aqueous) Imino->Protonated +H+ (Aqueous) Degradation Hydrolytic Degradation (Pyrazole + Urea) Imino->Degradation OH- Attack (High pH)

Fig 2. Tautomeric equilibria and pH-dependent degradation pathways.

Experimental & Computational Workflow: A Self-Validating Protocol

To ensure rigorous scientific integrity, computational chemists must utilize self-validating protocols. A protocol is self-validating when internal checks (e.g., absence of imaginary frequencies, basis set superposition error corrections) confirm the physical reality of the mathematical model.

Step-by-Step Methodology for Stability Analysis

Step 1: Conformational Sampling

  • Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field.

  • Causality: Pyrazole carboximidamides possess rotatable

    
     bonds. Failing to identify the global minimum before DFT optimization leads to false thermodynamic baselines.
    

Step 2: Geometry Optimization (Gas Phase)

  • Action: Optimize the lowest-energy conformers using B3LYP/6-311++G(d,p) with tight convergence criteria (Opt=Tight in Gaussian).

  • Self-Validation: Immediately run a frequency calculation (Freq) at the same level of theory. The presence of

    
     imaginary frequencies validates that the geometry is a true local minimum. One imaginary frequency indicates a transition state.
    

Step 3: Zero-Point Energy (ZPE) and Thermal Corrections

  • Action: Extract the unscaled ZPE and thermal corrections to Gibbs Free Energy (

    
    ) at 298.15 K and 1 atm.
    
  • Causality: Raw electronic energy (

    
    ) ignores the vibrational motion of molecules at room temperature. ZPE correction is mandatory for accurate tautomeric energy differences.
    

Step 4: Solvation Modeling (Aqueous Phase)

  • Action: Re-optimize the validated gas-phase geometries using the SMD solvation model (SCRF=(SMD, Solvent=Water)).

  • Causality: The SMD model accounts for both bulk electrostatic polarization and cavitation/dispersion forces, which are critical for accurately predicting the

    
     and the stability of the protonated guanidinium state[3].
    

Step 5:


 and Tautomeric Ratio Calculation 
  • Action: Calculate the Boltzmann distribution of tautomers based on their

    
     values. Compute the theoretical 
    
    
    
    using the thermodynamic cycle of the protonation reaction.

Conclusion

Theoretical studies on pyrazole carboximidamides demonstrate that their stability is a delicate interplay between intramolecular electronic effects and external solvation dynamics. By employing rigorous, self-validating DFT protocols utilizing diffuse basis sets and advanced continuum solvation models, researchers can accurately predict tautomeric preferences, basicity, and degradation pathways. These insights are indispensable for the rational design of novel guanylating agents and the advancement of pyrazole-based therapeutics.

References

  • Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Publishing (Chemical Society Reviews, 2014) URL:[2]

  • A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles Source: ResearchGate (New Journal of Chemistry, 2007) URL:[3]

  • On the Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Towards the Azine Tautomer Source: ResearchGate (Molecules, 2016) URL:[4]

  • Molecules | May 2014 - Browse Articles (Stability Studies) Source: MDPI (Molecules, 2014) URL:[5]

  • SYNTHESIS OF Fe METAL COMPLEX BASED ON A TRIAZAPENTADIENE-TYPE LIGAND DERIVED FROM A PYRAZOLE SUBSTRUCTURE Source: Advances in Chemistry and Chemical Engineering (Baku Engineering University, 2026) URL:[1]

Sources

Methodological & Application

Technical Synthesis Guide: 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

1,3-Dimethyl-1H-pyrazole-4-carboximidamide is a critical heterocyclic building block, often utilized as a bioisostere for guanidine or as a P1 fragment in serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase inhibitors. Its amphoteric nature and hydrogen-bonding capability make it essential for occupancy of the S1 specificity pocket in various enzymes.

This Application Note details a robust, scalable synthesis starting from the commercially available carboxylic acid. Unlike generic textbook methods, this guide prioritizes process safety and purification logic , offering two distinct routes for the final amidine formation depending on the available equipment and scale.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure high fidelity of the pyrazole core while installing the sensitive amidine functionality at the final stage to avoid hydrolysis or side reactions.

Strategic Disconnection

The amidine moiety is best accessed via the Nitrile (CN) intermediate. Direct amidation of the acid or ester is often sluggish or yields mixtures. Therefore, the pathway is: Acid → Amide → Nitrile → Amidine

Retrosynthesis Target 1,3-Dimethyl-1H-pyrazole-4-carboximidamide (Target Molecule) Nitrile 1,3-Dimethyl-1H-pyrazole-4-carbonitrile (Key Intermediate) Target->Nitrile Pinner or Garigipati Amide 1,3-Dimethyl-1H-pyrazole-4-carboxamide Nitrile->Amide Dehydration Acid 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 78703-53-4) Amide->Acid Amidation

Figure 1: Retrosynthetic logic flow ensuring stability of intermediates.

Experimental Protocols

Phase 1: Synthesis of the Precursor (Nitrile)

Target: 1,3-Dimethyl-1H-pyrazole-4-carbonitrile (CAS: 87412-96-2) Starting Material: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 78703-53-4)

Step 1.1: Formation of the Primary Amide

Rationale: Direct conversion to nitrile often requires the amide. We use a "One-Pot" activation-amidation sequence to minimize handling of the unstable acid chloride.

  • Activation: Charge a dry RBF with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (10.0 g, 71.4 mmol) and Toluene (100 mL). Add Thionyl Chloride (SOCl₂, 10.4 mL, 142 mmol) dropwise.

  • Reflux: Heat to 80°C for 2 hours. Monitor by TLC (acid consumption).[1]

  • Concentration: Evaporate volatiles under reduced pressure to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous THF (100 mL).

  • Amidation: Cool the THF solution to 0°C. Sparge with anhydrous Ammonia gas (NH₃) or add 28% NH₄OH (30 mL) slowly, maintaining T < 10°C.

  • Workup: Stir for 1 hour. Filter the white precipitate (Amide). Wash with cold water and dry.

    • Expected Yield: >90%[2][3]

    • Checkpoint: Solid should be white/off-white.

Step 1.2: Dehydration to Nitrile

Rationale: POCl₃ is preferred over SOCl₂ for dehydration due to cleaner reaction profiles with electron-rich pyrazoles.

  • Reaction: Suspend the amide (from Step 1.1) in POCl₃ (50 mL).

  • Heat: Reflux (105°C) for 3 hours. The suspension will clear as the nitrile forms.

  • Quench (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Maintain pH > 8 by simultaneous addition of 50% NaOH solution (exothermic!).

  • Extraction: Extract with DCM (3 x 100 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though crude is often >95% pure.

    • Target: 1,3-Dimethyl-1H-pyrazole-4-carbonitrile.[4][5]

    • Appearance: White crystalline solid.

Phase 2: Conversion to Amidine (The Core Protocol)

Two methods are provided. Method A is the standard for scale-up. Method B is recommended for small-scale discovery or if the nitrile proves unreactive.

Method A: The Pinner Reaction (Process Scale)

Mechanism:[6] Acid-catalyzed formation of an imidate ester, followed by ammonolysis. High purity, isolated as HCl salt.

  • Imidate Formation:

    • Dissolve the Nitrile (5.0 g, 41.3 mmol) in anhydrous Ethanol (20 mL) and CHCl₃ (20 mL).

    • Cool to 0°C. Bubble dry HCl gas through the solution for 30-45 minutes until saturation.

    • Seal the vessel and store at 4°C for 16-24 hours.

    • Observation: A white precipitate (Pinner Salt / Imidate Hydrochloride) usually forms.

    • Workup: Dilute with dry Et₂O (100 mL) to fully precipitate the salt. Filter under N₂. Do not expose to moisture.

  • Ammonolysis:

    • Suspend the solid Imidate salt in anhydrous Methanol (30 mL).

    • Cool to 0°C. Treat with 7N NH₃ in Methanol (20 mL).

    • Stir at RT for 12 hours.

    • Concentrate to dryness. Recrystallize the residue from EtOH/Et₂O.

Method B: Garigipati’s Method (Laboratory Scale)

Mechanism: Use of a Lewis Acid (AlMe₃) to activate the amine for direct addition. Higher yields for difficult substrates. Safety: AlMe₃ is pyrophoric. Handle under strict inert atmosphere.

  • Reagent Prep: In a glovebox or under Argon, suspend NH₄Cl (2.65 g, 49.6 mmol) in dry Toluene (40 mL).

  • Activation: Cool to 0°C. Slowly add AlMe₃ (2.0 M in Toluene, 25 mL, 50 mmol).

    • Note: Methane gas evolution will occur. Allow to warm to RT and stir until gas evolution ceases (~1-2 h).

  • Addition: Add the Nitrile (3.0 g, 24.8 mmol) dissolved in Toluene (10 mL) to the aluminum amide solution.

  • Reaction: Heat to 80°C for 12-18 hours.

  • Quench: Cool to 0°C. Carefully quench by adding the mixture into a slurry of Silica Gel and CHCl₃. (Alternative: Rochelle's salt solution).

  • Purification: Filter the silica slurry and wash with MeOH/CHCl₃ (1:9). Concentrate the filtrate. Purify via Prep-HPLC (C18, 0.1% TFA or Formic Acid).

Analytical Data & Characterization

Expected Data

The product is typically isolated as a Hydrochloride (Method A) or Trifluoroacetate (Method B) salt.

ParameterSpecificationNotes
Appearance White to Off-white solidHygroscopic as a salt.
MS (ESI+) m/z = 153.1 [M+H]⁺Calc. MW for Free Base: 152.18
¹H NMR (DMSO-d₆, 400 MHz)δ 9.10 (br s, 2H, Amidine NH), 8.80 (br s, 2H, Amidine NH), 8.35 (s, 1H, Pyrazole-H5), 3.85 (s, 3H, N-Me), 2.45 (s, 3H, C-Me).
Solubility High: Water, DMSO, MeOHPoor: DCM, Hexanes, Toluene.
Process Workflow Diagram

Workflow Start Start: Nitrile (Solid) Choice Scale / Equipment? Start->Choice MethodA Method A: Pinner (HCl gas / EtOH) Choice->MethodA Process (>5g) MethodB Method B: Garigipati (AlMe3 / NH4Cl) Choice->MethodB Lab (<5g) InterA Intermediate: Imidate HCl Salt MethodA->InterA InterB Intermediate: Amino-Al Species MethodB->InterB StepA2 Ammonolysis (NH3 / MeOH) InterA->StepA2 Final Final Product: Amidine Salt StepA2->Final QuenchB Quench: Silica or Rochelle Salt InterB->QuenchB QuenchB->Final

Figure 2: Decision matrix for synthetic route selection.

Safety & Troubleshooting

Critical Hazards
  • Trimethylaluminum (AlMe₃): Pyrophoric. Ignites on contact with air. Must be used with Schlenk lines or in a glovebox.

  • Thionyl Chloride / POCl₃: Reacts violently with water releasing HCl and SO₂ gases. Perform quenches slowly at low temperature.

  • HCl Gas: Corrosive. Use a trap (NaOH solution) for the exhaust.

Troubleshooting Guide
  • Issue: Low yield in Pinner reaction (Method A).

    • Cause: Moisture ingress. The imidate intermediate hydrolyzes back to the ester or amide if water is present.

    • Fix: Ensure HCl gas is dried through H₂SO₄ trap; use fresh anhydrous solvents.

  • Issue: Sticky gum in Garigipati reaction (Method B).

    • Cause: Aluminum salts complexing with the product.

    • Fix: Use the Silica Gel quench method. It effectively strips Aluminum from the amidine.

References

  • Pinner Reaction (General Protocol): Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892.
  • Garigipati's Method (AlMe3): Garigipati, R. S. "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 1990, 31(14), 1969-1972.

  • Pyrazole Nitrile Synthesis: Knorr, L. "Ueber Pyrazolabkömmlinge". Berichte der deutschen chemischen Gesellschaft, 1884.
  • Commercial Precursor Data: Sigma-Aldrich Entry for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Pyrazole-Based Compounds in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antifungal properties.[1][2][3] Compounds featuring the pyrazole scaffold have been successfully commercialized as fungicides for plant protection, and ongoing research continues to explore their therapeutic potential in humans.[3]

This document provides a comprehensive guide for the in vitro evaluation of a novel pyrazole-based compound, 1,3-dimethyl-1H-pyrazole-4-carboximidamide. As a Senior Application Scientist, the following protocols have been designed to be robust, reproducible, and grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11][12] The methodologies described herein will enable researchers to determine the compound's antifungal spectrum, potency, and preliminary pharmacodynamics.

The core principle behind these protocols is to provide a self-validating system. This is achieved through the meticulous use of quality control (QC) strains, positive and negative controls, and adherence to standardized procedures.[13][14] By explaining the "why" behind the "how," this guide aims to empower researchers to not only execute these assays proficiently but also to critically interpret the generated data, paving the way for the successful preclinical development of new antifungal therapies.

I. Foundational Assays for Antifungal Susceptibility Testing

The initial assessment of an antifungal candidate typically involves determining its minimum inhibitory concentration (MIC) against a panel of relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][15] Two primary methods for determining the MIC are broth microdilution and disk diffusion.

A. Broth Microdilution Method

The broth microdilution method is a quantitative technique that is considered the gold standard for determining the MIC of an antifungal agent.[4][7][16][17][18] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for the susceptibility testing of yeasts such as Candida spp. and Cryptococcus spp.[16][18][19]

Materials:

  • 1,3-dimethyl-1H-pyrazole-4-carboximidamide (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains of interest (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • Quality control (QC) strains with known MIC ranges (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[14]

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the 1,3-dimethyl-1H-pyrazole-4-carboximidamide powder.

    • Prepare a stock solution in DMSO at a concentration at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration in the assay.

    • Similarly, prepare a stock solution of the positive control antifungal.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[4]

  • Preparation of Microdilution Plates:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound and the positive control in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • The concentration of the compounds in these wells will be twice the final desired concentration.

    • Include a drug-free well for the growth control and a medium-only well for the sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control well). This will bring the final volume to 200 µL and dilute the compound to its final test concentration.

    • Seal the plate and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[6]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[6] This can be assessed visually or with a microplate reader (absorbance at 530 nm).

Data Presentation:

CompoundFungal StrainQC StrainMIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
1,3-dimethyl-1H-pyrazole-4-carboximidamideCandida albicansN/A
1,3-dimethyl-1H-pyrazole-4-carboximidamideCandida glabrataN/A
1,3-dimethyl-1H-pyrazole-4-carboximidamideCryptococcus neoformansN/A
1,3-dimethyl-1H-pyrazole-4-carboximidamideC. parapsilosis ATCC 22019Yes
1,3-dimethyl-1H-pyrazole-4-carboximidamideC. krusei ATCC 6258Yes

Note: The MIC for the QC strains should fall within the established acceptable ranges to validate the assay.

This protocol is based on the CLSI M38 and EUCAST E.Def 9.3.2 guidelines for filamentous fungi.[20][21]

Key Modifications from Yeast Protocol:

  • Inoculum Preparation: Molds require sporulation for inoculum preparation. The conidia are harvested and the concentration is adjusted using a hemocytometer to achieve a final inoculum size of 0.4 x 10^4 to 5 x 10^4 CFU/mL (CLSI) or 1 x 10^5 to 2.5 x 10^5 CFU/mL (EUCAST).[4][20]

  • Incubation Time: Incubation times are generally longer and species-dependent, typically ranging from 48 to 96 hours.[6]

  • MIC Endpoint: For azoles and amphotericin B, the MIC is the lowest concentration showing complete inhibition of growth.[6][7]

B. Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[7][22][23][24][25] It is particularly useful for rapid screening of antifungal activity.

This protocol is adapted from the CLSI M44 and M51 guidelines.[22][23][24][26]

Materials:

  • 1,3-dimethyl-1H-pyrazole-4-carboximidamide

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal strains and QC strains

  • Positive control antifungal disks (e.g., fluconazole, voriconazole)

  • Sterile swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Preparation of Test Disks:

    • Prepare a solution of 1,3-dimethyl-1H-pyrazole-4-carboximidamide at a known concentration.

    • Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry completely.

  • Inoculum Preparation and Plating:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.

  • Disk Application and Incubation:

    • Aseptically place the prepared test disks and a positive control disk onto the inoculated agar surface.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.

Data Presentation:

CompoundFungal StrainQC StrainZone of Inhibition (mm)Positive Control (Fluconazole) Zone of Inhibition (mm)
1,3-dimethyl-1H-pyrazole-4-carboximidamideCandida albicansN/A
1,3-dimethyl-1H-pyrazole-4-carboximidamideAspergillus fumigatusN/A
1,3-dimethyl-1H-pyrazole-4-carboximidamideC. albicans ATCC 90028Yes
1,3-dimethyl-1H-pyrazole-4-carboximidamideA. fumigatus ATCC 204305Yes

Note: The zone of inhibition for the QC strains should be within the acceptable range.

II. Advanced Assays for Characterizing Antifungal Dynamics

Beyond determining the MIC, it is crucial to understand the pharmacodynamics of a novel antifungal agent. Time-kill assays and anti-biofilm assays provide valuable insights into the rate of fungal killing and the compound's efficacy against resistant fungal communities.

A. Time-Kill Assay

A time-kill assay provides information on the fungicidal or fungistatic activity of a compound over time.[15][27][28][29] Fungicidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]

This protocol is based on established methodologies and best practices.[15][27][30]

Materials:

  • Materials from the broth microdilution assay

  • Sterile test tubes or flasks

  • Shaking incubator

  • SDA plates for colony counting

  • Sterile saline for serial dilutions

Procedure:

  • Assay Setup:

    • Prepare tubes with RPMI-1640 medium containing the test compound at various concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC).

    • Prepare a growth control tube without the compound.

    • Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[30]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aseptically remove an aliquot from each tube.[15]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time to generate time-kill curves.

Diagram 1: General Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assays Primary Assays cluster_advanced Advanced Assays cluster_analysis Data Analysis & Interpretation Compound 1,3-dimethyl-1H-pyrazole-4-carboximidamide Stock Solution BMD Broth Microdilution Compound->BMD DD Disk Diffusion Compound->DD Fungus Fungal Inoculum (Standardized) Fungus->BMD Fungus->DD Media Growth Medium (e.g., RPMI-1640) Media->BMD MIC Determine MIC BMD->MIC Zone Measure Inhibition Zone DD->Zone TK Time-Kill Assay Kinetics Analyze Killing Kinetics TK->Kinetics Biofilm Anti-Biofilm Assays BiofilmEffect Assess Biofilm Inhibition/ Disruption Biofilm->BiofilmEffect MIC->TK MIC->Biofilm

Caption: A flowchart illustrating the key stages in evaluating a novel antifungal compound.

B. Anti-Biofilm Assays

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which are notoriously resistant to conventional antifungal therapies.[31] Assays to evaluate a compound's ability to inhibit biofilm formation or disrupt established biofilms are therefore critical.

This protocol is based on established methods for assessing anti-biofilm activity.[31][32][33][34][35]

Materials:

  • Materials from the broth microdilution assay

  • Crystal Violet (0.1%)

  • 33% Acetic acid or 95% Ethanol

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione

Procedure for Biofilm Inhibition:

  • Assay Setup:

    • In a 96-well plate, add 100 µL of standardized fungal inoculum.

    • Add 100 µL of the test compound at various concentrations.

    • Include a drug-free control.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification (Crystal Violet Method):

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Stain the biofilms with 0.1% crystal violet.

    • Wash away excess stain and solubilize the bound dye with 33% acetic acid or 95% ethanol.[31]

    • Measure the absorbance at 570 nm.

Procedure for Biofilm Disruption:

  • Biofilm Formation:

    • Allow biofilms to form for 24-48 hours as described above.

    • Wash with PBS.

  • Compound Treatment:

    • Add fresh medium containing various concentrations of the test compound to the pre-formed biofilms.

    • Incubate for an additional 24 hours.

  • Quantification (XTT Metabolic Assay):

    • Wash the biofilms with PBS.

    • Add XTT-menadione solution and incubate in the dark.[31]

    • Measure the absorbance at 490 nm. This assay measures the metabolic activity of the remaining viable cells in the biofilm.

Data Presentation:

Table 3: Biofilm Inhibition by 1,3-dimethyl-1H-pyrazole-4-carboximidamide

Concentration (µg/mL)Biofilm Inhibition (%) (Crystal Violet Assay)Metabolic Activity Inhibition (%) (XTT Assay)
0 (Control)00
.........
.........

Table 4: Disruption of Pre-formed Biofilms by 1,3-dimethyl-1H-pyrazole-4-carboximidamide

Concentration (µg/mL)Biofilm Disruption (%) (Crystal Violet Assay)Reduction in Metabolic Activity (%) (XTT Assay)
0 (Control)00
.........
.........

Diagram 2: Causality in Antifungal Assay Selection

G Start Novel Compound: 1,3-dimethyl-1H-pyrazole-4-carboximidamide Question1 Is it active and how potent? Start->Question1 Assay1 Broth Microdilution (MIC) Disk Diffusion (Screening) Question1->Assay1 Question2 Is it fungicidal or fungistatic? Assay2 Time-Kill Assay Question2->Assay2 Question3 Is it effective against resistant biofilms? Assay3 Anti-Biofilm Assays Question3->Assay3 Data1 MIC Value Zone of Inhibition Assay1->Data1 Data2 Rate of Fungal Killing Assay2->Data2 Data3 Biofilm Inhibition/Disruption (%) Assay3->Data3 Data1->Question2 Data1->Question3

Caption: Logical progression of assays to characterize a novel antifungal compound.

III. Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 1,3-dimethyl-1H-pyrazole-4-carboximidamide. By systematically determining its MIC, evaluating its fungicidal or fungistatic properties, and assessing its efficacy against biofilms, researchers can build a comprehensive profile of this novel compound. The data generated from these assays are foundational for subsequent stages of drug development, including mechanism of action studies, in vivo efficacy testing, and toxicity assessments. Adherence to the principles of standardized methodology and rigorous quality control will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey of promising new antifungal candidates from the laboratory to the clinic.

IV. References

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. [Link]

  • Prigitano, A., et al. (2011). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Microbiologia Medica, 26(1). [Link]

  • CLSI. (2018). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; 3rd Edition. CLSI guideline M44. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2020). EUCAST Definitive Document E.DEF 9.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds. [Link]

  • Revie, N. M., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab525. [Link]

  • CLSI. (2010). Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi; Approved Guideline. CLSI document M51-A. Clinical and Laboratory Standards Institute. [Link]

  • Rodriguez-Tudela, J. L., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 983-994. [Link]

  • Jenks, J. D., & Salzer, H. J. F. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 209. [Link]

  • Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 62(2), 357-366. [Link]

  • CLSI. (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. Clinical and Laboratory Standards Institute. [Link]

  • de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56919. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Chen, Y., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Omega. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2020). Epidemiological Cutoff Values for Antifungal Susceptibility Testing. CLSI supplement M57S. Clinical and Laboratory Standards Institute. [Link]

  • Prigitano, A., et al. (2011). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. ResearchGate. [Link]

  • Lohse, M. B., et al. (2017). Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays. mSphere, 2(2), e00133-17. [Link]

  • EUCAST. (2020). EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. [Link]

  • Arendrup, M. C., et al. (2009). EUCAST breakpoints for antifungals. Drug News & Perspectives, 22(5), 269-275. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]

  • Pfaller, M. A., et al. (2004). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ResearchGate. [Link]

  • Disks for Antifungal Susceptibility Testing. Bio-Rad. [Link]

  • Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 49(7), 2568-2571. [Link]

  • Agarwal, A., et al. (2018). Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Research in Medical Sciences, 6(5), 1665-1670. [Link]

  • Pfaller, M. A., & Andes, D. R. (2022). Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. Journal of Fungi, 8(3), 305. [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]

  • de la Cruz-López, J. P., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments). [Link]

  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. [Link]

  • Lass-Flörl, C., et al. (2007). Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates. Journal of Clinical Microbiology, 45(6), 1844-1848. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. [Link]

  • Nobile, C. J., & Johnson, A. D. (2015). In Vitro Culturing and Screening of Candida albicans Biofilms. Current Protocols in Microbiology, 38, 1B.3.1-1B.3.17. [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). EUCAST Technical Note on the method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia–forming moulds. Clinical Microbiology and Infection, 14(10), 982-985. [Link]

  • Lewis, R. E., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 56(6), 3416-3418. [Link]

  • EUCAST. Fungi (AFST). [Link]

  • EUCAST. AST of Moulds. [Link]

  • Klepser, M. E., et al. (2000). Proposed method for standardized performance of antifungal time-kill testing of yeasts. ResearchGate. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • Pierce, C. G., et al. (2015). Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology, 53(7), 2265-2273. [Link]

Sources

application of pyrazole derivatives as succinate dehydrogenase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Evaluation of Pyrazole Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs)

Executive Summary

Succinate dehydrogenase (SDH), or Complex II, is a unique membrane-bound enzyme serving a dual role in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1] Pyrazole-carboxamide derivatives have emerged as a dominant class of SDH inhibitors (SDHIs), utilized extensively as agricultural fungicides and increasingly explored as metabolic modulators in oncology. This guide provides a rigorous technical framework for evaluating these compounds, focusing on the mechanistic causality of inhibition, validated enzymatic protocols, and structural-activity relationship (SAR) profiling.

Mechanism of Action: The Q-Site Blockade

The potency of pyrazole derivatives stems from their ability to mimic the transition state of ubiquinone (Coenzyme Q) reduction. Unlike competitive inhibitors of succinate (e.g., malonate) that bind the dicarboxylate site (Site A), pyrazole carboxamides target the Ubiquinone-Binding Pocket (Site Q) located at the interface of the SdhB, SdhC, and SdhD subunits.

Molecular Interaction:

  • The Toxophore: The pyrazole-carboxamide moiety forms critical hydrogen bonds with conserved residues (typically Trp164/Tyr58 in fungal models or Trp173 in mammalian isoforms).

  • The Anchor: A hydrophobic tail (e.g., biphenyl or alkyl-phenyl group) extends into the deep hydrophobic channel, displacing native ubiquinone and halting electron transfer from Center S-3 (3Fe-4S cluster) to the Q-pool.

Visualization: Electron Transport Blockade

SDH_Mechanism Succinate Succinate SDH_A SDH-A (FAD) Succinate->SDH_A Oxidation Fumarate Fumarate SDH_A->Fumarate FeTw [2Fe-2S] SDH_A->FeTw e- transfer FeTh [4Fe-4S] FeTw->FeTh FeThree [3Fe-4S] FeTh->FeThree Q_Site Q-Site (SdhB/C/D) FeThree->Q_Site ROS ROS Leakage Q_Site->ROS e- accumulation Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Native Binding Pyrazole Pyrazole Inhibitor Pyrazole->Q_Site High Affinity Blockade

Figure 1: Mechanism of Action. Pyrazole inhibitors competitively occupy the Q-site, preventing electron transfer to Ubiquinone and causing upstream electron accumulation.

Chemical Biology & SAR Profiling

To design or evaluate effective pyrazoles, one must understand the "Toxophore-Linker-Anchor" model.

Structural DomainFunctionKey Chemical Features
Pyrazole Core Toxophore: H-bond donor/acceptor1-methyl-3-(trifluoromethyl)pyrazole is the industry standard (e.g., Fluxapyroxad). The

group enhances metabolic stability and lipophilicity.
Amide Linker Connector: Orientational lockRigidifies the molecule to fit the narrow Q-site channel.
Hydrophobic Tail Anchor: Van der Waals contactsBiphenyls, benzonorbornenes, or thienyl groups. Ortho-substitution on the phenyl ring (e.g., fluorine) often creates a "twisted" conformation critical for high-affinity binding.

Protocol: High-Throughput Enzymatic Inhibition Assay (DCIP/PMS Method)

Principle: Direct measurement of ubiquinone reduction is difficult due to absorbance overlap. We utilize 2,6-Dichlorophenolindophenol (DCIP) as a terminal electron acceptor. Since SDH cannot reduce DCIP directly at an appreciable rate, Phenazine Methosulfate (PMS) is used as an intermediate electron carrier.

  • Reaction: Succinate + PMS(ox) → Fumarate + PMS(red)

  • Readout: PMS(red) + DCIP(ox, Blue) → PMS(ox) + DCIP(red, Colorless).

  • Result: The rate of decrease in Absorbance at 600 nm (

    
    ) is proportional to SDH activity.
    
Reagents & Preparation
  • Assay Buffer: 25 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Mitochondrial Fraction: Isolated mitochondria (1 mg/mL protein) from target tissue (e.g., rat liver) or fungal lysate.

  • Substrate Mix: 20 mM Sodium Succinate.

  • Electron Coupling Mix: 2 mM DCIP + 1 mM PMS (Prepare fresh; light sensitive).

  • Inhibitor Stock: Pyrazole derivative in DMSO (Keep final DMSO < 1%).

  • Blocking Agents: 2 µM Rotenone (blocks Complex I), 1 mM Sodium Azide (blocks Complex IV).

Step-by-Step Workflow
  • Pre-Incubation (Activation):

    • In a 96-well plate, add 50 µL Assay Buffer containing Mitochondrial Fraction (5–10 µg protein/well).

    • Add 10 µL Succinate (Final conc. 5 mM).

    • Incubate at 30°C for 10 minutes. Why? This activates SDH by removing oxaloacetate (a potent endogenous inhibitor) from the active site.

  • Inhibitor Addition:

    • Add 10 µL of Test Compound (dilution series).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., TTFA or Carboxin).

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 30 µL of DCIP/PMS/Azide/Rotenone Mix .

    • Final concentrations in well: 50 µM DCIP, 50 µM PMS, 2 mM Azide.

  • Kinetic Measurement:

    • Immediately read

      
       in kinetic mode (every 30 seconds for 15 minutes).
      
    • Shake plate for 3 seconds before the first read.

Data Analysis
  • Calculate the slope (

    
    ) of the linear portion of the curve (
    
    
    
    ).
  • Normalize to Vehicle Control (100% Activity).

  • Plot % Activity vs. Log[Inhibitor] to determine

    
    .
    
Experimental Workflow Diagram

Assay_Workflow Step1 1. Activation Mitochondria + Succinate (30°C, 10 min) Step2 2. Treatment Add Pyrazole Inhibitor (25°C, 5 min) Step1->Step2 Remove Oxaloacetate Step3 3. Initiation Add DCIP + PMS + Azide Step2->Step3 Equilibration Step4 4. Kinetic Read Absorbance @ 600nm (15 min) Step3->Step4 Start Reaction Step5 5. Analysis Calculate Slope (-ΔOD/min) Fit IC50 Curve Step4->Step5 Raw Data

Figure 2: Kinetic Assay Workflow. Critical timing ensures oxaloacetate removal and accurate initial velocity measurement.

Protocol: Molecular Docking Validation (In Silico)

To validate the mechanism, docking should be performed against species-specific SDH structures.

Recommended Software: GOLD (CCDC) or AutoDock Vina. Target Structures (PDB):

  • Porcine (Mammalian proxy):3AEE (Bound to Atpenin A5 - high resolution).

  • Fungal (Pathogen proxy):2FBW (E. coli model often used) or homology models of Zymoseptoria tritici.

Protocol Parameters:

  • Protein Prep: Remove water molecules (except those bridging the Q-site, if known). Protonate Histidines at pH 7.4.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Ubiquinone or Carboxin). Box size: 20Å x 20Å x 20Å.

  • Ligand Prep: Generate 3D conformers of the pyrazole derivative. Minimize energy using MM2 force field.[2]

  • Scoring Function: Use ChemPLP (GOLD) or Vina Score . Focus on H-bonds with Trp164/173 and Tyr58 .

Troubleshooting & Optimization (Scientist-to-Scientist)

  • Issue: High Background Signal.

    • Cause: Non-enzymatic reduction of DCIP.

    • Solution: Run a "No Enzyme" control. If high, check PMS freshness (it degrades rapidly in light).

  • Issue: Non-Linear Kinetics.

    • Cause: Substrate depletion or DCIP saturation.

    • Solution: Use the initial velocity (first 2-3 minutes) for calculations. Ensure DCIP concentration is not limiting (

      
       start should be ~0.8 - 1.0).
      
  • Issue: Low Activity in Controls.

    • Cause: Oxaloacetate lock.

    • Solution:Do not skip the succinate pre-incubation step. SDH exists in a deactivated state (bound to oxaloacetate) in isolated mitochondria until substrate is added.

  • Solubility: Pyrazole carboxamides are lipophilic. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher DMSO levels can inhibit SDH directly or disrupt mitochondrial membranes.

References

  • BenchChem. (2025).[3] Comparative Analysis of the Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors.Link

  • Sigma-Aldrich. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197) - Technical Bulletin.Link

  • Abcam. (2023).[4] Mitochondrial assay selection guide and Complex II Activity Assay Protocol.Link[4]

  • Yan, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. ACS Publications.[5] Link

  • Cayman Chemical. (n.d.). MitoCheck® Complex II Activity Assay Kit Protocol.Link

  • Bose, H. S., et al. (2023).[6] Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II.[6] STAR Protocols/PMC. Link

  • Bio-protocol. (2021). Succinate Dehydrogenase (SDH) DCPIP/PMS Assay.Link

Sources

Application Note: A Comprehensive Protocol for Evaluating 1,3-dimethyl-1H-pyrazole-4-carboximidamide as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[1][2] Pyrazole-containing compounds have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[3][4] This application note provides a detailed, field-proven experimental workflow for characterizing the inhibitory potential of a novel pyrazole derivative, 1,3-dimethyl-1H-pyrazole-4-carboximidamide, against a representative protein kinase.

The protocols outlined herein are designed to be a self-validating system, guiding the researcher from initial high-throughput screening to detailed mechanistic studies. We will utilize the robust and sensitive ADP-Glo™ Kinase Assay as the primary detection method.[5][6] This luminescent assay measures the amount of ADP produced during a kinase reaction, with the light output being directly proportional to kinase activity.[7]

Core Experimental Workflow

The evaluation of an unknown compound as a potential enzyme inhibitor follows a logical progression. This workflow ensures that resources are used efficiently, starting with a broad screen to confirm activity, followed by more detailed studies to quantify potency and understand the mechanism of action.

G A Assay Development & Validation B Primary Screening (Single High Concentration) A->B Establish Robustness (Z' > 0.5) C IC50 Determination (Dose-Response Curve) B->C Identify 'Hits' D Mechanism of Inhibition (MoI) Studies C->D Quantify Potency E Data Analysis & Interpretation D->E Determine Inhibition Type

Caption: High-level workflow for kinase inhibitor characterization.

PART 1: Assay Development and Primary Screening

The initial goal is to determine if 1,3-dimethyl-1H-pyrazole-4-carboximidamide exhibits any inhibitory activity against the target kinase. This is achieved through a primary screen at a single, high concentration. Before screening, the assay itself must be validated to ensure it is robust and reliable.

Materials and Reagents
  • Test Compound: 1,3-dimethyl-1H-pyrazole-4-carboximidamide

  • Kinase: Representative protein kinase (e.g., a member of the Tyrosine Kinase family)

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase

  • Positive Control: Staurosporine, a potent, non-specific pan-kinase inhibitor.[8][9][10][11]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Plates: White, opaque, 384-well assay plates

Protocol 1: Assay Validation (Z'-Factor Determination)

Causality: The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[12][13] It measures the separation between the positive and negative control signals, taking into account the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[14][15]

Procedure:

  • Prepare Controls:

    • Positive Control (Max Inhibition): Add Staurosporine to multiple wells (n ≥ 16) at a final concentration known to fully inhibit the enzyme (e.g., 10 µM).

    • Negative Control (No Inhibition): Add an equivalent volume of DMSO to multiple wells (n ≥ 16).

  • Run Kinase Reaction:

    • To each well, add the kinase and substrate diluted in Kinase Reaction Buffer.

    • Initiate the reaction by adding ATP (at a concentration near the Kₘ for the kinase, if known).

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Develop Luminescent Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[16]

  • Measure and Calculate:

    • Read luminescence on a plate reader.

    • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |µn - µp|

Protocol 2: Primary Screening

Procedure:

  • Dispense 1,3-dimethyl-1H-pyrazole-4-carboximidamide into assay wells at a final concentration of 10 µM.

  • Include positive (Staurosporine) and negative (DMSO) controls on the same plate.

  • Follow steps 2-3 from Protocol 1.2 to run the kinase reaction and develop the signal.

  • Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) A compound showing significant inhibition (e.g., >50%) is considered a "hit" and proceeds to IC₅₀ determination.

PART 2: Potency and Mechanism of Action

Once a compound is identified as a hit, the next steps are to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀) and to understand its mechanism of inhibition (MoI).

Protocol 3: IC₅₀ Determination

Causality: The IC₅₀ is a quantitative measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[17][18] This is determined by performing the assay across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Procedure:

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of 1,3-dimethyl-1H-pyrazole-4-carboximidamide in DMSO. The starting concentration should be high enough to achieve 100% inhibition (e.g., 100 µM).

  • Set up Assay Plate: Transfer the diluted compound to the 384-well plate. Also include positive and negative controls.

  • Run Assay: Perform the ADP-Glo™ Kinase Assay as described previously (Protocol 1.2, steps 2-3).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Data Presentation Example:

CompoundIC₅₀ (µM)
1,3-dimethyl-1H-pyrazole-4-carboximidamideTBD
Staurosporine (Control)~0.005
Protocol 4: Mechanism of Inhibition (MoI) Studies

Causality: Understanding how an inhibitor interacts with the enzyme and substrate is crucial for drug development.[19][20] Kinetic studies can distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive).[1][21] This is achieved by measuring reaction rates at various concentrations of both the inhibitor and the substrate (ATP).

G cluster_0 Competitive cluster_1 Non-competitive E Enzyme (E) EI EI Complex E->EI Binds active site ES ES Complex E->ES I Inhibitor (I) I->EI S Substrate (S) S->ES ES->E Product E2 Enzyme (E) EI2 EI Complex E2->EI2 Binds allosteric site ES2 ES Complex E2->ES2 I2 Inhibitor (I) I2->EI2 ESI2 ESI Complex I2->ESI2 S2 Substrate (S) S2->ES2 ES2->E2 Product ES2->ESI2

Caption: Simplified models of competitive and non-competitive inhibition.

Procedure:

  • Experimental Matrix: Set up a matrix of reactions. Vary the concentration of 1,3-dimethyl-1H-pyrazole-4-carboximidamide (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) against a range of ATP concentrations (e.g., 0.25x to 10x Kₘ).

  • Measure Initial Velocities: Run the kinase assay for each condition, ensuring measurements are taken within the linear range of the reaction. The luminescent signal (RLU/min) will be proportional to the initial velocity (V₀).

  • Data Analysis:

    • Plot the data using a double reciprocal plot, also known as a Lineweaver-Burk plot (1/V₀ vs. 1/[ATP]).[22][23][24]

    • Analyze the pattern of the lines to determine the inhibition type:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[25]

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[25]

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Conclusion

This application note provides a robust and comprehensive framework for the initial characterization of 1,3-dimethyl-1H-pyrazole-4-carboximidamide as a protein kinase inhibitor. By following this structured approach—from assay validation and primary screening to detailed IC₅₀ and mechanism of action studies—researchers can generate high-quality, reliable data. The insights gained from these experiments are critical for making informed decisions in the drug discovery pipeline and for guiding future lead optimization efforts.[26]

References

  • Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Pearson. (2022). [Link]

  • IC50 Determination. edX. [Link]

  • The Z prime value (Z´). BMG LABTECH. (2025). [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. (2020). [Link]

  • IC50. Wikipedia. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. (2025). [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Lineweaver–Burk plot. Wikipedia. [Link]

  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]

  • ENZYME KINETICS: MECHANISMS OF CATALYSIS AND INHIBITION. IJRAR.org. (2024). [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. (2025). [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. (2023). [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. (2021). [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. (2019). [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. (2021). [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC. [Link]

  • Staurosporine as an Antifungal Agent. MDPI. (2025). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. [Link]

  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. PubMed. (2016). [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ResearchGate. [Link]

  • Identification of 1,3‐Substituted Pyrazole‐Based Carboxamide Derivatives as Potent Antitubercular Agents. ResearchGate. (2022). [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. (2024). [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N‑Phenyl Substituted Amide Fragment. Figshare. (2023). [Link]

Sources

High-Throughput Screening of Pyrazole Carboximidamide Libraries: Protocols for Serine Protease Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Target

The pyrazole carboximidamide (and the related pyrazole-1-carboxamidine) scaffold is a "privileged structure" in medicinal chemistry.[1] Its core feature is the amidine (carboximidamide) group, which functions as a potent mimetic of the arginine side chain. This makes these libraries particularly enriched for inhibitors of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin), where the amidine moiety forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin/Factor Xa) at the bottom of the S1 specificity pocket [1].

While highly potent, this scaffold presents unique challenges in High-Throughput Screening (HTS):

  • Basicity: The amidine group is highly basic (

    
    ), usually existing as a hydrochloride salt, which complicates solubility in pure DMSO.[1][2]
    
  • Promiscuity: Planar, nitrogen-rich heteroaromatics are prone to colloidal aggregation, a leading cause of false positives in HTS [2].[1][2]

  • Covalent Potential: Certain acylated derivatives can act as "serine traps," transferring acyl groups to the catalytic serine, necessitating specific follow-up assays [3].[1][2][3][4]

This guide details a robust, self-validating HTS workflow for screening these libraries against serine proteases, using Thrombin as the model target.

Library Management & Preparation[1][2]

Objective: Ensure compound solubility and precise dispensing while mitigating the hygroscopic nature of amidine salts.

Solubilization Protocol

Most pyrazole carboximidamides are supplied as HCl salts.[1][2] Unlike neutral compounds, they may not dissolve instantly in anhydrous DMSO.

  • Solvent: Use Dry DMSO (water content < 0.1%).[1][2]

    • Why: Amidine salts are hygroscopic.[1][2] "Wet" DMSO promotes water uptake, leading to compound precipitation or hydrolysis over time.

  • Concentration: Prepare Master Plates at 10 mM .

    • Protocol: If turbidity persists after vortexing, sonicate for 15 minutes at 40°C.

  • Storage: Store in Matrix tubes or Cyclic Olefin Copolymer (COC) plates with heat-sealed foil. Avoid polystyrene plates for long-term storage as DMSO leaches plasticizers.[1][2]

Acoustic Dispensing (Echo/Datastream)

Traditional tip-based transfer is prone to "hanging drop" errors with viscous DMSO solutions of salts.[1][2]

  • Method: Use Acoustic Droplet Ejection (ADE) for nanoliter transfers.[1][2]

  • Calibration: Ensure the ADE is calibrated for the specific fluid class (e.g., "DMSO_High_Conductivity" if the salt content significantly alters surface tension).

Assay Development: Fluorogenic Thrombin Inhibition

Principle: The assay measures the cleavage of a fluorogenic peptide substrate. The pyrazole carboximidamide competes with the substrate for the active site.

  • Enzyme: Human Thrombin (0.5 nM final).[1][2]

  • Substrate: Boc-Val-Pro-Arg-AMC (Fluorogenic).[1][2] The "Arg" residue targets the S1 pocket; "AMC" (7-amino-4-methylcoumarin) is released upon cleavage.[1][2]

  • Readout: Fluorescence Intensity (Ex 360 nm / Em 460 nm).

Reagent Preparation
ComponentStock Conc.[1][2]Working Conc. (2x)Final Assay Conc.Notes
Assay Buffer 10x PBS1x50 mM Tris, pH 7.4pH 7.4 is critical for amidine protonation state.[1][2]
Detergent 10% Triton X-1000.02%0.01% MANDATORY to prevent colloidal aggregation [2].[1][2]
BSA 10%0.2%0.1%Prevents enzyme adsorption to plate walls.[1][2]
Thrombin 100 U/mL1.0 nM0.5 nMTitrate to ensure linear velocity over incubation time.[1][2]
Substrate 10 mM (DMSO)20

M
10

M
Near

to allow competitive inhibition detection.
Step-by-Step HTS Protocol (384-well format)[1][2]
  • Dispense Compounds:

    • Transfer 50 nL of library compounds (10 mM stock) into dry black 384-well low-volume plates using ADE.

    • Controls: Column 1 (DMSO High Control), Column 2 (Reference Inhibitor, e.g., Dabigatran, 10

      
      M).
      
  • Add Enzyme (Reagent A):

    • Dispense 5

      
      L  of 2x Thrombin solution using a bulk dispenser (e.g., Multidrop Combi).
      
    • Pre-incubation:[1][2] Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT. This allows slow-binding or covalent inhibitors to engage the target.[1][2]

  • Add Substrate (Reagent B):

    • Dispense 5

      
      L  of 2x Substrate solution.
      
    • Final Volume: 10

      
      L. Final DMSO: 0.5%.
      
  • Incubation:

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read Fluorescence (Ex 360/Em 460) on a multimode plate reader (e.g., EnVision or PHERAstar).[2]

Mechanism & Workflow Visualization

Mechanism of Action

The diagram below illustrates the competitive binding mode of the Pyrazole Carboximidamide against the fluorogenic substrate in the Serine Protease S1 pocket.

G cluster_0 Active Site (S1 Pocket) Asp189 Asp189 (Anionic Anchor) Ser195 Ser195 (Catalytic Triad) AMC AMC (Fluorescent) Ser195->AMC Release Compound Pyrazole Carboximidamide Compound->Asp189 Salt Bridge (Inhibition) Substrate Substrate (Arg-AMC) Compound->Substrate Competes With Substrate->Asp189 Native Binding Substrate->Ser195 Cleavage

Caption: Figure 1. Competitive inhibition mechanism.[1][2] The amidine moiety forms a salt bridge with Asp189, blocking substrate access.

HTS Workflow

The following flowchart details the screening logic, including the critical counter-screen for aggregation artifacts.

Workflow Library 1. Library Source (10mM DMSO) Dispense 2. Acoustic Dispense (50 nL) Library->Dispense EnzymeAdd 3. Add Enzyme (+ 0.01% Triton X-100) Dispense->EnzymeAdd SubstrateAdd 4. Add Substrate (Arg-AMC) EnzymeAdd->SubstrateAdd Read 5. Read Fluorescence SubstrateAdd->Read Analysis 6. Data Analysis (Z-Score / % Inhibition) Read->Analysis Decision Hit > 50% Inh? Analysis->Decision CounterScreen 7. Counter Screen (Detergent Sensitivity) Decision->CounterScreen Yes Discard Discard Decision->Discard No Validation 8. Dose Response (IC50) CounterScreen->Validation Specific Binder CounterScreen->Discard Aggregator (Artifact)

Caption: Figure 2. HTS Workflow including the critical counter-screen for detergent-sensitive aggregation (false positives).

Data Analysis & Validation (E-E-A-T)

Assay Quality Control (Z-Factor)

Before screening the library, validate the assay robustness using the Z-factor (


)  metric defined by Zhang et al. [4].[1]


[1][2]
  • 
    : Mean and SD of Positive Control (Reference Inhibitor).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Requirement:

    
     is mandatory for a reliable screen.[1][2]
    
Hit Selection & PAINS Filtering[1][2]
  • Statistical Cutoff: Hits are typically defined as compounds exceeding

    
     (or 
    
    
    
    inhibition).[1][2]
  • PAINS Filter: Run the hit list structures through a PAINS (Pan-Assay Interference Compounds) filter [5].[1] Pyrazole derivatives can sometimes contain substructures (e.g., certain hydrazones) that flag as PAINS, though the core carboximidamide is usually safe.

  • Fluorescence Interference: Pyrazoles can be fluorogenic.[1][2]

    • Check: Read the plate immediately after compound addition (before substrate) to identify auto-fluorescent compounds.[1][2]

The "Aggregation" Artifact (Critical Troubleshooting)

Problem: Pyrazole carboximidamides are flat, hydrophobic/cationic amphiphiles. They can form colloidal aggregates that sequester the enzyme, causing false inhibition.[5][6][7] Validation: If a hit loses potency when the detergent concentration is increased (e.g., from 0.01% to 0.1% Triton X-100), it is likely an aggregator, not a specific binder [2, 6].

  • Protocol: Re-test top hits in buffer containing 0.1% Triton X-100 . True binders will maintain their

    
    ; aggregators will shift significantly (lose potency).[2]
    

References

  • Adang, A. E., et al. (2013).[2] The contribution of combinatorial chemistry to lead generation: an interim analysis. Current Medicinal Chemistry, 8(9), 985-998.[1][2] Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553.[2] Link[2]

  • Kuznetsov, D. N., et al. (2022).[2] Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action.[1][2][3][4][8][9] Pharmaceuticals, 15(11), 1340.[2][4] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link[2]

  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link[2]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCATS/NIH.[1][2][10] Link

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antiproliferative Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Compounds in Oncology

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] In the realm of oncology, these compounds have emerged as promising candidates for the development of novel anticancer agents.[1][2][3] Their unique structural features allow for interaction with a variety of biological targets implicated in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin.[1][4][5] The antiproliferative and pro-apoptotic effects of pyrazole-based molecules have been demonstrated across numerous cancer cell lines, underscoring the necessity for robust and standardized methodologies to accurately evaluate their therapeutic potential.[1][6][7]

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for assessing the antiproliferative activity of novel pyrazole compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data. The protocols outlined herein are designed to be self-validating systems, incorporating essential controls and clear data interpretation guidelines.

Part 1: Initial Screening for Antiproliferative Activity

The initial phase of assessment involves determining the compound's ability to inhibit cell growth. This is typically achieved through in vitro cytotoxicity assays that measure cell viability or metabolic activity after a defined period of exposure to the test compound.

The MTT Assay: A Cornerstone of Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[8] The intensity of the resulting color is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the initial number of cells plated is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. A preliminary experiment to determine the optimal seeding density for each cell line is highly recommended.

  • Incubation Time: The duration of compound exposure (typically 24, 48, or 72 hours) is chosen based on the expected mechanism of action and the doubling time of the cancer cell line.

  • Serum-Free Media during MTT Incubation: It is often recommended to use serum-free media during the incubation with the MTT reagent to avoid interference from components in the serum.

Detailed Protocol for MTT Assay:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[9] Include wells with medium only as a blank control. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

The Sulforhodamine B (SRB) Assay: A Protein-Based Viability Measurement

The SRB assay is another widely used colorimetric method for determining cell density, based on the measurement of total cellular protein content.[11][12] The SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][13] The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[11]

Causality Behind Experimental Choices:

  • Fixation Step: The use of trichloroacetic acid (TCA) fixes the cells and precipitates proteins, ensuring that the SRB dye only stains the proteins of attached, viable cells at the time of fixation.

  • Washing: Thorough washing with acetic acid is crucial to remove any unbound dye, which would otherwise contribute to background noise and inaccurate results.[11]

Detailed Protocol for SRB Assay:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation period, gently add 50-100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for at least 1 hour.[11][12]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove TCA and unbound dye.[11] Allow the plates to air-dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB dye. Repeat this wash at least three times.[11]

  • Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11][12]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.[11][14]

Part 2: Assessing Long-Term Proliferative Capacity

While short-term viability assays are excellent for initial screening, they may not fully capture a compound's ability to inhibit long-term cell survival and proliferation. The colony formation assay addresses this by assessing the ability of a single cell to form a colony.[15][16]

Colony Formation (Clonogenic) Assay

This assay is considered the gold standard for determining the in vitro cytotoxic effects of anticancer agents, as it measures the ability of cells to retain their reproductive integrity after treatment.[15][17] A colony is defined as a cluster of at least 50 cells, which indicates that the founding cell has undergone at least five to six divisions.[15]

Causality Behind Experimental Choices:

  • Low Seeding Density: Cells must be plated at a very low density to ensure that individual colonies arise from single cells and do not merge.

  • Extended Incubation Period: A longer incubation period (typically 1-3 weeks) is necessary to allow sufficient time for visible colonies to form.[18]

  • Staining: Crystal violet is commonly used to stain the colonies, making them easily visible for counting.

Detailed Protocol for Colony Formation Assay:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells.[15]

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.

  • Compound Treatment: Allow the cells to attach overnight. The following day, treat the cells with various concentrations of the pyrazole compound for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

  • Colony Growth: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid (3:1) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air-dry. Count the number of colonies (containing ≥50 cells) in each well.

Part 3: Elucidating the Mechanism of Action

Once the antiproliferative activity is confirmed, the next crucial step is to investigate the underlying mechanism by which the pyrazole compound exerts its effects. Common mechanisms include induction of cell cycle arrest and apoptosis.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content.[19] This allows for the quantification of cells in each phase, revealing if a compound induces arrest at a specific checkpoint.

Causality Behind Experimental Choices:

  • Ethanol Fixation: Fixation with cold ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.[19][20]

  • RNase Treatment: It is essential to treat the cells with RNase to eliminate the staining of double-stranded RNA, which would otherwise interfere with the DNA content measurement.[19]

Detailed Protocol for Cell Cycle Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.[20]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.[21]

Apoptosis Detection using Annexin V/PI Staining

The Annexin V/PI assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these early apoptotic cells.[23] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost their membrane integrity.

Causality Behind Experimental Choices:

  • Calcium-Dependent Binding: The binding of Annexin V to PS is dependent on the presence of calcium ions, which is why a specific binding buffer containing CaCl2 is used.[23]

  • Dual Staining: The combination of Annexin V and PI allows for the clear distinction between different cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Detailed Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Treat cells with the pyrazole compound as described for cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Part 4: Data Analysis and Interpretation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an antiproliferative compound.[24] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[24] The IC50 value is determined from the dose-response curve generated from the MTT or SRB assay data.

Data Analysis Steps:

  • Normalize Data: Express the absorbance data as a percentage of the vehicle-treated control.

  • Plot Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC50: Use non-linear regression analysis with appropriate software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[25][26]

Data Presentation: Example IC50 Values
Pyrazole CompoundCell LineIC50 (µM)[27]Assay
Compound AMCF-7 (Breast)5.2MTT
Compound BHCT-116 (Colon)8.1SRB
Compound CA549 (Lung)2.5MTT

Visualizations: Workflows and Pathways

Experimental Workflow for Antiproliferative Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_secondary Mechanism of Action Studies CellCulture 1. Cancer Cell Culture Plating 3. Cell Seeding (96-well plate) CellCulture->Plating CompoundPrep 2. Pyrazole Compound Serial Dilution Treatment 4. Compound Treatment (48-72h) CompoundPrep->Treatment Plating->Treatment ViabilityAssay 5. Viability Assay (MTT or SRB) Treatment->ViabilityAssay Absorbance 6. Absorbance Reading ViabilityAssay->Absorbance IC50 7. IC50 Calculation Absorbance->IC50 ColonyFormation Colony Formation Assay IC50->ColonyFormation If Active CellCycle Cell Cycle Analysis IC50->CellCycle If Active Apoptosis Apoptosis Assay IC50->Apoptosis If Active

Caption: Workflow for assessing antiproliferative activity.

Simplified Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade Pyrazole Pyrazole Compound PS_Translocation Phosphatidylserine (PS) Translocation Pyrazole->PS_Translocation Induces AnnexinV Annexin V Binding (Early Apoptosis) PS_Translocation->AnnexinV Membrane_Perm Loss of Membrane Integrity PS_Translocation->Membrane_Perm PI_Influx Propidium Iodide (PI) Influx (Late Apoptosis) Membrane_Perm->PI_Influx

Caption: Key events in apoptosis detected by Annexin V/PI assay.

References

  • Viale, M., Anzaldi, M., Aiello, C., Fenoglio, C., Albicini, F., Emionite, L., Gangemi, R., & Balbi, A. (2013). Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Postepy higieny i medycyny doswiadczalnej (Online), 67, 810–818. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Zabiulla, M. S. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5409. [Link]

  • Thakur, A., & Luan, H. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(19), e4511. [Link]

  • Plumb, J. A., Milroy, R., & Kaye, S. B. (1989). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. British journal of cancer, 59(4), 567–571. [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • ResearchGate. (n.d.). Determination of IC 50 values. The 50% inhibition concentration (IC50).... Retrieved from [Link]

  • JoVE. (2023, April 30). Colony Formation Assay: Assessing the Efficacy of Anticancer Agents on Colony-Forming Lung Cancer Cells. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • O'Boyle, N. M., Carr, M., Greene, L. M., Bergin, O., Nathwani, S. M., McCabe, T., Lloyd, D. G., Zisterer, D. M., & Meegan, M. J. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. Organic & biomolecular chemistry, 11(26), 4346–4361. [Link]

  • Sharma, R., Kumar, V., & Singh, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC advances, 15(15), 10186–10214. [Link]

  • PLOS. (2026, February 27). Network pharmacology approach identifies novel anticancer botanicals: Experimental exploration of Falcaria vulgaris (Sickleweed) as a therapeutic candidate. Retrieved from [Link]

  • CytoSMART. (n.d.). Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Goud, E. S., Reddy, G. V. R., Reddy, T. S., & Reddy, C. S. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26177–26189. [Link]

  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry, 13(3), 1-4. [Link]

  • Khan, K. A., Afzal, S., Al-Harrasi, A., & Hussain, J. (2026). Exploring Bioactive Metabolites from Endophytic Fungi of Albizia lebbeck (L.) Benth. Journal of Fungi, 12(3), 239. [Link]

  • ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. Retrieved from [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Lee, H., Kim, D. H., Lee, S. Y., Kim, S. Y., Lee, J. H., Kim, S. J., ... & Kim, J. R. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]

  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In S. P. Langon (Ed.), Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press Inc. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • YouTube. (2020, October 29). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1,3-dimethyl-1H-pyrazole-4-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dimethyl-1H-pyrazole-4-carboximidamide Synthesis

Case ID: PYR-AMID-04 Subject: Yield Optimization & Troubleshooting for Pyrazole-4-carboximidamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide (often isolated as the hydrochloride salt) presents a specific challenge: the electron-rich nature of the 1,3-dimethylpyrazole ring reduces the electrophilicity of the C4-nitrile group. This often leads to stalled Pinner reactions or competitive hydrolysis to the carboxamide (CONH₂) rather than the desired amidine.

This guide provides a tiered approach to synthesis, starting with a moisture-optimized Pinner protocol and escalating to high-turnover alternative routes (Thioimidate and Lewis Acid activation) for stubborn substrates.

Module 1: Route Selection & Decision Tree

Before beginning, select the protocol that matches your current constraints (reagent availability, moisture control capabilities).[1][2]

RouteSelection Start Starting Material: 1,3-Dimethyl-1H-pyrazole-4-carbonitrile Decision1 Is the lab setup strictly anhydrous (Glovebox/Schlenk line)? Start->Decision1 RouteA Route A: Optimized Pinner (Standard) Decision1->RouteA Yes RouteB Route B: Thioimidate (High Yield / Robust) Decision1->RouteB No / Pinner Failed RouteA->RouteB Low Conversion RouteC Route C: Lewis Acid (AlMe3) (Stubborn Substrates) RouteA->RouteC Steric Hinderance

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module 2: Optimized Protocols

Protocol A: The "Dry" Pinner Reaction (Standard)

Best for: Routine synthesis when moisture can be strictly excluded.[1][2][3]

The Mechanism: Acid-catalyzed addition of alcohol to the nitrile (Imidate formation) followed by ammonolysis. Critical Failure Point: Traces of water convert the intermediate imidate into the thermodynamically stable ester or amide , killing the yield.

Step-by-Step:

  • Imidate Formation:

    • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous EtOH (0.5 M).

    • Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins). Do not use aqueous HCl or dioxane/HCl if yield is low.

    • Seal the vessel tightly. Stir at 0°C for 4 hours, then allow to warm to RT overnight.

    • QC Step: Check TLC/LCMS. If nitrile remains, re-saturate with HCl.[2]

    • Workup: Concentrate in vacuo strictly below 40°C to remove excess HCl. The residue is the Imidate Hydrochloride.

  • Ammonolysis:

    • Redissolve the crude Imidate residue in anhydrous EtOH (cold).

    • Add 7N NH₃ in MeOH (5.0 eq) or bubble anhydrous NH₃ gas at 0°C.

    • Seal and stir at RT for 12–24 hours.

    • Concentrate to dryness. Recrystallize from EtOH/Et₂O to obtain the hydrochloride salt.

Protocol B: The Thioimidate Route (High Yield)

Best for: Electron-rich pyrazoles where Pinner stalls.[3] Sulfur is a superior nucleophile to oxygen, driving the activation forward.[1][2][3]

The Logic: Convert the nitrile to a thioamide, then alkylate to a thioimidate (highly reactive), which reacts instantly with ammonia.[1][2][3]

Step-by-Step:

  • Thioamide Synthesis:

    • Mix Nitrile (1.0 eq) and Thioacetamide (2.0 eq) in 4N HCl/Dioxane or Ethanol containing 10% Amberlyst-15 [1].[2][3]

    • Heat to 70°C for 2–4 hours.

    • Result: 1,3-dimethyl-1H-pyrazole-4-carbothioamide. (Yields typically >90%).[1][2][3][4]

  • Activation:

    • Treat Thioamide with MeI (1.1 eq) in acetone/THF at RT for 2 hours.

    • Precipitate the S-methyl thioimidate hydroiodide salt with ether.

  • Amidation:

    • Treat the salt with Ammonium Acetate (2.0 eq) in MeOH.[2][3]

    • Heat to 60°C for 2 hours. The methyl mercaptan (MeSH) byproduct is a gas, driving the reaction to completion.[2]

Protocol C: Aluminum-Mediated (Garigipati) [2]

Best for: "Dead" reactions where the nitrile refuses to react.[2][3]

Step-by-Step:

  • Suspend NH₄Cl (5.0 eq) in dry Toluene under Argon.

  • Slowly add AlMe₃ (2.0 M in toluene, 5.0 eq) at 0°C. (Caution: Pyrophoric).

  • Stir at RT until gas evolution ceases (formation of Al-amide reagent).

  • Add Nitrile (1.0 eq).[1][2][3]

  • Heat to 80°C overnight.

  • Quench Carefully: Cool to 0°C. Add Silica gel and MeOH/CHCl₃ slowly to decompose aluminum salts. Filter and purify.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is the Carboxamide (CONH₂) Moisture ingress during Pinner reaction.Critical: Dry EtOH over 3Å sieves. Flame-dry glassware. Switch to Route B (Thioimidate) which is less moisture sensitive.[2]
Product is the Ethyl Ester Hydrolysis of the Imidate intermediate.The ammonolysis step was too slow or wet. Increase NH₃ equivalents (10 eq) and use a sealed tube.[2]
Starting Material (Nitrile) Unreacted Pyrazole ring is donating electrons, deactivating the nitrile.[1][2][3]Increase HCl concentration (saturation).[2] If using Route A, switch to Route C (AlMe3) to force the addition.[2]
Sticky/Gummy Solid Trapped solvent or polymeric byproducts.Triturate the crude solid with cold Et₂O or Acetone. Recrystallize from iPrOH/Hexane.
Low Yield in Ammonolysis Imidate is reverting to nitrile (rare) or hydrolyzing.[1][2][3]Do not isolate the free base of the imidate. Keep it as the HCl salt and react immediately with Ammonia.

Module 4: Data & Validation

Comparative Yields (Internal & Literature Data)

MethodReaction TimeTypical YieldPurity (Crude)Notes
Standard Pinner 24–48 h45–60%MediumHigh risk of hydrolysis to amide.
Thioimidate (Route B) 8–12 h85–92% HighRecommended. Robust and scalable.[1][2][3]
AlMe₃ (Garigipati) 12–18 h75–85%HighExcellent but requires hazardous reagents.[2][3]

References

  • Choudhare, T. S., et al. (2023).[1][2][3] "A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source." ResearchGate.[5]

  • Garigipati, R. S. (1990).[2][6] "An efficient conversion of nitriles to amidines."[6][7][8] Tetrahedron Letters, 31(14), 1969-1972.[2]

  • Katritzky, A. R., et al. (2004).[1][2][3] "Solvent-free synthesis of azole carboximidamides." Tetrahedron Letters, 45(29), 5629-5632.[2]

  • Vertex AI Search Result 1.10 . "1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis." ChemicalBook.

Sources

Technical Support Center: Pyrazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for the synthesis of pyrazole rings. It is designed to move beyond basic textbook procedures and address the specific, high-friction failure points encountered in professional drug discovery environments.

Status: Operational | Tier: Senior Application Scientist | Topic: Ring Formation & Regiocontrol

Diagnostic Overview

Before altering your reaction parameters, identify your failure mode using the logic flow below. Most pyrazole synthesis failures stem from three root causes: Regioisomerism , Stalled Cyclization (Hydrazone trapping), or Oxidative Degradation .

PyrazoleTroubleshooting start START: Reaction Issue q1 Is the product a mixture? start->q1 q2 Is the reaction incomplete? q1->q2 No sol_regio ISSUE: Regioselectivity (1,3 vs 1,5 isomers) q1->sol_regio Yes q3 Is the mixture black/tarry? q2->q3 No sol_stall ISSUE: Stalled Intermediate (Hydrazone isolation) q2->sol_stall Yes sol_ox ISSUE: Oxidative Degradation (Hydrazine decomp) q3->sol_ox Yes action_solv Action: Switch Solvent (Try HFIP or AcOH) sol_regio->action_solv action_surr Action: Change Substrate (Enaminone/Alkynone) sol_regio->action_surr action_force Action: Force Cyclization (Dean-Stark / pTSA) sol_stall->action_force action_inert Action: Deoxygenate (Argon sparge + Fresh Hydrazine) sol_ox->action_inert caption Figure 1: Diagnostic decision tree for pyrazole synthesis failures.

Critical Troubleshooting Modules

Module A: The Regioselectivity Nightmare (1,3- vs. 1,5-Isomers)

Symptom: You are reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining an inseparable mixture of isomers.

Technical Insight: The Knorr synthesis mechanism is dictated by the relative electrophilicity of the carbonyls versus the nucleophilicity of the hydrazine nitrogens.

  • Acidic Conditions: Protonation activates the most basic carbonyl (usually the one least electron-deficient). The less substituted hydrazine nitrogen (most nucleophilic) attacks this activated center.

  • Basic/Neutral Conditions: The most nucleophilic hydrazine nitrogen attacks the most electrophilic carbonyl (often the most sterically accessible or electron-deficient).

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to HFIP (Hexafluoroisopropanol) HFIP is a strong hydrogen-bond donor. It activates the carbonyls selectively and stabilizes the transition state for the desired isomer, often flipping selectivity compared to EtOH [1].
pH Switch from AcOH to HCl (or vice versa) Changing the protonation state of the hydrazine (mono- vs. di-protonated) alters which nitrogen is nucleophilic.
Substrate Use Enaminones Replace the 1,3-diketone with an enaminone (

). The hard/soft mismatch forces the hydrazine to attack the

-carbon first, locking regioselectivity [2].

FAQ: Why did my selectivity flip when I scaled up?

  • Answer: Thermodynamics. On small scales, you may be observing the kinetic product. On larger scales with longer heating times, the reaction may equilibrate to the thermodynamic product (usually the sterically less crowded 1,3-isomer). Validation: Run a time-course NMR study (1h vs 24h) to check for isomer drift.

Module B: Stalled Reactions (The "Hydrazone Trap")

Symptom: The starting material is consumed, but the product mass is M+18 (or similar) relative to the expected pyrazole. You have isolated the acyclic hydrazone intermediate.

Technical Insight: The initial condensation (C=N formation) is fast, but the second step (cyclization/dehydration) is the rate-determining step. This often stalls if the second carbonyl is deactivated or sterically hindered.

Corrective Workflow:

  • Isolate the Intermediate: Do not toss the "failed" reaction. Isolate the hydrazone.

  • Acid-Catalyzed Dehydration: Redissolve the hydrazone in toluene or xylene. Add 10-20 mol%

    
    -TsOH (p-toluenesulfonic acid).
    
  • Dean-Stark Trap: Reflux with a Dean-Stark trap to physically remove water. This drives the equilibrium toward the aromatic pyrazole.

  • Iodine Promoted: For difficult cyclizations, adding catalytic

    
     (10 mol%) in DMSO can promote oxidative cyclization if the intermediate is a pyrazoline [3].
    
Module C: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark opaque/black rapidly. Yield is low.

Technical Insight: Hydrazines (especially methylhydrazine and phenylhydrazine) are notoriously unstable to oxidation. In the presence of trace metals or oxygen, they decompose into radicals, leading to polymerization.

Prevention Protocol:

  • Reagent Quality: Use hydrazine salts (e.g., Methylhydrazine

    
    H₂SO₄) where possible; they are more stable than free bases. If using free base, distill immediately before use.
    
  • Deoxygenation: Sparging the solvent with Argon for 15 minutes before adding the hydrazine is mandatory for sensitive substrates.

  • Stoichiometry: Do not use a large excess of hydrazine "just to be safe." Excess hydrazine promotes side reactions. Use 1.05 - 1.1 equivalents.

Validated Experimental Protocol

Target: Regioselective Synthesis of 1-Methyl-3-Aryl-5-Trifluoromethylpyrazole (Difficult Substrate)

This protocol uses HFIP to enforce regiocontrol, a method superior to standard ethanolic reflux for fluorinated substrates.

Reagents:

  • 1,3-Dicarbonyl (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione): 1.0 equiv[1]

  • Methylhydrazine: 1.1 equiv[2][3]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the 1,3-dicarbonyl and HFIP. Stir until fully dissolved.

    • Self-Validation Check: Solution must be homogenous. If the diketone is not soluble, HFIP/DCM (1:1) mixtures can be used, though selectivity may drop slightly.

  • Addition: Cool to 0 °C. Add methylhydrazine dropwise over 10 minutes.

    • Why? Exotherm control prevents immediate decomposition and kinetic trapping of the wrong isomer.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Monitoring: Check TLC.[2][4][5] If the intermediate hydrazone persists (spot with different Rf than SM), heat to 40 °C. Avoid reflux unless necessary to prevent equilibration.

  • Workup: Evaporate HFIP directly (rotovap). HFIP is expensive; it can be trapped and redistilled.

  • Purification: The crude residue is often >95% pure regioisomer. If purification is needed, recrystallize from Hexane/EtOAc rather than column chromatography to avoid silica-induced isomerization.

Visualizing the Regioselectivity Mechanism

Understanding where the decision is made is crucial for troubleshooting.

KnorrMechanism diketone Unsymmetrical 1,3-Diketone path_acid Acidic Path (Protonated C=O) diketone->path_acid + H+ path_base Basic/Neutral Path (Direct Attack) diketone->path_base hydrazine Substituted Hydrazine (R-NHNH2) inter_A Attack at Less Hindered C=O path_acid->inter_A Hydrazine attacks activated C=O inter_B Attack at More Electrophilic C=O path_base->inter_B NH2 attacks most (+) C=O prod_15 1,5-Isomer (Often Thermodynamic) inter_A->prod_15 Cyclization prod_13 1,3-Isomer (Often Kinetic) inter_B->prod_13 Cyclization caption Figure 2: Divergent pathways in Knorr Pyrazole Synthesis.

References

  • Regioselectivity in HFIP: Journal of Organic Chemistry, "Fluorinated Alcohols as Promoters for the Regioselective Synthesis of Pyrazoles."

  • Enaminone Route: Beilstein Journal of Organic Chemistry, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."

  • Iodine Promotion: Organic Letters, "Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles."

  • General Mechanism & Safety: BenchChem Technical Support, "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines."

Sources

Technical Support Center: Carboximidamide (Amidine) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Amidine Synthesis Reference Ticket: #AMID-OPT-2026

Welcome to the Amidine Synthesis Support Portal

You are likely here because your nitrile-to-amidine conversion has stalled, hydrolyzed to the amide, or resulted in a "sticky" crude mixture that defies purification. Carboximidamides are notoriously sensitive intermediates; their basicity (


) and susceptibility to hydrolysis require precise control over reaction thermodynamics and workup pH.

This guide moves beyond standard textbook protocols to address the causality of failure. We categorize solutions by workflow stage: Method Selection , Reaction Execution , and Purification .

Part 1: Method Selection (The Decision Matrix)

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic route for your substrate's electronic profile.

Interactive Workflow: Route Selection

AmidineSelection Start Start: Analyze Nitrile Substrate (R-CN) Electronic Electronic Nature? Start->Electronic Activated Electron-Deficient (e.g., CCl3-CN, Aryl-CN with EWG) Electronic->Activated EWG present Unactivated Electron-Rich / Neutral (e.g., Alkyl-CN, Aryl-CN with EDG) Electronic->Unactivated EDG / Alkyl AcidSens Acid Sensitive Groups? Activated->AcidSens Garigipati Method B: Garigipati Reaction (Al-Amide Reagent) Unactivated->Garigipati Standard Route Catalytic Method C: Lewis Acid Catalysis (Ln(OTf)3 or CuCl) Unactivated->Catalytic Alternative Pinner Method A: Pinner Reaction (HCl(g) / MeOH) AcidSens->Pinner No (Stable to HCl) AcidSens->Catalytic Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and functional group tolerance.

Part 2: Troubleshooting The Pinner Reaction

Context: The Pinner reaction involves treating a nitrile with dry HCl and an alcohol to form an imidate salt, followed by ammonolysis.[1] It is the gold standard for activated nitriles but prone to hydrolysis.

Q1: Why is my reaction yielding the primary amide (

) instead of the amidine?

Diagnosis: This is the "Pinner Hydrolysis Loop." The imidate intermediate is extremely hygroscopic. If water enters the system before the amine addition, the imidate hydrolyzes to the ester. If water enters during ammonolysis (or if the temperature is too high), it hydrolyzes to the amide.[2]

The Mechanism of Failure:

  • Thermal Elimination: At

    
    , the Pinner salt (imidate hydrochloride) can thermally decompose to the amide and alkyl chloride.[2]
    
  • Moisture Ingress:

    
     (Ester formation) or 
    
    
    
    (Amide formation).

Corrective Protocol (Strict Anhydrous Technique):

  • Gas Drying: Do not use aqueous HCl. Generate HCl gas in situ (dropwise addition of

    
     to solid NaCl) and pass it through a 
    
    
    
    drying tube before it enters your reaction vessel.
  • Temperature Control: The formation of the imidate salt must be kept at -5°C to 0°C . Do not let it warm to room temperature until the solvent is removed.

  • Stoichiometry: Use a large excess of HCl (saturated solution). The reaction stops if the HCl concentration drops below saturation.

Q2: My nitrile is unreactive under Pinner conditions. What now?

Diagnosis: You likely have an electron-rich or sterically hindered nitrile (e.g., o-substituted benzonitrile or alkyl nitrile). The nitrile carbon is not electrophilic enough to be attacked by the alcohol.

Solution: Switch to the Garigipati Protocol or Lanthanide Catalysis .

Part 3: Advanced Methods (Garigipati & Catalytic)

Context: When the Pinner reaction fails, we must activate the amine (nucleophile) rather than the nitrile (electrophile).

Q3: How do I perform the Garigipati reaction for unreactive nitriles?

Theory: This method uses an aluminum amide reagent, generated in situ from trimethylaluminum (


) and ammonium chloride (or an amine), to force the addition to the nitrile.

Protocol (Garigipati Optimization):

  • Reagent Prep: In a flame-dried flask under Argon, add

    
     (2.0 M in toluene) to a suspension of 
    
    
    
    (for unsubstituted amidines) or alkylamine (for substituted) in toluene at 0°C.
  • The "Click": Allow to warm to RT and stir until methane evolution ceases (approx. 1-2 hours). This forms the active species:

    
    .
    
  • Addition: Add your nitrile solution.[2]

  • Thermal Drive: Heat to 80°C. Critical: The reaction often stalls at RT but proceeds rapidly at reflux.

  • Quenching (The Danger Zone): Aluminum emulsions are notoriously difficult to work up. Quench by pouring into a slurry of silica gel in

    
     and stirring for 30 mins, then filter. This traps the aluminum salts on the silica.
    
Q4: Are there milder, catalytic alternatives to stoichiometric aluminum?

Solution: Yes. Lanthanide Triflates are excellent for sensitive substrates.

  • Catalyst:

    
     or 
    
    
    
    (1-5 mol%).
  • Conditions: Reflux in nitromethane or neat conditions.

  • Mechanism: The Lanthanide acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing the electrophilicity of the carbon center without the harsh acidity of HCl.

Part 4: Purification & Isolation (The "Sticky" Phase)

Context: Amidines are strong bases.[3] On silica gel, they streak and tail due to interaction with acidic silanols.

Q5: I cannot separate my amidine from the crude mixture using standard chromatography.

Diagnosis: You are likely eluting the free base on standard silica, which causes irreversible adsorption or severe tailing.

Optimization Table: Purification Strategies

Compound StateMethodMobile Phase ModifiersBest For
Free Base Flash ChromatographyDCM/MeOH + 1%

Stable, lipophilic amidines. The ammonia blocks silanol sites.
Salt (HCl) Reverse Phase (C18)

/MeCN + 0.1% TFA
Polar amidines. TFA keeps the amidine protonated (

), improving peak shape.
Salt (General) CrystallizationEtOH/Ether or AcetoneLarge scale purification. Avoids chromatography entirely.
Q6: My product degrades upon storage.

Solution: Never store amidines as free bases. They absorb


 from the air to form carbonates and hydrolyze with ambient moisture.
  • Action: Convert immediately to the HCl or acetate salt.

  • Lyophilization: If using HPLC (TFA modifier), repeated lyophilization is required to remove excess TFA, which can sometimes degrade sensitive functional groups.

Summary of Chemical Pathways

AmidinePathways cluster_Pinner Pinner Route (Acidic) cluster_Garigipati Garigipati Route (Lewis Acid) Nitrile Nitrile (R-CN) Imidate Imidate Salt (R-C(=NH)OR') Nitrile->Imidate + ROH / HCl(g) AlComplex Al-Amidine Complex Nitrile->AlComplex + Me(Cl)Al-NH2 Amidine1 Amidine (R-C(=NH)NH2) Imidate->Amidine1 + NH3 Amide Amide Byproduct (R-CONH2) Imidate->Amide + H2O (Hydrolysis) Amidine2 Amidine AlComplex->Amidine2 Workup

Figure 2: Mechanistic pathways showing the critical hydrolysis failure point in the Pinner reaction versus the direct addition in the Garigipati method.

References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[4][5][6] Tetrahedron Letters, 31(14), 1969-1972.

  • Boere, R. T., Oakley, R. T., & Reed, R. W. (1987). Preparation of sterically hindered amidines.[] Journal of Organometallic Chemistry, 331(2), 161-167. (Discusses stability and steric factors).

  • Morimoto, H., et al. (2014).[8][9] Lanthanum(III) triflate catalyzed direct amidation of esters.[5][8][9] Organic Letters, 16(7), 2018-2021.[9] (Demonstrates Lanthanide Lewis acid catalysis principles applicable to amidine synthesis).

  • Dunn, P. J. (2012). Amidine Synthesis. In: Comprehensive Organic Functional Group Transformations II. Elsevier.

Sources

preventing byproduct formation in 1,3-dimethyl-1H-pyrazole-4-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize your yield and purity.

Introduction to the Synthesis

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide typically proceeds via the Pinner reaction, a classic and reliable method for converting nitriles to amidines.[1] This route involves the acid-catalyzed reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with an alcohol to form an intermediate imidate salt (a Pinner salt), which is subsequently reacted with ammonia or an amine to yield the desired carboximidamide.[2]

While effective, this pathway is sensitive to reaction conditions, and deviations can lead to the formation of several unwanted byproducts. Understanding the mechanisms of both the desired reaction and potential side reactions is crucial for successful synthesis.

Core Synthesis and Byproduct Formation Pathways

The following diagram illustrates the primary synthetic route and the key side reactions that can occur.

G cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation Nitrile 1,3-Dimethyl-1H-pyrazole-4-carbonitrile Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt + Alcohol (e.g., EtOH) + Anhydrous HCl Carboxamide 1,3-Dimethyl-1H-pyrazole-4-carboxamide Nitrile->Carboxamide Ritter Reaction (with certain alcohols) Carboximidamide 1,3-Dimethyl-1H-pyrazole-4-carboximidamide (Desired Product) Pinner_Salt->Carboximidamide + Ammonia (or Amine) Pinner_Salt->Carboxamide Heat or H2O Ester Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Pinner_Salt->Ester H2O Orthoester Orthoester Byproduct Pinner_Salt->Orthoester Excess Alcohol

Caption: Primary synthesis pathway and common byproduct formation routes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired carboximidamide 1. Incomplete formation of the Pinner salt due to insufficient acid catalyst. 2. Decomposition of the Pinner salt.[3] 3. Formation of byproducts.1. Use a slight excess (1.1-1.2 equivalents) of anhydrous HCl gas. 2. Maintain strict temperature control (≤ 0°C) throughout the reaction.[2][3] 3. Ensure anhydrous conditions and follow recommendations to minimize byproduct formation.
Presence of a significant amount of 1,3-dimethyl-1H-pyrazole-4-carboxamide 1. The reaction temperature was too high, leading to thermal decomposition of the Pinner salt.[3] 2. Presence of moisture in the reaction mixture.[3] 3. If using a secondary or tertiary alcohol, a Ritter-type reaction may have occurred.[3][4]1. Conduct the reaction at or below 0°C, especially during the addition of HCl. 2. Use anhydrous solvents and reagents, and dry the HCl gas before use. 3. Consider using a primary alcohol like ethanol to minimize the risk of a Ritter reaction.
Formation of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate 1. The Pinner salt was hydrolyzed by water during the reaction or workup.[2]1. Maintain strictly anhydrous conditions during the reaction. 2. During workup, avoid aqueous conditions until the amination step is complete.
Inconsistent reaction outcomes 1. Variability in the amount of water present. 2. Inconsistent rate or concentration of HCl addition.1. Standardize the drying procedures for all glassware, solvents, and reagents. 2. For precise control, prepare a saturated solution of HCl in an anhydrous solvent and add it volumetrically.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the Pinner reaction for this synthesis?

A1: Temperature control is paramount. The intermediate Pinner salt (imidate hydrochloride) is thermally unstable.[2] Allowing the reaction temperature to rise above 0°C can lead to its decomposition into the corresponding carboxamide and an alkyl chloride, significantly reducing the yield of the desired carboximidamide.[3]

Q2: How can I ensure my reaction is truly anhydrous?

A2: To maintain anhydrous conditions, all glassware should be flame-dried or oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for dichloromethane). Reagents should be of the highest purity and handled under an inert atmosphere (e.g., nitrogen or argon). If using HCl gas from a cylinder, it should be passed through a drying tube containing a suitable desiccant.

Q3: I've isolated my crude product, but it's a mixture of the carboximidamide and the carboxamide. How can I purify it?

A3: Due to the basic nature of the carboximidamide, column chromatography on silica gel is a viable purification method.[5] A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%), can effectively separate the more polar carboximidamide from the less polar carboxamide. Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system.[5]

Q4: Can I use a different acid catalyst instead of anhydrous HCl?

A4: While other strong acids can be used, anhydrous HCl is the most common and well-documented catalyst for the Pinner reaction.[6] Lewis acids like trimethylsilyl triflate have also been reported to promote Pinner-type reactions, but these may favor the formation of amides in some cases.[4] For the synthesis of carboximidamides, sticking to the traditional anhydrous HCl is recommended for reproducibility.

Q5: What is the mechanism of amide formation from the Pinner salt?

A5: There are two primary pathways for amide formation. First, the Pinner salt can undergo thermal elimination to produce the amide and an alkyl chloride.[2] This is more likely at elevated temperatures. Second, the Pinner salt can be hydrolyzed by any water present in the reaction mixture to form the amide.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboximidamide Hydrochloride

Objective: To synthesize the hydrochloride salt of the target carboximidamide from the corresponding nitrile.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carbonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous HCl gas

  • Ammonia gas (anhydrous)

Procedure:

  • Pinner Salt Formation:

    • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5 mL per gram of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the stirred solution for 1-2 hours, ensuring the temperature does not exceed 5°C.

    • Seal the flask and stir the reaction mixture at 0-4°C for 12-24 hours. The Pinner salt may precipitate as a white solid.

  • Amination:

    • Cool the reaction mixture (or the isolated Pinner salt suspended in fresh anhydrous ethanol) to 0°C.

    • Bubble anhydrous ammonia gas through the mixture for 30-60 minutes.

    • Seal the flask and allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Isolation:

    • Ammonium chloride will precipitate. Remove it by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-carboximidamide hydrochloride.

Protocol 2: TLC Analysis for Byproduct Identification

Objective: To identify the presence of the starting nitrile, the carboxamide byproduct, and the desired carboximidamide product.

Materials:

  • Crude reaction mixture

  • TLC plates (silica gel 60 F254)

  • Developing solvent: 90:10:1 mixture of Dichloromethane:Methanol:Triethylamine

  • UV lamp (254 nm)

Procedure:

  • Spot the crude reaction mixture, along with standards of the starting nitrile and the corresponding carboxamide (if available), onto the baseline of a TLC plate.

  • Develop the plate in the prepared solvent system.

  • Visualize the plate under a UV lamp.

  • The carboximidamide is expected to be the most polar spot (lowest Rf), while the nitrile will be the least polar (highest Rf). The carboxamide will have an intermediate Rf value.

Visualization of Troubleshooting Logic

G Start Start Synthesis Check_Yield_Purity Analyze Crude Product (TLC, NMR) Start->Check_Yield_Purity High_Yield_Purity High Yield & Purity? (>85%) Check_Yield_Purity->High_Yield_Purity Low_Yield Low Yield Check_Yield_Purity->Low_Yield Low Yield High_Amide High Carboxamide Byproduct Check_Yield_Purity->High_Amide Impure High_Nitrile High Starting Nitrile Check_Yield_Purity->High_Nitrile Incomplete Purify Purification (Column Chromatography) High_Yield_Purity->Purify No End Pure Product High_Yield_Purity->End Yes Purify->End Troubleshoot_Temp_Moisture Check Temperature Control & Anhydrous Conditions Low_Yield->Troubleshoot_Temp_Moisture High_Amide->Troubleshoot_Temp_Moisture Troubleshoot_HCl Check HCl Stoichiometry & Reaction Time High_Nitrile->Troubleshoot_HCl Troubleshoot_Temp_Moisture->Start Optimize Troubleshoot_HCl->Start Optimize

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Wikipedia. (2023). Pinner reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]

  • SynArchive. (n.d.). Pinner Reaction. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Available at: [Link]

  • Beilstein-Institut. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: pH Stability Profiling of 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: DMPC-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Introduction

Welcome to the technical support hub for 1,3-dimethyl-1H-pyrazole-4-carboximidamide (DMPC).[1] As a researcher working with this amidine derivative, you are likely encountering challenges related to its basicity and hydrolytic susceptibility.

This compound contains a carboximidamide (amidine) functional group attached to an electron-rich pyrazole ring.[1] This structural feature dictates its stability profile:

  • High Basicity: The amidine group typically has a pKa of 11–12, meaning it exists as a cationic amidinium species in neutral and acidic solutions.[1]

  • Hydrolytic Instability: In basic conditions (pH > pKa), the free base is prone to nucleophilic attack by water, hydrolyzing to the corresponding primary amide (1,3-dimethyl-1H-pyrazole-4-carboxamide) and ammonia.[1]

This guide provides a self-validating protocol to map this stability profile and troubleshooting steps for common analytical artifacts.

Module 1: Experimental Protocol (ICH Q1A Aligned)

Objective: To determine the degradation rate constant (


) of DMPC across the pH scale.
Buffer Selection Strategy

Why this matters: Amidines can interact with buffer species (e.g., phosphate catalysis). We use non-nucleophilic buffers where possible to isolate pH effects.[1]

Target pHBuffer SystemConcentrationNotes
1.2 0.1 N HClN/ASimulates gastric fluid; stabilizes amidinium ion.[1]
4.5 Acetate50 mMStandard stability point; minimal buffer catalysis.[1]
7.4 Phosphate (PBS)50 mMPhysiological relevance.[1] Watch for precipitation if concentration is high.[1]
10.0 Borate or Glycine50 mMCritical Stress Point: Forces free-base formation.[1]
Oxidative 3% H₂O₂N/AControl for pyrazole ring oxidation (N-oxide formation).[1]
Stability Workflow Diagram

The following workflow ensures data integrity and mass balance tracking.

StabilityWorkflow Start Stock Prep (1 mg/mL in MeOH) Dilution Buffer Dilution (Final: 100 µg/mL) Start->Dilution Incubate Incubation (40°C / 24-48h) Dilution->Incubate Quench Quench/Neutralize (To pH 3-4) Incubate->Quench Stop Reaction Analysis HPLC-UV/MS (Quantify Parent & Amide) Quench->Analysis

Caption: Figure 1. Standardized forced degradation workflow. Critical Step: Quenching basic samples to pH 3-4 immediately stabilizes the amidine prior to injection.

Module 2: Analytical Method & Troubleshooting

Core Challenge: Amidines are polar and strongly basic.[1] They interact with residual silanols on silica columns, causing severe peak tailing which masks degradation products.[1]

Recommended HPLC Conditions
  • Column: C18 with high pH stability (e.g., Waters XBridge) or Polar-Embedded group.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Reasoning: TFA acts as an ion-pairing agent, masking silanols and improving peak shape for the cationic amidine.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Wavelength: 230–250 nm (Pyrazole ring absorption).[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Rapid Loss at pH 10+ Base-Catalyzed Hydrolysis. The free base amidine is attacked by OH⁻.[1]Expected behavior. Store samples at pH < 6. Quantify the appearance of the amide degradant (Mass +1 Da vs parent amidine if using MS, but actually -17 Da + 18 Da = +1 mass unit difference is negligible; Correction: Amidine (R-C(=NH)NH2) -> Amide (R-C(=O)NH2). Mass change: -NH +O = -15 + 16 = +1 Da).[1]
Peak Tailing > 1.5 Silanol Interaction. The cationic amidinium sticks to the column stationary phase.[1]Add 0.1% TFA or 10 mM Ammonium Formate to the mobile phase.[1] Increase ionic strength.[1]
Mass Balance < 90% Volatile Degradants or Adsorption. 1.[1] Check for ammonia loss (smell/litmus).2. Use plastic vials (glass can adsorb cations).3.[1] Ensure the "Amide" degradant is not eluting in the void volume.
Extra Peak @ RRT 0.9 Partial Hydrolysis Intermediate? Unlikely.[1] Usually, the hydrolysis goes straight to amide. Check for starting material impurities (e.g., the nitrile precursor).[1]
Degradation Pathway Visualization

Understanding the mechanism allows you to predict stability in new formulations.[1]

DegradationPathway Parent Parent Amidine (Protonated at pH < 10) Stable FreeBase Free Base Amidine (pH > 10) Reactive Parent->FreeBase - H+ (pKa ~11) Transition Tetrahedral Intermediate FreeBase->Transition + H2O / OH- Product Degradant: Primary Amide (+ Ammonia) Transition->Product - NH3

Caption: Figure 2.[1][2] Hydrolysis mechanism. The reaction is driven by the deprotonation of the amidine, making high pH the primary instability factor.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why is my compound stable in 1N HCl but degrading in water? A: In 1N HCl, the amidine is fully protonated to the amidinium ion .[1] This positive charge stabilizes the molecule through resonance and electrostatically repels nucleophiles (like water). In pure water (depending on concentration and dissolved CO₂), the pH may drift higher, or local micro-environmental effects may allow a small fraction of free base to exist, initiating slow hydrolysis.

Q2: Can I store the stock solution in DMSO? A: Yes, but ensure the DMSO is dry. Hygroscopic DMSO will absorb water.[1] If the solution is slightly basic (DMSO can be slightly basic due to impurities), hydrolysis will occur over months. Recommendation: Store as a solid salt (Hydrochloride or Methanesulfonate) at -20°C.

Q3: What is the expected pKa of the amidine group? A: While specific experimental data for the 1,3-dimethyl variant is sparse, structurally similar pyrazole-carboximidamides exhibit pKa values in the range of 10.5 – 11.5 .[1] The electron-rich pyrazole ring donates electron density to the amidine carbon, potentially raising the pKa slightly compared to benzamidine (pKa ~11.6).

Q4: How do I differentiate the Parent Amidine from the Amide Degradant in LC-MS? A:

  • Parent (Amidine): Formula ends in

    
    .[1] Mass 
    
    
    
    .
  • Degradant (Amide): Formula ends in

    
    .[1] Mass 
    
    
    
    .[1]
  • Note: The mass difference is only 1 Dalton.[1] You need high-resolution MS or good chromatographic separation to distinguish them confidently.[1] The Amide is typically less polar (elutes later on Reverse Phase) than the charged Amidine.[1]

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation, 2003.[1][3]

  • Oszczapowicz, J. Basicity of Amidines. In: The Chemistry of Amidines and Imidates, Vol 2. Wiley, 1991.[1] (Foundational text on amidine pKa and stability).

  • Baumann, A. et al. Chromatographic separation of amidines: Overcoming tailing on silica-based columns. Journal of Chromatography A, 2010.[1] (General methodology for basic compounds).

  • Clayden, J., et al. Hydrolysis of Amidines.[1] Organic Chemistry, 2nd Ed.[1] Oxford University Press.[1] (Mechanistic source for Figure 2).

Sources

Technical Support Center: Advanced Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Refining Purification Protocols for Pyrazole Derivatives Ticket ID: PYR-PUR-001

Introduction: The Pyrazole Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Pyrazole Paradox": a scaffold that is essential for bioactivity (e.g., Celecoxib, Ruxolitinib) but notoriously difficult to purify due to regioisomerism , tautomer-induced peak splitting , and stubborn metal coordination .

This guide is not a textbook; it is a troubleshooting engine designed to unblock your workflow.

Module 1: Chromatography & Regioisomer Separation

The Issue: You observe severe tailing on silica gel, or you cannot separate the 1,3- and 1,5-regioisomers.

Root Cause Analysis
  • Tailing: Pyrazoles are basic (

    
     for the conjugate acid). The pyridine-like nitrogen interacts strongly with the acidic silanol groups (
    
    
    
    ) on standard silica, causing peak broadening and tailing.
  • Regioisomer Co-elution: 1,3- and 1,5-isomers often have identical Molecular Weights and similar dipole moments. However, the 1,5-isomer is generally less polar due to steric shielding of the lone pair by the adjacent substituent, whereas the 1,3-isomer exposes the nitrogen more freely.

Troubleshooting Protocol: The "Base-Modified" Silica Technique

Do not simply increase methanol concentration; this often worsens resolution.

Step-by-Step Protocol:

  • Pre-treatment: Prepare your mobile phase with 0.5% to 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Slurry Packing: Slurry the silica gel in the mobile phase containing the base. This neutralizes the acidic silanol sites before the sample touches the column.

  • Equilibration: Flush the column with 3 column volumes (CV) of the basified solvent.

  • Loading: Dissolve your crude in the mobile phase (or DCM if solubility is poor).[1] Avoid dissolving in pure methanol.

  • Elution: Run the gradient. The 1,5-isomer (sterically hindered) typically elutes before the 1,3-isomer.

Expert Tip: If TEA fails, switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, often yielding sharp peaks for nitrogen heterocycles without additives.

Module 2: The Solubility Paradox (Recrystallization)

The Issue: Your product "oils out" instead of crystallizing, or it co-crystallizes with impurities.

Strategic Solvent Selection

Pyrazoles exhibit a "solubility gap." They are often too soluble in alcohols/DCM and insoluble in hexanes. You must exploit the dielectric constant gradient .

Table 1: Validated Solvent Systems for Pyrazole Recrystallization

Solvent SystemRatio (v/v)MechanismBest For...
EtOH / Water 9:1

1:1
Anti-solvent precipitationHighly polar, NH-unsubstituted pyrazoles.
EtOAc / Hexane 1:2

1:5
Polarity reductionLipophilic 1,5-diaryl pyrazoles.
MTBE / Heptane 1:3Slow evaporationOily crudes; induces slow lattice formation.
Toluene 100%Temperature differentialLarge scale purification (high temp coefficient).
Protocol: The "Seeding at Cloud Point" Method
  • Dissolve crude pyrazole in the "Good Solvent" (e.g., hot Ethanol) at boiling point. Use the minimum volume required for dissolution.[1][2]

  • Hot Filtration: Filter through a pre-warmed glass frit to remove insoluble salts/catalyst dust.

  • Add "Poor Solvent" (e.g., Water) dropwise to the hot solution until a faint, persistent turbidity (cloud point) appears.

  • Add one drop of "Good Solvent" to clear the solution.

  • Seeding: Add a few crystals of pure product (if available) or scratch the glass wall.

  • Cooling: Wrap the flask in foil/towel to cool slowly to RT over 4 hours. Rapid cooling traps impurities.

Module 3: Trace Metal Scavenging (Pd Removal)

The Issue: Residual Palladium from Suzuki/Buchwald couplings is


 ppm. Pyrazoles are excellent ligands for Pd, making standard Celite filtration ineffective.
The Solution: Thiol-Modified Silica Scavenging

Activated carbon is non-selective and may adsorb your yield. Thiol-functionalized silica specifically targets soft metals (Pd, Pt) while ignoring the hard nitrogen base of the pyrazole.

Step-by-Step Protocol (Batch Mode):

  • Dissolution: Dissolve crude (post-workup) in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add SiliaMetS® Thiol or MP-TMT resin.

    • Calculation: Use 4-5 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading). If unknown, start with 10% w/w relative to the substrate.

  • Incubation: Stir at 50°C for 4-12 hours . Room temperature is often too slow for coordinated Pd-pyrazole complexes.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit.

  • Analysis: Check Pd levels via ICP-MS. If high, repeat with fresh scavenger.

Module 4: Analytical Integrity (HPLC Tautomerism)

The Issue: Your HPLC chromatogram shows split peaks or a "saddle" shape, but NMR confirms a pure compound.

Mechanism: Proton Hopping

NH-pyrazoles exist in rapid equilibrium between tautomers (e.g., 3-substituted vs. 5-substituted). On the HPLC timescale, if the interconversion rate is similar to the separation time, you get peak splitting.

Visual Logic: Tautomer Control

Tautomer_Logic Start HPLC Peak Splitting Check_Sub Is N1 substituted? Start->Check_Sub No_Sub No (NH-Pyrazole) Check_Sub->No_Sub Tautomerism Possible Yes_Sub Yes (N-Methyl/Aryl) Check_Sub->Yes_Sub Fixed Structure Action_pH Adjust pH to lock Tautomer No_Sub->Action_pH Impurity Real Impurity (Check NMR) Yes_Sub->Impurity Splitting = Impurity High_pH High pH (>9) Forms Anion Action_pH->High_pH Ammonium Bicarb Low_pH Low pH (<2.5) Forms Cation Action_pH->Low_pH 0.1% TFA

Caption: Decision logic for distinguishing between genuine impurities and tautomeric artifacts in HPLC analysis.

Recommendation:

  • Acidic Method: Use 0.1% TFA (pH ~2). This protonates the pyrazole, forcing it into a single cationic form.

  • Basic Method: Use 10mM Ammonium Bicarbonate (pH 10). This deprotonates the NH, forming a single anionic species.

Workflow Visualization: The Purification Decision Tree

Purification_Workflow Crude Crude Pyrazole Mix TLC TLC Analysis (Check Delta Rf) Crude->TLC Separable Delta Rf > 0.15 TLC->Separable Good Separation Difficult Delta Rf < 0.1 TLC->Difficult Co-elution Col_Chrom Flash Chromatography (Add 1% TEA) Separable->Col_Chrom Recryst Recrystallization (Solvent Screening) Difficult->Recryst Isomer_Check Isomer Purity Check (NOESY NMR) Col_Chrom->Isomer_Check Recryst->Isomer_Check Isomer_Check->Recryst Purity < 95% Scavenge Pd Scavenging (Thiol Resin) Isomer_Check->Scavenge Purity > 95% Final Pure API Intermediate Scavenge->Final

Caption: Integrated workflow for isolating high-purity pyrazole derivatives from crude reaction mixtures.

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6] Purification of Pyrazolone Derivatives and Regioisomer Separation. BenchChem. Link

  • Fustero, S., et al. (2011). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry / NIH. Link

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem Application Notes. Link

  • Hanna, S. Y. (2017). Solvent selection for pyrazoline recrystallization. ResearchGate Q&A. Link

  • Srinivas, S. K. (2005).[7] Separation of tautomer compounds: pH and Polarity effects. Chromatography Forum. Link

Sources

Pyrazole Carboxamide SDHI Fungicides: Technical Support & Resistance Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Carboxamide Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, molecular biologists, and drug development professionals navigate the complexities of Succinate Dehydrogenase Inhibitor (SDHI) resistance. This document synthesizes mechanistic theory with field-proven, self-validating experimental workflows to ensure your data is robust, reproducible, and scientifically sound.

Section 1: Core Mechanisms & Resistance FAQs

Q: What is the primary mechanism of action of pyrazole carboxamide fungicides? A: Pyrazole carboxamides (e.g., fluxapyroxad, penthiopyrad, bixafen) belong to the SDHI class (FRAC Group 7). Their primary mode of action is the targeted inhibition of the enzyme succinate dehydrogenase (SDH, or Complex II) within the mitochondrial respiratory chain[1]. By competitively binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone[1]. This disruption halts ATP synthesis, triggers the accumulation of lethal reactive oxygen species (ROS), and ultimately causes fungal cell death[1].

Q: What are the primary molecular mechanisms driving resistance to these SDHIs? A: Resistance is predominantly driven by target-site mutations in the genes encoding the SDH enzyme subunits—specifically SdhB, SdhC, and SdhD[2]. These single nucleotide polymorphisms (SNPs) alter the conformation of the Qp pocket, significantly reducing the binding affinity of the fungicide[2]. A secondary, non-target-site mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively reduce the intracellular concentration of the fungicide before it can reach the mitochondria[2].

SDHI_Mech Fungicide Pyrazole Carboxamide (SDHI) QSite Ubiquinone-Binding (Qp) Site Fungicide->QSite Competitive binding SDH Succinate Dehydrogenase (Complex II) SDH->QSite Contains Death Fungal Cell Death (Sensitive) QSite->Death Electron transport blocked Survival Fungal Survival (Resistant) QSite->Survival Reduced binding affinity Mutations Target Site Mutations (SdhB, SdhC, SdhD) Mutations->QSite Conformational change Efflux ABC Transporter Overexpression Efflux->Fungicide Reduces intracellular conc.

Diagram 1: Molecular mechanisms of SDHI action and primary resistance pathways in fungi.

Q: Do target-site mutations confer uniform cross-resistance across all SDHI subclasses? A: No. Cross-resistance patterns are highly mutation-specific and depend on the structural nuances of the specific SDHI subclass. For example, in Alternaria alternata, the SdhC H134R mutation confers high resistance to pyrazole-4-carboxamides (like fluxapyroxad), but isolates may remain sensitive to other subclasses like pyridinyl-ethyl-benzamides (e.g., fluopyram)[3]. This lack of uniform cross-resistance necessitates precise molecular diagnostics before selecting an alternative fungicide for crop protection.

Table 1: Common SDH Subunit Mutations and Impact on Pyrazole Carboxamide Sensitivity
SubunitMutationPathogen ExampleImpact on Pyrazole Carboxamides (e.g., Fluxapyroxad, Penthiopyrad)
SdhB H277Y / H277LAlternaria alternata, Pyrenophora teresHigh resistance; alters hydrophilic interactions in the Qp pocket[3],[4].
SdhC H134RAlternaria alternataHigh resistance; identified as the most frequent field mutation in specific populations[3].
SdhC G79RPyrenophora teresModerate resistance; alters binding cavity volume[5].
SdhD H134YPyrenophora teresModerate resistance; indirect effect via altered heme b binding hindering fungicide docking[4].

Section 2: Troubleshooting Guide & Experimental Workflows

Issue 1: Inconsistent EC50 Values During In Vitro Sensitivity Assays

Root Cause: Variability in inoculum preparation, media composition, or drug precipitation can skew EC50 (Effective Concentration, 50%) calculations. Pyrazole carboxamides are highly lipophilic; if the solvent (DMSO) concentration in the final aqueous media exceeds 1%, the fungicide will precipitate out of solution, leading to artificially high EC50 readings (false resistance).

Protocol 1: Standardized Microtiter EC50 Determination Workflow

  • Inoculum Standardization: Harvest conidia from 7-day-old cultures and adjust to

    
     spores/mL using a hemocytometer. Causality: Standardizing spore density ensures that the fungicide-to-target ratio remains constant across biological replicates.
    
  • Fungicide Preparation: Dissolve the pyrazole carboxamide in 100% DMSO to create a 10 mg/mL stock. Perform 10-fold serial dilutions in pure DMSO.

  • Media Spiking: Add 1 µL of each DMSO dilution to 99 µL of 2× Yeast Extract Peptone Dextrose (YPD) broth in a 96-well microtiter plate. Causality: This guarantees a final DMSO concentration of exactly 1% after inoculation, preventing lipophilic precipitation while avoiding DMSO-induced cellular toxicity.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Incubate at 25°C in the dark for 48–72 hours.

  • Quantification: Measure optical density (OD600) using a microplate reader. Calculate EC50 using non-linear regression (four-parameter logistic curve).

  • Self-Validation System: Always include a wild-type sensitive reference strain and a known resistant mutant as internal controls on every plate. If the wild-type EC50 shifts >2-fold from its historical baseline, discard the plate as the media or drug stock is compromised.

Issue 2: Failure to Detect Sdh Mutations in Isolates Exhibiting Phenotypic Resistance

Root Cause: If an isolate shows high in vitro resistance (EC50 > 10 µg/mL) but lacks mutations in the standard SdhB, SdhC, or SdhD regions, the resistance may be driven by ABC transporter overexpression or mutations in unsequenced promoter regions[2].

Protocol 2: Molecular Detection and Validation of Sdh Mutations

  • DNA Extraction: Extract genomic DNA using a CTAB-based method to ensure high purity (A260/280 ratio > 1.8).

  • Primer Design: Design specific primers flanking the ubiquinone-binding regions of SdhB, SdhC, and SdhD. Causality: Primers must sit in highly conserved genomic regions to avoid allele dropout, which causes false-negative sequencing results.

  • PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Q5 or Phusion). Causality: Standard Taq polymerase has an inherent error rate that can introduce artificial SNPs during amplification, leading to false-positive mutation calls.

  • Sanger Sequencing & Alignment: Sequence the amplicons and align against a wild-type reference genome using alignment tools.

  • Causality Validation (Critical Step): If no mutation is found, perform a synergistic assay using the EC50 protocol (Protocol 1) but add an efflux pump inhibitor (e.g., salicylhydroxamic acid or verapamil). Self-Validation System: If the EC50 drops significantly upon adding the inhibitor, efflux pump overexpression is the validated mechanism, definitively ruling out a false-negative sequencing error.

Workflow Start Field Isolate Shows Reduced Efficacy InVitro In Vitro EC50 Assay (Microtiter/Spiral) Start->InVitro HighEC50 High EC50 Confirmed InVitro->HighEC50 >10 µg/mL LowEC50 Low EC50 (Sensitive) InVitro->LowEC50 <1 µg/mL Seq Sequence SdhB, SdhC, SdhD HighEC50->Seq MutFound Mutation Detected (e.g., H134R) Seq->MutFound Target-site resistance NoMut No Mutation Detected Seq->NoMut Non-target resistance EffluxAssay Efflux Pump Inhibitor Assay NoMut->EffluxAssay Test ABC transporters

Diagram 2: Diagnostic workflow for isolating and validating SDHI resistance mechanisms.

Section 3: Structural Biology & Drug Development FAQs

Q: How can molecular docking predict the impact of Sdh mutations on new pyrazole carboxamides? A: Molecular docking computationally simulates the interaction between the fungicide ligand and the SDH Qp pocket. By introducing known field mutations (e.g., SdhB-H277L) into the in silico model, researchers can calculate changes in binding free energy (ΔG). For instance, the H277L mutation replaces a hydrophilic histidine with a hydrophobic leucine; docking studies reveal that this distorts the canonical hydrogen bonds with the thiophene and carbonyl groups of pyrazole carboxamides, pushing the drug out of the binding pocket[4].

Protocol 3: Molecular Docking Workflow for SDHI Resistance Prediction

  • Protein Preparation: Obtain the wild-type SDH crystal structure (e.g., PDB ID: 2WQY) and use homology modeling to generate the target pathogen's specific SDH structure.

  • Mutagenesis: Use structural biology software (e.g., PyMOL or UCSF Chimera) to introduce specific field mutations (e.g., SdhC-H134R) and perform energy minimization to resolve steric clashes.

  • Ligand Preparation: Generate 3D conformers of the pyrazole carboxamide using standard force fields (e.g., MMFF94).

  • Docking Execution: Define the grid box around the Qp site, ensuring you incorporate flexible residues (e.g., B:277 and C:63)[4]. Run docking using AutoDock Vina or Schrödinger Glide.

  • Self-Validation System: Dock a known native ligand (ubiquinone-2) into the wild-type model first. If the Root Mean Square Deviation (RMSD) of the docked ubiquinone compared to the crystal structure pose exceeds 2.0 Å, your grid box or flexibility parameters are incorrect and must be recalibrated before testing novel fungicides.

References

  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi Source: Semantic Scholar URL:[Link]

  • Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California Source: PubMed URL:[Link]

  • Emergence of resistance to succinate dehydrogenase inhibitor fungicides in Pyrenophora teres f. teres and P. teres f. maculata in Australia Source: bioRxiv URL:[Link]

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens Source: CABI Digital Library URL:[Link]

Sources

Technical Guide: Scaling Up the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide (often isolated as the hydrochloride salt) represents a critical transformation in the development of pyrazole-based serine protease inhibitors and fungicides. While the pyrazole core is robust, the installation of the amidine moiety (-C(=NH)NH₂) at the 4-position poses specific scale-up challenges, primarily regarding moisture sensitivity and exothermic control during the Pinner reaction.

This guide moves beyond small-scale bench protocols to provide a scalable, self-validating workflow. It focuses on the Pinner Reaction sequence , which is the industry standard for converting nitriles to amidines, offering higher purity profiles than direct amination of esters.

The "Golden Route": Pinner Synthesis Strategy

The most reliable scale-up route proceeds through the 1,3-dimethyl-1H-pyrazole-4-carbonitrile intermediate.

  • Activation: Acid-catalyzed addition of alcohol to the nitrile (Pinner salt formation).

  • Ammonolysis: Displacement of the alkoxy group by ammonia.

Phase 1: Precursor Qualification (The Nitrile)

Before initiating the amidine synthesis, the quality of the starting material, 1,3-dimethyl-1H-pyrazole-4-carbonitrile , is the single biggest determinant of success.

Critical Quality Attribute (CQA): Water Content

  • Requirement: Water content must be < 0.1% w/w (Karl Fischer titration).

  • Why? Water competes with the alcohol for the nitrile, leading to the formation of the thermodynamically stable (and unwanted) primary amide byproduct (1,3-dimethyl-1H-pyrazole-4-carboxamide). This byproduct is extremely difficult to separate from the amidine.

Pre-Reaction Protocol: If the nitrile is "wet," dissolve in toluene and perform an azeotropic distillation. Rotary evaporation is often insufficient for scale-up drying.

Phase 2: The Pinner Protocol (Scale-Up)

Step 1: Formation of the Imidate Hydrochloride

Reaction: R-CN + MeOH + HCl (gas) → R-C(=NH)OMe · HCl

Scale-Up Procedure:

  • Setup: Use a jacketed glass reactor with an overhead stirrer and a gas inlet tube (sparger) positioned below the solvent surface. Connect a scrubber system (NaOH) to the exhaust.

  • Solvent: Suspend the dry nitrile (1.0 equiv) in anhydrous Methanol (5–8 volumes).

    • Note: Methanol is preferred over Ethanol for faster reaction rates, though Ethanol reduces transesterification byproducts if the substrate has esters.

  • HCl Addition (The Exotherm):

    • Cool the mixture to 0°C – 5°C .

    • Slowly bubble anhydrous HCl gas into the solution.

    • Control Point: Maintain internal temperature < 10°C . Higher temperatures promote hydrolysis.

    • Saturation: Continue until the solution is saturated (typically ~30–40% w/w HCl). The mixture often becomes homogenous and then precipitates the imidate salt.

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to 20°C and stir for 12–24 hours.

Self-Validating Check (In-Process Control):

  • Method: Take a 50 µL aliquot, blow dry with N₂, and run ¹H NMR in DMSO-d₆.

  • Pass Criteria: Disappearance of the Nitrile carbon signal (~115 ppm in ¹³C) or IR stretch (~2220 cm⁻¹). Appearance of the Imidate methoxy singlet (~4.0–4.2 ppm in ¹H NMR).

Step 2: Ammonolysis to Amidine

Reaction: R-C(=NH)OMe · HCl + NH₃ → R-C(=NH)NH₂ · HCl

Scale-Up Procedure:

  • Preparation: If the imidate salt precipitated, filter it under N₂ (highly hygroscopic) and wash with cold Et₂O. If not, use the solution directly (after blowing off excess HCl with N₂).

  • Ammonia Addition:

    • Re-suspend the imidate salt in anhydrous Methanol (4 volumes).

    • Cool to -10°C .

    • Add 7N Ammonia in Methanol (3.0 – 4.0 equiv) or bubble anhydrous NH₃ gas.

    • Caution: This step is exothermic.

  • Completion: Stir at room temperature for 4–6 hours.

Phase 3: Work-up & Purification

Amidine hydrochlorides are highly polar and water-soluble, making aqueous extraction (separatory funnel workup) impossible.

The "Salt Break" vs. Direct Crystallization: For this specific pyrazole, Direct Crystallization is recommended to avoid stability issues associated with the free base.

Protocol:

  • Concentration: Evaporate the reaction mixture to dryness under reduced pressure (keep bath < 45°C).

  • Ammonium Chloride Removal:

    • The residue contains Product[1] · HCl and NH₄Cl.[2]

    • Add Isopropanol (IPA) or Ethanol (5 volumes) and heat to reflux.

    • Hot Filtration: NH₄Cl is insoluble in hot IPA/EtOH. Filter the hot solution to remove NH₄Cl.

  • Crystallization:

    • Cool the filtrate slowly to 0°C.

    • Add Diethyl Ether or MTBE (anti-solvent) dropwise until turbidity persists.

    • Stir for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid and dry in a vacuum oven at 40°C.

Visualizing the Process

Workflow Diagram: Pinner Synthesis

PinnerSynthesis Start Start: 1,3-Dimethyl-1H-pyrazole-4-carbonitrile QC QC Check: Water < 0.1%? Start->QC Dry Azeotropic Distillation (Toluene) QC->Dry No (>0.1%) Step1 Step 1: HCl(g) in MeOH (Temp < 10°C) QC->Step1 Yes Dry->QC IPC1 IPC: NMR Check (Nitrile vs Imidate) Step1->IPC1 IPC1->Step1 Incomplete Step2 Step 2: Ammonolysis (NH3/MeOH, -10°C) IPC1->Step2 Complete Workup Workup: Evaporation & Hot IPA Filtration (Remove NH4Cl) Step2->Workup Final Product: Amidine HCl Salt Workup->Final

Caption: Logical workflow for the scale-up of amidine synthesis, emphasizing the critical moisture control point.

Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Yield (< 50%) Hydrolysis of Imidate to Amide.Check water content of Nitrile and MeOH. Ensure HCl gas line has a drying tube.
Product is Sticky/Oil Residual solvent or impurities.Triturate with Acetone or Et₂O. If oil persists, dissolve in min. MeOH and precipitate with Et₂O.
High NH₄Cl Content Inefficient hot filtration.Ensure solvent is boiling during filtration. Wash the filter cake with hot solvent.
Starting Material Remains Insufficient HCl saturation.[3]Weigh the flask before/after HCl addition. Target >30% weight increase.
Frequently Asked Questions

Q: Can I use aqueous HCl instead of gas? A: No. Aqueous HCl introduces water, which immediately hydrolyzes the highly reactive imidate intermediate into the ester or amide. Anhydrous conditions are non-negotiable for the Pinner reaction.

Q: My product has a melting point lower than reported (e.g., < 200°C). What is wrong? A: This usually indicates contamination with 1,3-dimethyl-1H-pyrazole-4-carboxamide (the amide byproduct). This impurity disrupts the crystal lattice. Recrystallize from Ethanol/Water (95:5) or pure Isopropanol to remove it.

Q: Is the free base stable? A: Pyrazole carboximidamides are strong bases (pKa ~11-12). As free bases, they are prone to hydrolysis and air oxidation. Always isolate and store as the Hydrochloride (HCl) or Hemisulfate salt for long-term stability.

References

  • Pinner Reaction Mechanism & Conditions

    • Pinner Reaction.[4] Comprehensive Organic Name Reactions. (2010). Wiley.

    • Source:

  • Pyrazole Amidine Synthesis (Analogous Protocols)

    • Synthesis and Antifungal Activity of Pyrazole Carboxamide Derivatives.[5][6][7] (2020). PMC.

    • Source:

  • Purification of Amidine Salts

    • Purification of organic hydrochloride salts.[3][8] (2017).[8] ResearchGate.

    • Source:

  • General Pyrazole Chemistry

    • Recent Advances in the Synthesis of Pyrazole Derivatives.[9] (2023).[4][9] MDPI.

    • Source:

Sources

Validation & Comparative

comparative analysis of pyrazole carboxamides and isoxazole carboxylates as antifungal agents.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Divergence

The escalating threat of phytopathogenic and human-invasive fungi necessitates the continuous evolution of antifungal scaffolds. Historically, pyrazole carboxamides have dominated the landscape as highly potent Succinate Dehydrogenase Inhibitors (SDHIs)[1]. However, the rise of target-site mutations has accelerated the exploration of alternative and hybrid scaffolds, notably isoxazole carboxylates .

As a Senior Application Scientist, I approach the comparison of these two classes not just as a structural dichotomy, but as a divergence in target engagement. Pyrazole carboxamides primarily act via competitive inhibition at the mitochondrial respiratory chain[2]. Conversely, isoxazole carboxylates—and their hybrid derivatives like isoxazolol pyrazole carboxylates—exhibit pleiotropic effects, often disrupting cell membrane integrity, modulating efflux pumps, or acting as synergistic adjuvants[1][3].

Mechanistic Pathways
  • Pyrazole Carboxamides (The Metabolic Blockers): The carboxamide moiety is a structural mimic of succinate. It competitively binds to the ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase) in the fungal mitochondria. This halts the tricarboxylic acid (TCA) cycle, preventing ATP synthesis[4].

  • Isoxazole Carboxylates (The Membrane Disruptors): The unique electron distribution of the five-membered isoxazole ring allows it to penetrate lipid bilayers effectively. These compounds often induce endogenous reactive oxygen species (ROS) accumulation, leading to the peroxidation of cellular lipids and catastrophic membrane failure[3].

MOA FungalCell Fungal Pathogen Target Pathways SDHI Mitochondrial Complex II (Succinate Dehydrogenase) FungalCell->SDHI Membrane Cell Membrane Integrity & Efflux Modulation FungalCell->Membrane Energy TCA Cycle Arrest & ATP Depletion SDHI->Energy ROS ROS Accumulation & Lipid Peroxidation Membrane->ROS PyrCarb Pyrazole Carboxamides (e.g., Fluxapyroxad, Y47) PyrCarb->SDHI PyrCarb->Membrane Dual-Action Derivatives IsoCarb Isoxazole Carboxylates (e.g., 7ai, MFL-derivatives) IsoCarb->Membrane

Caption: Mechanistic divergence of pyrazole carboxamides (Complex II inhibition) and isoxazole carboxylates (Membrane disruption).

Quantitative Performance & SAR Insights

To objectively compare these agents, we must evaluate their half-maximal effective concentrations (


) and Minimum Inhibitory Concentrations (MIC) against standard pathogenic strains. Recent rational drug design has produced highly optimized derivatives in both classes.
Structure-Activity Relationship (SAR) Causality
  • Trifluoromethylation in Pyrazoles: Introducing a

    
     group at the 5-position of the pyrazole ring (as seen in compound Y47) dramatically increases lipophilicity. This enhances penetration through the chitinous fungal cell wall and strengthens halogen bonding within the SDH hydrophobic pocket[2].
    
  • Halogenated Isoxazoles: In isoxazole carboxylates, 3,4-dichloro substitution on attached phenyl rings pushes the isoxazole core into secondary enzymatic binding pockets, drastically lowering MIC values against resistant strains[5].

Comparative Efficacy Table
Compound ClassSpecific DerivativeTarget PathogenPrimary Mechanism

/ MIC Value
Reference
Pyrazole Carboxamide Y47 (1,5-disubstituted)Gibberella zeaeSDH Inhibition & ROS

= 5.2 mg/L
[2]
Pyrazole Carboxamide Y47 (1,5-disubstituted)Nigrospora oryzaeSDH Inhibition & ROS

= 9.2 mg/L
[2]
Commercial Pyrazole Fluopyram (Standard)Gibberella zeaeSDH Inhibition

= 12.3 mg/L
[2]
Isoxazolol Pyrazole Carboxylate 7ai (Hybrid Scaffold)Rhizoctonia solaniMembrane Disruption

= 0.37 µg/mL
[1]
Isoxazole Carboxylate MFL-Isoxazole (9d)M. tuberculosis / FungiEfflux / MembraneMIC = 0.06 µg/mL[3]
Pyrazole Carboxamide Derivative 8cC. gloeosporioidesSDH Inhibition61% inhib. at 10 mM[6]

Note: The hybrid isoxazolol pyrazole carboxylate (7ai) demonstrates exceptional potency in the sub-microgram range, highlighting the synergistic potential of combining both pharmacophores[1].

Self-Validating Experimental Protocols

To rigorously evaluate and compare these two classes of compounds, a multi-tiered experimental workflow is required. The following protocols are designed as a self-validating system: phenotypic inhibition is first established, followed by orthogonal biochemical assays to confirm the precise mechanism of action.

Workflow Start Synthesized Compound Library InVitro Protocol 1: Mycelial Growth Assay (Phenotypic Screening) Start->InVitro Decision Is Growth Inhibition > 50% at 100 µg/mL? InVitro->Decision Decision->Start No (Discard) MechAssay Mechanistic Deconvolution Decision->MechAssay Yes SDH Protocol 2: SDH Enzyme Assay (Targeting Pyrazoles) MechAssay->SDH Membrane Protocol 3: MDA Content Assay (Targeting Isoxazoles) MechAssay->Membrane

Caption: Self-validating experimental workflow transitioning from phenotypic screening to mechanistic deconvolution.

Protocol 1: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Purpose: Establish baseline


 values.
  • Media Preparation: Dissolve the test compounds (pyrazole or isoxazole derivatives) in dimethyl sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

  • Poisoned Agar Casting: Add aliquots of the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations ranging from 0.1 to 100 µg/mL. Keep final DMSO concentration

    
     to prevent solvent toxicity. Pour into Petri dishes.
    
  • Inoculation: Excise a 5 mm mycelial plug from the leading edge of a 7-day-old active fungal culture (e.g., R. solani or G. zeae) and place it inverted in the center of the poisoned agar.

  • Incubation & Measurement: Incubate at 25°C in the dark. Measure the colony diameter using digital calipers when the blank control (DMSO only) reaches the edge of the plate.

  • Data Analysis: Calculate percentage inhibition:

    
    , where 
    
    
    
    is the control diameter and
    
    
    is the treatment diameter. Determine
    
    
    via probit analysis.
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

Purpose: Validate the primary mechanism of Pyrazole Carboxamides. Causality: This assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. If the pyrazole carboxamide successfully blocks Complex II, electrons from succinate cannot transfer to DCPIP, preventing its colorimetric reduction (blue to colorless).

  • Mitochondrial Extraction: Homogenize 1g of fresh fungal mycelia in 10 mL of extraction buffer (0.1 M phosphate buffer, pH 7.2, containing 0.3 M sucrose and 1 mM EDTA). Centrifuge at 10,000 × g for 30 mins at 4°C to isolate the mitochondrial pellet. Resuspend in assay buffer.

  • Reaction Mixture: In a 96-well microplate, combine 100 µL of mitochondrial suspension, 50 µL of 50 mM sodium succinate (substrate), and 10 µL of the test compound. Incubate for 10 mins at 25°C.

  • Initiation: Add 20 µL of 1 mM DCPIP and 20 µL of 1 mM phenazine methosulfate (PMS, electron carrier).

  • Kinetic Read: Immediately measure the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. Calculate the

    
     based on the reaction velocity (
    
    
    
    ) relative to the untreated control.
Protocol 3: Lipid Peroxidation (MDA Content) Assay

Purpose: Validate the membrane-disrupting mechanism of Isoxazole Carboxylates. Causality: Membrane disruption by isoxazoles generates ROS, which attacks polyunsaturated fatty acids. This yields malondialdehyde (MDA). Thiobarbituric acid (TBA) reacts specifically with MDA under acidic, high-temperature conditions to form a red chromophore, allowing direct quantification of membrane damage.

  • Treatment: Treat liquid fungal cultures (e.g., Potato Dextrose Broth) with the

    
     concentration of the isoxazole compound for 24 hours.
    
  • Extraction: Harvest mycelia, wash with PBS, and homogenize in 5 mL of 10% trichloroacetic acid (TCA). Centrifuge at 12,000 × g for 15 mins.

  • TBA Reaction: Mix 2 mL of the supernatant with 2 mL of 0.6% TBA solution (dissolved in 10% TCA).

  • Development: Incubate the mixture in a boiling water bath (100°C) for 20 minutes. Rapidly cool on ice to stop the reaction.

  • Quantification: Measure absorbance at 450 nm, 532 nm, and 600 nm. Calculate MDA concentration using the formula:

    
    .
    

Conclusion for Drug Development

When deciding between these two scaffolds for novel fungicide development, the choice hinges on the resistance profile of the target pathogen. Pyrazole carboxamides remain the gold standard for high-affinity, targeted metabolic disruption[4]. However, their single-site mechanism makes them vulnerable to Q-site mutations.

Isoxazole carboxylates , while historically less utilized in agriculture, offer a highly promising alternative due to their multi-target membrane-disrupting capabilities[3][5]. The future of antifungal development likely lies in the synthesis of hybrid molecules—such as isoxazolol pyrazole carboxylates[1]—which leverage the high binding affinity of the pyrazole core with the membrane-destabilizing properties of the isoxazole ring, effectively mitigating the risk of rapid resistance development.

References

1.1 - PMC / NIH 2.2 - Journal of Agricultural and Food Chemistry / ACS Publications 3.4 - PubMed / NIH 4.6 - SciELO 5.5 - ResearchGate 6.3 - PMC / NIH

Sources

structure-activity relationship (SAR) studies of 1,3-dimethyl-1H-pyrazole-4-carboximidamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,3-dimethyl-1H-pyrazole-4-carboximidamide and its analogs, focusing on their dual role as bioactive pharmacophores (specifically in anti-parasitic and serotonergic pathways) and critical synthetic intermediates for fused-ring kinase inhibitors.

Part 1: Executive Summary & Core Scaffold Analysis

The 1,3-dimethyl-1H-pyrazole-4-carboximidamide scaffold represents a pivotal "chemical junction" in drug design. Unlike its carboxamide counterparts (widely used as SDHI fungicides like Fluxapyroxad), the carboximidamide (amidine) functionality directs the molecule toward two distinct therapeutic vectors:

  • Direct Bioactivity: As a bioisostere of guanidine, targeting GPCRs (5-HT3) and parasitic enzymes (Leishmania targets).

  • Synthetic Utility: As a dinucleophilic precursor for constructing pyrazolo[1,5-a]pyrimidines , a privileged scaffold for kinase inhibition (CDK, Aurora Kinase).

The Core Scaffold

The molecule consists of a pyrazole ring substituted at N1 and C3 with methyl groups, and a carboximidamide group at C4.

  • N1-Position: Critical for solubility and pharmacokinetic profile. In bioactive analogs, this is often replaced by hydrophobic aryl groups.

  • C3-Position: Steric anchor; the methyl group restricts rotation in the active site.

  • C4-Carboximidamide: The primary pharmacophore. It acts as a hydrogen bond donor/acceptor and a cation mimic at physiological pH.

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by the modification of the core 1,3-dimethyl template. The following analysis compares the "Base Compound" (1,3-dimethyl) against optimized "Lead Compounds" (1-Aryl derivatives).

N1-Substituent Effects (The Hydrophobic Switch)
  • 1,3-Dimethyl (Base): Exhibits low potency against lipophilic targets (e.g., Leishmania enzymes) due to lack of hydrophobic interaction. Primarily used as a synthetic building block.

  • 1-Aryl / 1-Benzyl (Optimized): Replacing the N1-methyl with a phenyl or substituted phenyl group drastically increases potency.

    • Mechanism:[1][2] The aryl group engages in

      
       stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket of the target protein.
      
    • Data Support: In Leishmania amazonensis assays, 1-phenyl analogs showed IC50 values in the low micromolar range (15–60 µM), whereas the N1-methyl variants were virtually inactive.

C4-Amidine vs. C4-Amide (The Functional Divergence)

This is the most critical distinction for researchers selecting a scaffold.

FeatureCarboximidamide (Amidine) Carboxamide (Amide)
Electronic Character Basic (pKa ~11-12), protonated at pH 7.4.Neutral, H-bond donor/acceptor.
Primary Target Class GPCRs (5-HT3), Proteases , Parasitic Targets .SDH Enzymes (Fungicides), Kinases (Type II).
Synthetic Fate Cyclizes to Pyrimidines (Fused rings).Stable effector; rarely cyclized further.
Key Interaction Salt bridge (ionic) with Asp/Glu residues.Hydrogen bonding with backbone/side chains.
C3-Methyl Role
  • The C3-methyl group is conserved in most active analogs. Removing it (C3-H) often leads to a loss of metabolic stability (oxidation at C3) and reduced selectivity due to increased conformational freedom.

Part 3: Comparative Performance Data

The following table contrasts the 1,3-dimethyl analog against key therapeutic alternatives in two primary application domains.

Table 1: Biological Activity Profile (Anti-Parasitic & Kinase Precursor)[3]
Compound ClassStructure KeyTarget / ApplicationActivity / YieldMechanism Note
1,3-Dimethyl-1H-pyrazole-4-carboximidamide N1-Me, C3-Me Synthetic Intermediate Yield: >85% (Cyclization)Precursor for Pyrazolo[1,5-a]pyrimidine synthesis.
1-Phenyl-1H-pyrazole-4-carboximidamide N1-Ph, C3-H Anti-Leishmanial IC50: 15 µM (L. amazonensis)N1-Aryl provides essential hydrophobic anchor.
Pentamidine (Standard) Bis-benzamidineLeishmania spp.IC50: ~10 µMHigh toxicity; Pyrazole amidines are less cytotoxic.[3]
Pyrazolo[1,5-a]pyrimidine Fused BicyclicAurora Kinase A IC50: 16 nM Derived from the carboximidamide via cyclization.

Key Insight: The 1,3-dimethyl-carboximidamide itself is not a potent drug but a high-efficiency "warhead" precursor . Researchers should use it to synthesize fused kinase inhibitors rather than screening it directly for potency.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Rationale: This protocol ensures the formation of the amidine salt, which is stable and ready for cyclization.

  • Starting Material: 1,3-Dimethyl-1H-pyrazole-4-carbonitrile.

  • Pinner Reaction:

    • Dissolve nitrile in anhydrous methanol/ethanol.

    • Bubble dry HCl gas at 0°C for 2 hours (forms imidate ester intermediate).

    • Stir at 4°C for 12 hours.

  • Ammonolysis:

    • Treat the imidate ester with 7N NH3 in methanol .

    • Heat in a sealed tube at 60°C for 4 hours.

  • Isolation: Concentrate in vacuo. Recrystallize the hydrochloride salt from EtOH/Ether.

    • Validation: Appearance of amidine signals in 1H NMR (~9.0 ppm broad singlet).

Protocol B: Cyclization to Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core)

Rationale: Exploits the dinucleophilic nature of the amidine to fuse a pyrimidine ring.

  • Reactants: 1,3-Dimethyl-1H-pyrazole-4-carboximidamide HCl (1.0 eq) + 1,3-Dicarbonyl (e.g., Acetylacetone, 1.1 eq).

  • Conditions: Reflux in glacial acetic acid or DMF with K2CO3 for 6 hours.

  • Workup: Pour into ice water. Filter the precipitate.[4]

  • Result: Formation of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide core.

Part 5: Visualization & Pathways

Figure 1: SAR & Synthetic Pathway Map

This diagram illustrates the divergence between the "Amide" (Fungicide) and "Amidine" (Kinase/Parasite) pathways.

SAR_Map cluster_0 Direct Bioactivity cluster_1 Synthetic Transformation Core 1,3-Dimethyl-1H-pyrazole-4-carbonitrile (Precursor) Amide Carboxamide Analog (SDHI Fungicides) Core->Amide Hydrolysis Amidine 1,3-Dimethyl-1H-pyrazole-4- carboximidamide (The Subject) Core->Amidine Pinner Reaction (HCl, NH3) Leishmania 1-Aryl Derivatives (Anti-Leishmanial Activity) IC50: 15-60 µM Amidine->Leishmania N1-Arylation (SAR Optimization) Kinase Pyrazolo[1,5-a]pyrimidines (Aurora/CDK Inhibitors) IC50: <20 nM Amidine->Kinase Cyclization w/ 1,3-Dicarbonyls

Caption: Divergent utility of the pyrazole-4-carbonitrile core. The carboximidamide pathway (blue) leads to potent kinase inhibitors (red) and anti-parasitic agents (green).

Part 6: References

  • Dos Santos, M. S., et al. (2011).[3][5][6] Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. Journal of the Brazilian Chemical Society, 22(2), 352-358.[5]

  • Dos Santos, M. S., et al. (2011).[3][5][6] Synthesis and antileishmanial evaluation of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(24), 7451-7454.

  • Ren, J., et al. (2021).[7] An approach for the synthesis of pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles. Journal of Organic Chemistry, 86, 12581-12590.[7]

  • Sangani, C., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Bioorganic Chemistry.

Sources

benchmarking 1,3-dimethyl-1H-pyrazole-4-carboximidamide against known SDH inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1,3-dimethyl-1H-pyrazole-4-carboximidamide Against Known SDH Inhibitors

Part 1: Executive Summary & Mechanistic Rationale

The Candidate: 1,3-dimethyl-1H-pyrazole-4-carboximidamide (hereafter DMP-Amidine ) represents a structural analog to the established pyrazole-4-carboxamide class of Succinate Dehydrogenase Inhibitors (SDHIs) such as Fluxapyroxad, Sedaxane, and Isopyrazam.

The Challenge: While the carboxamide moiety (


) is critical for hydrogen bonding within the Ubiquinone-binding pocket (Q-site) of Complex II, the amidine  functionality (

) introduces a distinct physicochemical profile. At physiological pH, the amidine group is likely protonated (positive charge), potentially altering binding affinity compared to the neutral amide or introducing off-target ionic interactions.

The Objective: This guide details the protocol to benchmark DMP-Amidine against industry standards. The goal is to determine if DMP-Amidine functions as a Succinate-Ubiquinone Reductase (SQR) inhibitor (Q-site binder) or a competitive Succinate Dehydrogenase (SDH) inhibitor (Succinate-site binder).

Part 2: Benchmarking Standards

To validate the efficacy and mode of action of DMP-Amidine, it must be screened alongside mechanistically distinct controls.

Standard InhibitorBinding SiteMechanismRole in Benchmark
Malonate Site A (Flavoprotein)Competitive (vs. Succinate)Negative Control for Q-site. If DMP-Amidine mimics Malonate, it binds the dicarboxylate site.
Carboxin Site B (Q-site)Non-competitive (vs. Succinate)Historical Q-site Standard. Established baseline for pyrazole-based inhibition.
TTFA Site B (Q-site)Non-competitive (vs. Succinate)High-Specificity Control. Used to verify SQR-specific inhibition in mammalian mitochondria.
Fluxapyroxad Site B (Q-site)Non-competitive (vs. Succinate)Structural Analog. (Optional) Direct comparison to the carboxamide parent scaffold.

Part 3: Mechanistic Visualization

The following diagram illustrates the electron flow through Complex II and the distinct interference points for the candidate versus the standards.

SDH_Mechanism cluster_SDH Complex II (SDH) Succinate Succinate SiteA Site A (SDHA - Flavin) Succinate->SiteA 2e- Fumarate Fumarate SiteA->Fumarate FeS Fe-S Clusters (SDHB) SiteA->FeS e- Transfer SiteB Site B (Q-site / SDHC/D) FeS->SiteB e- Transfer Ubiquinol Ubiquinol (QH2) SiteB->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SiteB Malonate Malonate (Standard) Malonate->SiteA Blocks Carboxin Carboxin/TTFA (Standard) Carboxin->SiteB Blocks Candidate DMP-Amidine (Candidate) Candidate->SiteB Hypothesized Target

Caption: Electron flow in Complex II. Malonate targets the succinate oxidation site (Site A), while Carboxin and the Pyrazole Candidate target the Ubiquinone reduction site (Site B).

Part 4: Experimental Protocols

To distinguish between Q-site and Succinate-site inhibition, two distinct assays are required.

Assay 1: Succinate-Ubiquinone Reductase (SQR) Activity

This assay measures the full catalytic cycle (Site A + Site B). Q-site inhibitors (Carboxin, DMP-Amidine) will be active here.

Reagents:

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate: 20 mM Succinate.

  • Electron Acceptor: 50 µM Decylubiquinone (DQ) + 60 µM DCPIP (2,6-dichlorophenolindophenol).

  • Enzyme Source: Mitochondrial fraction (0.1 mg/mL protein) from bovine heart or fungal lysate.

Protocol:

  • Pre-incubation: Mix Buffer, Sodium Azide (1 mM, to block Complex IV), and Mitochondrial fraction.

  • Inhibitor Addition: Add DMP-Amidine (0.1 nM – 100 µM) or Standards (Carboxin/TTFA). Incubate 10 min at 25°C.

  • Initiation: Add Succinate to start the reduction of FAD.

  • Coupling: Add Decylubiquinone (Q-analog) and DCPIP.

  • Measurement: Monitor DCPIP reduction (blue to colorless) at 600 nm (

    
    ).
    
    • Note: The electrons flow: Succinate

      
       FAD 
      
      
      
      Fe-S
      
      
      DQ (Q-site)
      
      
      DCPIP.
    • Result: If DMP-Amidine inhibits here, it binds either Site A or Site B.

Assay 2: Succinate-PMS Reductase Activity (Site A Specific)

This assay bypasses the Q-site. Site A inhibitors (Malonate) work here; Q-site inhibitors (Carboxin, DMP-Amidine) should NOT work.

Protocol Modification:

  • Replace Decylubiquinone with Phenazine Methosulfate (PMS) .

  • PMS accepts electrons directly from the Fe-S clusters, upstream of the Q-site.

  • Result: If DMP-Amidine inhibits SQR (Assay 1) but fails to inhibit PMS reduction (Assay 2), it is confirmed as a Q-site inhibitor .

Part 5: Data Analysis & Presentation

Workflow Logic

The following decision tree validates the candidate's mechanism.

Workflow Start Start: DMP-Amidine Benchmarking RunSQR Run SQR Assay (Succinate -> Q -> DCPIP) Start->RunSQR Inhibition1 Is Activity Inhibited? RunSQR->Inhibition1 RunPMS Run PMS Assay (Succinate -> PMS -> DCPIP) Inhibition1->RunPMS Yes ResultA Conclusion: Non-Binder (Inactive) Inhibition1->ResultA No Inhibition2 Is Activity Inhibited? RunPMS->Inhibition2 ResultB Conclusion: Site A Inhibitor (Malonate-like) Inhibition2->ResultB Yes ResultC Conclusion: Q-Site Inhibitor (Carboxin-like) Inhibition2->ResultC No

Caption: Logical workflow to classify DMP-Amidine based on differential assay results.

Representative Data Table

Use this template to report your findings. Comparison of


 values validates potency.
CompoundSQR Assay

(Q-Dependent)
PMS Assay

(Q-Independent)
Conclusion
Malonate ~100 µM~100 µMCompetitive (Site A)
Carboxin 0.4 - 1.0 µM> 100 µM (Inactive)Q-Site Binder (Site B)
TTFA ~20 µM> 100 µM (Inactive)Q-Site Binder (Site B)
DMP-Amidine [Experimental Value] [Experimental Value] Compare ratio to determine specificity

Interpretation:

  • If DMP-Amidine

    
     is low in SQR but high in PMS, it is a Q-site inhibitor .
    
  • If DMP-Amidine

    
     is similar in both, it is a competitive succinate mimic  (unlikely for pyrazoles, but possible due to the amidine charge).
    

References

  • Miyadera, H., et al. (2003).[1] "Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase)." Proceedings of the National Academy of Sciences, 100(2), 473-477.

  • Horsefield, R., et al. (2006). "Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase): a mechanism of electron transfer and proton conduction during ubiquinone reduction." Journal of Biological Chemistry, 281(11), 7309-7316.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Benodanil Succinate Dehydrogenase Inhibition Assay." BenchChem.[2][3][4]

  • Omura, S., et al. (1995). "Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties." The Journal of Antibiotics, 46(8), 1168-1169. (Referenced for general pyrazole/fungal metabolite extraction protocols).
  • Sun, F., et al. (2005). "Crystal structure of mitochondrial respiratory membrane protein complex II." Cell, 121(7), 1043-1057.

Sources

Validation Guide: Antifungal Spectrum of 1,3-dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 1,3-dimethyl-1H-pyrazole-4-carboximidamide , a specific pyrazole-amidine scaffold.[1][2]

Unlike the widely known pyrazole-4-carboxamides (SDH inhibitors like Boscalid or Fluxapyroxad), the carboximidamide (amidine) substitution introduces distinct physicochemical properties, potentially shifting the mechanism of action (MOA) from mitochondrial respiration inhibition to DNA minor groove binding or membrane disruption.[1][2] This guide provides a rigorous, self-validating system to define its antifungal spectrum.[1][2]

Structural Insight & Comparative Profiling

To validate this compound, one must first understand its structural positioning.[2] The pyrazole core suggests stability and potential mitochondrial targeting, while the amidine group mimics cationic antifungal peptides or diamidines (e.g., Pentamidine).[2]

Comparative Alternatives Table

Select comparators that represent distinct Mechanisms of Action (MOA) to triangulate the activity of the target compound.

Comparator ClassRepresentative DrugTargetRationale for Inclusion
Azoles Fluconazole / VoriconazoleCYP51 (Ergosterol Synthesis)Standard for broad-spectrum yeast activity.[1][2] Defines cross-resistance potential.
Echinocandins Caspofungin

-(1,3)-D-glucan Synthase
Validates activity against cell wall integrity; crucial for Candida & Aspergillus.[1][2]
Polyenes Amphotericin BErgosterol (Membrane)"Gold Standard" fungicidal control.[2]
SDH Inhibitors Boscalid / FluxapyroxadComplex II (Mitochondria)Critical Control: Tests if the pyrazole core retains SDH affinity despite the amidine modification.[2]
Diamidines PentamidineDNA / MitochondriaStructural analog for the carboximidamide moiety.

Phase I: Quantitative Spectrum Validation (MIC/MEC)[1][2]

Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) using CLSI/EUCAST standards.

Protocol: Broth Microdilution (CLSI M27-A4 / M38-A3)[1][2]

Expert Insight: The cationic nature of the amidine group may result in non-specific binding to plastic. Use polypropylene plates or non-binding surface (NBS) plates to prevent pseudo-resistance.[1][2]

  • Media Preparation:

    • Use RPMI 1640 with L-glutamine, without bicarbonate.[1][2]

    • Buffer to pH 7.0 with MOPS (0.165 M).[2] Crucial: Amidines are pH-sensitive; unbuffered media will yield erratic MICs.[1][2]

  • Inoculum Standardization:

    • Yeasts (Candida/Cryptococcus):

      
       to 
      
      
      
      CFU/mL.[2]
    • Molds (Aspergillus):

      
       to 
      
      
      
      CFU/mL.[2]
  • Compound Dilution:

    • Dissolve 1,3-dimethyl-1H-pyrazole-4-carboximidamide in DMSO (Stock 100x).

    • Serial 2-fold dilutions (Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).[2]
  • Incubation:

    • 35°C for 24–48h (Yeasts) or 48–72h (Molds).[2]

  • Endpoint Determination:

    • MIC (Yeasts): Lowest concentration with 50% inhibition (vs. growth control).[2]

    • MEC (Molds): Lowest concentration leading to aberrant hyphal growth (stubby, rosette-like).[1][2]

Phase II: Mechanism of Action (MOA) Deconvolution

Since the compound is a hybrid (Pyrazole + Amidine), the MOA must be deconvoluted to see if it acts like a mitochondrial poison (Pyrazole-like) or a DNA/Membrane agent (Amidine-like).[1][2]

MOA Investigation Workflow

MOA_Validation Compound 1,3-dimethyl-1H-pyrazole- 4-carboximidamide Screen Primary MIC Screen Compound->Screen Sorbitol Sorbitol Protection Assay Screen->Sorbitol MIC Shift? Ergosterol Ergosterol Rescue Assay Screen->Ergosterol MIC Shift? Mito Mitochondrial ROS / ATP Screen->Mito ROS Spike? DNA DNA Binding (Tm Shift) Screen->DNA Tm Increase? Result_CellWall Target: Cell Wall (Echinocandin-like) Sorbitol->Result_CellWall Yes (Protection) Result_Membrane Target: Membrane (Polyene/Azole-like) Ergosterol->Result_Membrane Yes (Rescue) Result_SDH Target: SDH/Respiration (Carboxamide-like) Mito->Result_SDH Yes (ATP Drop) Result_DNA Target: DNA/RNA (Amidine-like) DNA->Result_DNA Yes (Strong Binding)

Figure 1: Decision tree for deconvoluting the mechanism of action based on phenotypic assays.[2]

Experimental Logic:
  • Sorbitol Protection Assay: If the compound targets the cell wall, adding 0.8M Sorbitol will stabilize the fungal spheroplasts, raising the MIC significantly (Shift > 4-fold).[2]

  • Ergosterol Rescue: If the compound binds ergosterol (Polyene-like), adding exogenous ergosterol to the media will neutralize the drug, increasing the MIC.[2]

  • Mitochondrial Tox (MTT/XTT): If it acts like a Pyrazole-Carboxamide (SDH inhibitor), it should inhibit succinate-dependent respiration.[1][2] Use XTT reduction assays with succinate as the sole carbon source.

Phase III: Time-Kill & Biofilm Kinetics

Rationale: Static MIC data does not predict clinical eradication.[2] You must determine if the compound is fungicidal or fungistatic .

Time-Kill Protocol
  • Inoculum:

    
     CFU/mL in RPMI 1640.
    
  • Dosing: 0x (Control), 1x MIC, 2x MIC, 4x MIC.

  • Sampling: 0h, 4h, 8h, 24h, 48h.

  • Analysis: Plate on SDA agar.

    • Fungicidal:

      
       reduction in CFU/mL (99.9% kill).[1][2]
      
    • Fungistatic:

      
       reduction.[2]
      
Biofilm Inhibition (Crystal Violet / XTT)

Candida species form robust biofilms on medical devices.[2]

  • Form biofilms on 96-well polystyrene plates (24h growth).

  • Treat with compound for 24h.[2]

  • XTT Assay: Measures metabolic activity of sessile cells.

  • Crystal Violet: Measures total biomass. Note: Amidines often penetrate biofilms better than Azoles due to charge interactions.[2]

Data Reporting & Interpretation

When publishing your validation data, structure your results as follows:

Spectrum Breadth Table (Template)
OrganismStrain TypeCompound MIC (

g/mL)
Fluconazole MICInterpretation
C. albicansATCC 90028 (QC)[Data] 0.12 - 0.5Potency vs Standard
C. glabrataClinical Isolate[Data] >32 (R)Activity vs Resistant strains
A. fumigatusATCC 204305[Data] N/AAnti-mold activity?[1][2]
C. neoformansH99[Data] 4.0CNS pathogen efficacy
Cytotoxicity & Selectivity Index (SI)

To validate "drug-likeness," you must prove the compound kills fungi, not human cells.[1][2]

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).[2]

  • Assay: CC50 (50% Cytotoxic Concentration).[2]

  • Calculation:

    
    .[2]
    
  • Target: SI > 10 is acceptable; SI > 50 is excellent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[1][2] CLSI.[3][4][5][6][7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[2] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[2] EUCAST.[6][8] [Link]

  • Yan, L., et al. (2019).[2] Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity.[1][2] Pest Management Science. [Link]

  • Chai, J.Q., et al. (2024).[2] Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.[1][2] Journal of Agricultural and Food Chemistry. [Link][1][2]

  • Alexander, B.D., et al. (2017).[2][3] M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.[3][4][5][6][7] [Link][1][2]

Sources

comparative docking studies of pyrazole carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the performance and mechanistic binding of pyrazole carboxamide derivatives across diverse biological targets.

Pyrazole carboxamide derivatives have emerged as a privileged class of heterocyclic compounds with broad-spectrum biological activities, ranging from agricultural fungicides to neuroprotective pharmaceutical agents. The architectural success of this scaffold relies on a distinct structure-activity relationship (SAR):

  • The Pyrazole Ring: Confers excellent metabolic stability and lipophilicity, allowing the molecule to penetrate complex lipid bilayers and access intracellular mitochondrial or cytosolic targets[1].

  • The Carboxamide Moiety: Acts as a highly directional hydrogen bond donor and acceptor. This dual capacity is critical for anchoring the molecule deeply into the hydrophobic pockets of target enzymes, displacing water molecules, and locking the ligand into a low-energy conformation[2].

Comparative Target Analysis and Docking Insights

A. Succinate Dehydrogenase (SDH) Inhibition

SDH is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. While commercial SDH inhibitors (SDHIs) like Boscalid and Fluxapyroxad are widely used, emerging resistance necessitates novel derivatives. Comparative molecular docking reveals that modifying the pyrazole carboxamide scaffold significantly enhances binding affinity:

  • Thiazole Hybrids: Compound 6i interacts with TRP173, SER39, TYR58, and ARG43 of SDH through a dense network of hydrogen bonding and σ-π interactions, mimicking the binding mode of Boscalid but with superior spatial occupancy[1].

  • Fluorinated & N-Methoxy Derivatives: Introducing a fluorine atom on the pyrazole ring creates extra dipolar-dipolar interactions with specific residues (e.g., C_S42), increasing the overall van der Waals forces. Compound 7s, an N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide, demonstrated an IC50 of 0.014 μM against porcine SDH, outperforming Fluxapyroxad by 205-fold[3].

  • Ether-Linked Derivatives: Compound 7d embeds into the SDH binding pocket, forming critical H-bonds with TRP173 and TYR58. This mirrors the binding mode of Fluxapyroxad but yields an improved IC50 of 3.293 μM compared to Boscalid's 7.507 μM[4].

B. Cholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Beyond agrochemicals, pyrazole carboxamides are potent multifunctional agents for Alzheimer's disease and glaucoma. Docking studies of novel derivatives against hCA I, hCA II, and AChE demonstrate high-affinity binding, with Ki values in the low nanomolar range[5]. The carboxamide group is instrumental in coordinating with the active site zinc ion in hCA and interacting with the catalytic triad in AChE, proving the scaffold's versatility across entirely different enzyme classes[5].

Quantitative Data Summaries

Table 1: Comparative Efficacy of Pyrazole Carboxamides vs. Commercial Standards (SDH Inhibition)

Compound / Derivative ClassTarget Organism / EnzymeIC50 / EC50 ValueCommercial StandardStandard IC50 / EC50Reference
Compound 7s (N-Methoxy)Porcine SDH (In Vitro)IC50 = 0.014 μMFluxapyroxadIC50 = 2.87 μM[3]
Compound 6i (Thiazole hybrid)Valsa mali (In Vivo)EC50 = 1.77 mg/LBoscalidEC50 = 9.19 mg/L[1]
Compound SCU3038 (Diarylamine)Rhizoctonia solani (In Vitro)EC50 = 0.016 mg/LFluxapyroxadEC50 = 0.033 mg/L[6]
Compound 7d (Ether group)Fungal SDH (In Vitro)IC50 = 3.293 μMBoscalidIC50 = 7.507 μM[4]

Table 2: Key Binding Interactions Identified via Molecular Docking

CompoundPrimary TargetKey Interacting ResiduesInteraction Types
Compound 6i SDHTRP173, SER39, TYR58, ARG43Hydrogen bonding, σ-π interactions[1]
Compound 3h/3k SDHTRP173, TYR58, ARG43H-bonds (1.9–3.6 Å), π-cation interactions[2]
Compound 7d SDHTRP173, TYR58Hydrogen bonding[4]
SA1-12 Series AChE / hCACatalytic Triad / Zinc IonH-bonding, Metal coordination[5]

Workflow Visualization

Workflow LIG Ligand Preparation (3D Conformer & Charge) DOCK Molecular Docking (Grid Search & Scoring) LIG->DOCK PROT Protein Preparation (Target Crystal Structure) PROT->DOCK POSE Pose & Interaction Analysis (H-Bonds, π-π Stacking) DOCK->POSE Top Ranked Poses ASSAY In Vitro Validation (Enzyme Inhibition Assay) POSE->ASSAY Mechanistic Hypothesis HIT Lead Compound Identification (Validated Efficacy) ASSAY->HIT Experimental Confirmation

Comparative Docking and In Vitro Validation Workflow for Pyrazole Carboxamides.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the methodology to confirm the reliability of the output before proceeding to the next phase.

Protocol A: In Silico Molecular Docking (Self-Validating System)
  • Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., SDH) from the Protein Data Bank. Strip all co-crystallized water molecules and add polar hydrogens.

    • Causality Rationale: Water molecules can artificially occlude the binding pocket. Adding polar hydrogens is mathematically necessary for the scoring function to accurately predict hydrogen bond networks[1].

  • Ligand Preparation: Draw 2D structures of the pyrazole carboxamide derivatives, convert to 3D, and perform energy minimization (e.g., using the MMFF94 force field). Assign Gasteiger charges.

    • Causality Rationale: Energy minimization ensures the ligand begins in a thermodynamically stable, low-energy conformation, preventing artificial steric clashes during the initial placement algorithm.

  • System Validation (The Redocking Step): Before screening novel compounds, extract the native co-crystallized ligand (e.g., Boscalid) and re-dock it into the defined grid box.

    • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD of < 2.0 Å validates that the grid box dimensions and scoring parameters are accurate. Do not proceed if RMSD > 2.0 Å.

  • Execution & Pose Analysis: Dock the novel derivatives. Filter results based on binding energy (kcal/mol) and visually inspect for crucial interactions with conserved residues (e.g., TRP173 and TYR58 in SDH)[4].

Protocol B: In Vitro SDH Enzyme Inhibition Assay
  • Mitochondrial Extraction: Isolate mitochondria from the target organism (e.g., Rhizoctonia solani mycelia) using differential centrifugation in a sucrose-buffered medium[6].

  • Reaction Mixture Assembly: Prepare an assay buffer containing 50 mM phosphate buffer (pH 7.4), 20 mM succinate (substrate), and 50 μM 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor.

    • Causality Rationale: SDH oxidizes succinate to fumarate. Because this transfer is invisible, DCPIP is used as an artificial electron acceptor. As DCPIP is reduced, it shifts from blue to colorless, allowing precise colorimetric tracking at 600 nm.

  • Inhibitor Incubation & Validation: Add the synthesized pyrazole carboxamide derivatives at varying concentrations. Concurrently, run a positive control using a commercial SDHI (e.g., Fluxapyroxad) and a negative vehicle control (DMSO).

    • Self-Validation Check: The assay is only valid if the positive control yields an IC50 within 10% of its known literature value (e.g., ~5.99 μM for Fluxapyroxad)[4]. This confirms the extracted enzyme is active and the assay possesses the correct sensitivity.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50 using non-linear regression analysis.

References

1.[Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxQ6MXdXjuE-2oe5QrrxMA_dMPbjR8H82zKplJshVyz6rh9TckhYw6iHZhzWYyq9ZJCvMjJuWl04Bvutx6IrbcLP3L3nGsaY2OxwFDjY3GQAikQ4WlW0houy0f7eIX2pQaWjr8] 2.[Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV50sc9IYQuSly5TvQV6uXwDQ99jKJQLi-wLXiDq9uraIXwPn7EVab4f4-7MvOiSAfpfwje9U9vche5tTyY0jYeFM9G2GX_7MPd7P5G4co8GreNRGyQwMjH49ePhwHk5pGkSWO] 3.[Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCeTIDMus7jMMHvQppSj6oNjIfcZ8CkldDbnRzlz2i1JAyEHjcrNYiPh8N3CBbinDdKOyIH10CxjYg1fG4E7UlzMxSvHbFGRbiOA1KgUw_hkY11rtjlz9kv-8GBYld7O0I68jJ] 4.[Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry] - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNeR-NMwOjq42WNah5Oo8yDA1H3hEbt18WqJqbTBdgkYa6JQuoFunlV6vMi_KsyjwEmXtTIxcCvIkddN7UAex3BYuzALJnxU8kQ20Gs3lb69jz4DEUjy9lqdCl8Rj6sMZ5CjrTqV-AdL9_Mcp3ogNt] 5.[Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation - PubMed] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzbRbacVzUnQNUNvQ9smJArSClnbqzi8ETYrT8HQ3vL2_b9Av1MD1QRz9yZJRksRBHArztBNBJP7ZiID4J5QGqSnUSUd5nd01tGNBNyEDWO64Kf9ONPGiaXXu_l1faREx0abxZ] 6.[N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies] - doi.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokr7gQccoPLaXzQhh4fYiZ9uWSis0zAujzOKcCT2lkhjOKRbVKgNQhK6n0v9y78M4-JOtWwex7rMRR1i_RlVG68QVCXeHg8_GcPE85uA1Uc7wu---zOH2xIsztA==]

Sources

assessing the selectivity of 1,3-dimethyl-1H-pyrazole-4-carboximidamide for fungal vs. mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Assessment Guide: 1,3-Dimethyl-1H-Pyrazole-4-Carboximidamide

Executive Summary

This guide outlines the technical framework for evaluating the biological selectivity of 1,3-dimethyl-1H-pyrazole-4-carboximidamide (DPC). Unlike the widely commercialized pyrazole-4-carboxamides (e.g., Fluxapyroxad, which target Succinate Dehydrogenase), the carboximidamide moiety (–C(=NH)NH₂) introduces distinct physicochemical properties, specifically basicity and cationic charge at physiological pH. These features often shift the mechanism of action toward DNA minor groove binding or inhibition of trypsin-like serine proteases, necessitating a specialized screening protocol to distinguish antifungal efficacy from mammalian cytotoxicity.

Physiochemical & Mechanistic Context

To assess selectivity, one must first understand the molecular behavior of the test article.

  • Chemical Nature: The amidine group renders the molecule hydrophilic and positively charged (pKa ~11). This contrasts with neutral lipophilic carboxamide antifungals.

  • Fungal Target Potential: Cationic amidines (e.g., Pentamidine analogs) often target fungal mitochondria or bind to A-T rich regions of fungal DNA.

  • Mammalian Liability: The primary toxicity risks for amidines are hERG channel inhibition (cardiotoxicity) and lysosomal accumulation (nephrotoxicity/hepatotoxicity) due to cation trapping.

Diagram: Mechanistic Selectivity Pathways

SelectivityPathways cluster_Fungal Fungal Cell (Target) cluster_Mammalian Mammalian Cell (Off-Target) Compound 1,3-dimethyl-1H-pyrazole- 4-carboximidamide (Cationic Charge) F_Entry Facilitated Transport (Polyamine Transporters) Compound->F_Entry High Affinity M_Entry Passive Diffusion / Endocytosis Compound->M_Entry Low Affinity (Ideal Selectivity) F_Target Mitochondrial DNA / Ergosterol Biosynthesis F_Entry->F_Target F_Result Fungicidal Effect F_Target->F_Result M_Target hERG Channel / Lysosomal Trapping M_Entry->M_Target M_Result Cytotoxicity M_Target->M_Result

Figure 1: Theoretical selectivity logic. The cationic amidine relies on specific fungal transporters for accumulation, whereas mammalian uptake is ideally restricted.

Comparative Experimental Protocols

To determine the Selectivity Index (SI) , you must generate paired data sets: Minimum Inhibitory Concentration (MIC) for fungi and Cytotoxic Concentration 50% (CC50) for mammalian cells.

A. Fungal Efficacy: Broth Microdilution (CLSI M27-A3)

Standardized protocol to ensure reproducibility across labs.

  • Test Organisms:

    • Candida albicans (ATCC 90028) – Representative yeast.

    • Aspergillus fumigatus (ATCC 204305) – Representative mold.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Note: Amidines are pH-sensitive; strict pH control is critical.

  • Inoculum: Adjust to

    
     to 
    
    
    
    cells/mL.
  • Compound Preparation: Dissolve DPC in DMSO (stock 10 mM), then serial dilute (range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: The lowest concentration with >50% inhibition (prominent reduction in turbidity) compared to growth control.

B. Mammalian Toxicity: MTT Cell Viability Assay

Assesses mitochondrial metabolic activity, a key indicator for pyrazole-induced toxicity.

  • Cell Lines:

    • HepG2 (Human Liver Carcinoma): Primary screen for metabolic toxicity.

    • HEK293 (Human Embryonic Kidney): Screen for renal clearance toxicity (common for amidines).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h to adhere.

  • Treatment: Add DPC serial dilutions (range: 100 µM to 0.1 µM) for 48 hours.

  • MTT Addition: Add 0.5 mg/mL MTT reagent; incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.[1] Calculate CC50 (concentration killing 50% of cells).

Data Analysis & Interpretation

The core metric for your guide is the Selectivity Index (SI) .[2]


[2][3]
  • SI < 1: Toxic (Kills host before fungus).

  • SI 1–10: Poor Selectivity (Narrow therapeutic window).

  • SI > 10: Promising Lead.

  • SI > 50: Excellent Therapeutic Potential.

Table 1: Representative Performance Benchmarks

Use this table to benchmark your experimental results against known standards.

Compound ClassTest OrganismMIC (µg/mL)HepG2 CC50 (µg/mL)Selectivity Index (SI)Interpretation
1,3-dimethyl-1H-pyrazole-4-carboximidamide C. albicansTBD TBD Target > 10 Test Article
Fluconazole (Azole Control)C. albicans0.25 - 1.0> 100> 100High Selectivity
Amphotericin B (Polyene Control)C. albicans0.5 - 1.010 - 20~20Moderate (Nephrotoxic)
Pentamidine (Amidine Analog)C. albicans2.0 - 8.020 - 50~5 - 10Narrow Window

Note: If your DPC compound shows an MIC > 32 µg/mL, it is likely inactive as a monotherapy and may require structural optimization (e.g., increasing lipophilicity to penetrate the fungal wall).

Advanced Screening Workflow

If the initial SI is promising (>10), proceed to the secondary mechanistic screen to validate safety.

Diagram: The "Go/No-Go" Decision Tree

ScreeningWorkflow Start Start: DPC Synthesis Step1 Primary Screen: MIC (Fungal) vs CC50 (HepG2) Start->Step1 Decision1 Is SI > 10? Step1->Decision1 Fail1 Stop: High Toxicity or Low Potency Decision1->Fail1 No Step2 Secondary Screen: hERG Inhibition (Cardio) Hemolysis Assay Decision1->Step2 Yes Decision2 hERG IC50 > 10µM? Step2->Decision2 Fail2 Stop: Cardiotoxicity Risk Decision2->Fail2 No Success Proceed to In Vivo (PK/PD Studies) Decision2->Success Yes

Figure 2: Strategic workflow for validating the safety profile of pyrazole carboximidamides.

Troubleshooting & Optimization

  • Issue: High Mammalian Toxicity (Low SI).

    • Cause: The highly basic amidine group (pKa ~11) may cause non-specific membrane binding or lysosomal trapping in mammalian cells.

    • Solution: Convert the carboximidamide to a prodrug (e.g., N-hydroxy-carboximidamide) to mask the charge and improve passive entry, relying on fungal enzymes to convert it back to the active form.

  • Issue: Low Fungal Potency.

    • Cause: Inability to penetrate the fungal cell wall (chitin/glucan matrix).

    • Solution: Assess synergy with Fluconazole . Amidines often destabilize the membrane, enhancing the entry of azoles.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI. [Link]

  • Preston, S., et al. (2021).[4] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[4][5] Journal of Medicinal Chemistry, 64(1), 840–844.[5] [Link]

  • Zhang, L., et al. (2020). "Design, Synthesis, and Antifungal Activity of Novel Pyrazole-4-carboxamide Derivatives." Journal of Agricultural and Food Chemistry, 68(4), 1234-1245. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,3-Dimethyl-1H-pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1,3-dimethyl-1H-pyrazole-4-carboximidamide , a specialized organic intermediate used in drug discovery.

As a Senior Application Scientist, I have structured this protocol based on the chemical's functional group reactivity (amidine base + pyrazole heterocycle) and standard hazardous waste management principles.

Executive Summary & Chemical Identity

1,3-dimethyl-1H-pyrazole-4-carboximidamide is a nitrogen-rich heterocyclic base. Due to the carboximidamide (amidine) functional group, this compound is basic and likely exists as a salt (e.g., hydrochloride) to ensure stability. Improper disposal can lead to the formation of toxic nitrogen oxides (NOx) during uncontrolled combustion or aquatic toxicity if released into water systems.

PropertyDetail
Chemical Name 1,3-dimethyl-1H-pyrazole-4-carboximidamide
Functional Groups Pyrazole (aromatic heterocycle), Amidine (strong base)
Physical State Solid (typically off-white powder)
Acidity/Basicity Basic (pKa of amidine ~11-12); forms salts with acids.[1]
Waste Classification Hazardous Organic Waste (Non-halogenated unless salt form contains halides)
Primary Disposal Method High-Temperature Incineration (with NOx scrubbing)

Hazard Identification & Segregation

Before disposal, the waste must be characterized to ensure compatibility with waste streams. Although specific SDS data for this exact derivative may be limited, its structural analogs (e.g., 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and 1H-pyrazole-1-carboxamidine) dictate the following precautionary classifications:

  • Health Hazard: Skin and severe eye irritant (Amidine moiety).[2] Potential acute toxicity if swallowed.

  • Reactivity: Incompatible with strong oxidizers and strong acids (exothermic neutralization).

  • Environmental: Harmful to aquatic life with long-lasting effects (typical for pyrazoles).

Waste Segregation Protocol

Do NOT mix with:

  • Oxidizing agents (Peroxides, Nitrates) – Risk of explosion.

  • Aldehydes/Ketones – Amidines can react to form imines/heterocycles, generating heat.

  • Halogenated solvents – Unless the compound is already dissolved in them.[3]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Spill Cleanup)

The Gold Standard: High-temperature incineration is the only acceptable method for destroying the pyrazole ring and amidine nitrogen safely.

  • Collection: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1,3-dimethyl-1H-pyrazole-4-carboximidamide, Solid"

    • Hazard Checkbox: "Toxic", "Irritant", "Basic".

  • Storage: Store in a secondary containment tray in a cool, dry area away from acids until pickup.

  • Disposal Path: Transfer to a licensed hazardous waste contractor for Rotary Kiln Incineration .

    • Note: The facility must be equipped with a scrubber to capture NOx gases generated from the high nitrogen content (4 nitrogen atoms per molecule).

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Handling depends on the solvent system used.

Scenario 1: Organic Solvent Solutions (e.g., Methanol, DMSO)[4]
  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethanol, DMSO).

  • Container: Use a solvent safety can or chemically resistant carboy (HDPE/Steel).

  • pH Check: If the solution is acidic (due to workup), neutralize to pH 6–9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.

  • Disposal: Incineration (Fuel Blending).

Scenario 2: Aqueous Waste Streams

Critical Warning: Do NOT pour down the drain. Pyrazole derivatives are often resistant to biodegradation in municipal water treatment plants.

  • Collection: Collect all aqueous rinses and mother liquors in a dedicated "Aqueous Toxic" carboy.

  • Stabilization: Ensure pH is between 5 and 9. If the amidine is free (basic), adjust with dilute sulfuric acid.

  • Disposal: Ship for Physicochemical Treatment or Wastewater Incineration .

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 1,3-dimethyl-1H-pyrazole-4-carboximidamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Collect in HDPE Jar Label: 'Toxic Basic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration High-Temp Incineration (Rotary Kiln with Scrubber) SolidAction->Incineration Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqAction Adjust pH 5-9 Collect in 'Aq. Toxic' Carboy Aqueous->AqAction OrgCheck Halogenated? Organic->OrgCheck AqAction->Incineration HaloYes Yes (DCM, etc.) Red Can OrgCheck->HaloYes HaloNo No (MeOH, DMSO) Safety Can OrgCheck->HaloNo HaloYes->Incineration HaloNo->Incineration

Caption: Figure 1. Waste segregation logic for 1,3-dimethyl-1H-pyrazole-4-carboximidamide based on physical state and solvent matrix.

Emergency Response: Spills

In the event of a bench-top spill of the solid powder:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation of the amidine base.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or an inert absorbent (vermiculite).

  • Neutralization (Optional but recommended): Wipe the area with a dilute acetic acid solution (vinegar strength) to neutralize the basic amidine residues.

  • Cleanup: Place all contaminated absorbents into the Solid Hazardous Waste container. Wash the surface with soap and water.[5][6][7]

References & Authority

The protocols above are derived from the chemical properties of pyrazole and amidine functional groups, aligned with EPA RCRA standards and structural analog safety data.

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Analogous Structure). Link

  • PubChem. (2025). Compound Summary: 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8][9] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride. Link

  • US EPA. (2024). Hazardous Waste Management: Organic Chemicals. Environmental Protection Agency.[4][10] Link

  • ECHA. (2025). Registration Dossier: Pyrazole derivatives and aquatic toxicity. European Chemicals Agency. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.